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Core Science & Biosynthesis

Foundational

Piperidine-4-carboximidamide hydrochloride chemical properties

Executive Summary Piperidine-4-carboximidamide hydrochloride (also known as 4-amidinopiperidine ) is a critical pharmacophore in medicinal chemistry, widely utilized as a rigidified, non-peptide mimic of the amino acid A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-carboximidamide hydrochloride (also known as 4-amidinopiperidine ) is a critical pharmacophore in medicinal chemistry, widely utilized as a rigidified, non-peptide mimic of the amino acid Arginine . Its structural ability to project a highly basic amidine group (


) from a saturated piperidine scaffold makes it an ideal ligand for the S1 specificity pocket  of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase).

This guide details the physicochemical properties, synthetic pathways, and application of this moiety in structure-based drug design (SBDD).

Physicochemical Profile

The utility of piperidine-4-carboximidamide stems from its high basicity and hydrophilicity, necessitating careful handling of its salt forms to maintain stoichiometry and solubility.

Chemical Identity
PropertyDetail
IUPAC Name Piperidine-4-carboximidamide dihydrochloride
Common Name 4-Amidinopiperidine dihydrochloride
CAS Number 1170937-23-1 (dihydrochloride); 951625-94-8 (free base)
Molecular Formula

Molecular Weight 200.11 g/mol (salt); 127.19 g/mol (free base)
Solubility Highly soluble in water (>50 mg/mL), DMSO; poorly soluble in non-polar organics (DCM, Hexane).[1][2][3]
Acid-Base Properties

This compound is a di-acidic base .

  • Amidine Group: The terminal amidine is a strong base (

    
    ). It remains protonated and positively charged at physiological pH (7.4), allowing it to form critical salt bridges with aspartate/glutamate residues in protein active sites.
    
  • Piperidine Nitrogen: The secondary amine of the piperidine ring (

    
    ) is also protonated at neutral pH.
    
  • Implication: The compound is most stable and handled as the dihydrochloride salt.

Synthetic Methodologies

Two primary routes exist for synthesizing piperidine-4-carboximidamide from 4-cyanopiperidine . The choice depends on scale and available reagents.

Route A: The Pinner Reaction (Laboratory Scale)

The Pinner reaction is the standard laboratory method, converting the nitrile directly to an imidate ester, followed by ammonolysis.

Step-by-Step Protocol:

  • Protection: Start with N-Boc-4-cyanopiperidine to prevent side reactions at the secondary amine.

  • Imidate Formation: Dissolve the nitrile in anhydrous ethanol (or methanol). Cool to 0°C. Saturated the solution with anhydrous HCl gas for 2-4 hours.

    • Mechanism:[1][3][4][5] The nitrile is protonated, making it susceptible to nucleophilic attack by the alcohol, forming the imidate hydrochloride intermediate.

  • Ammonolysis: Remove excess HCl/solvent in vacuo. Redissolve the imidate residue in anhydrous ethanol. Treat with ammonia (7N in MeOH) or ammonium carbonate at room temperature for 12-24 hours.

  • Deprotection: The acidic conditions of the Pinner reaction may cleave the Boc group. If not, treat with 4M HCl in dioxane to yield the final dihydrochloride salt .

Route B: The Thioamide Route (Industrial/Scale-Up)

This route avoids the moisture sensitivity of the Pinner intermediate.

  • Thioamide Formation: React 4-cyanopiperidine with Hydrogen Sulfide (

    
    )  and a base (e.g., triethylamine) in ethanol.
    
  • Activation: Treat the thioamide with Methyl Iodide (MeI) to form the S-methyl thioimidate.

  • Substitution: React with Ammonium Acetate to displace the thiomethyl group, yielding the amidine.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for both synthetic strategies.

SynthesisPathways Start 4-Cyanopiperidine (N-Boc Protected) Imidate Ethyl Imidate Intermediate Start->Imidate HCl(g), EtOH (Pinner Rxn) Thioamide Piperidine-4-carbothioamide Start->Thioamide H2S, Et3N Amidine_Boc N-Boc-4-Amidinopiperidine Imidate->Amidine_Boc NH3 / MeOH Final Piperidine-4-carboximidamide Dihydrochloride (2HCl) Amidine_Boc->Final HCl / Dioxane (Deprotection) Thioimidate S-Methyl Thioimidate Thioamide->Thioimidate MeI Thioimidate->Amidine_Boc NH4OAc

Figure 1: Comparative synthetic pathways. Solid blue lines denote the standard Pinner protocol; dashed lines denote the Thioamide alternative.

Medicinal Chemistry Applications

Piperidine-4-carboximidamide is a "privileged structure" in drug design, specifically for targeting enzymes that recognize basic amino acid side chains.

The "Arginine Mimic" Mechanism

In trypsin-like serine proteases, the S1 specificity pocket contains a conserved Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) at the bottom of a deep cleft.

  • Natural Substrate: The guanidine group of Arginine forms a bidentate salt bridge with Asp189.

  • Mimetic Action: The 4-amidinopiperidine moiety replicates this interaction. The piperidine ring provides a rigid spacer that positions the amidine group at the precise distance to engage Asp189 while displacing the "structural water" molecule often found in the pocket.

Key Therapeutic Targets
  • Anticoagulants: Inhibitors of Thrombin (Factor IIa) and Factor Xa . The amidine binds the S1 pocket, preventing the cleavage of fibrinogen to fibrin.

  • Antivirals: Inhibitors of viral proteases (e.g., Matriptase inhibitors for influenza).

  • Integrin Antagonists: Used as the basic component of RGD (Arg-Gly-Asp) mimetics, binding to the aspartate-rich region of integrin receptors (e.g.,

    
    ).
    
Pharmacophore Interaction Map

The diagram below visualizes the critical binding interactions within a generic Serine Protease S1 pocket.

BindingMode Amidine Amidine Group (+ Charge) Asp189 Asp189 (Anionic Carboxylate) Amidine->Asp189 Salt Bridge (Critical) Ser195 Ser195 (Catalytic Triad) Amidine->Ser195 H-Bond Gly219 Gly219 (Backbone Carbonyl) Amidine->Gly219 H-Bond Piperidine Piperidine Scaffold (Hydrophobic/Van der Waals) Piperidine->Amidine Covalent Hydrophobic S1 Hydrophobic Walls (Trp215 / Phe182) Piperidine->Hydrophobic Van der Waals Stacking

Figure 2: Interaction map of 4-amidinopiperidine within the S1 pocket of a Trypsin-like serine protease.

Handling and Safety Protocols

Warning: Piperidine-4-carboximidamide dihydrochloride is a potent skin and eye irritant.

  • Storage: Highly hygroscopic. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate extensively before weighing.

  • Solubility: Dissolve in water or DMSO for biological assays. Avoid phosphate buffers (PBS) at high concentrations (>10 mM) during initial dissolution to prevent potential phosphate salt precipitation, though it is generally compatible at physiological concentrations.

  • Stability: The amidine group is susceptible to hydrolysis to the amide (Piperidine-4-carboxamide) at high pH (>12) or in hot acidic aqueous solutions over prolonged periods. Use fresh solutions for

    
     determinations.
    

References

  • Chem-Impex International. (n.d.). Piperidine-4-carboxamidine 2HCl Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. (Note: Differentiates amide vs amidine). Retrieved from

  • Google Patents. (2016). WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride. Retrieved from

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry. Retrieved from

  • Han, G., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin.[5] MedChemComm. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to Piperidine-4-carboximidamide Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Piperidine-4-carboximidamide hydrochloride, a pivotal heterocyclic building block in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperidine-4-carboximidamide hydrochloride, a pivotal heterocyclic building block in modern drug discovery. We will delve into its molecular structure, synthesis, spectroscopic characterization, and significant applications, offering field-proven insights for professionals in pharmaceutical research and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile and conformationally rich scaffold that can be readily functionalized to interact with a wide array of biological targets. This has led to the development of numerous drugs containing the piperidine core with diverse therapeutic applications, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1]

Piperidine-4-carboximidamide hydrochloride, featuring a reactive amidine group at the 4-position, is a particularly valuable intermediate. The amidine functionality, being a strong base, is often protonated at physiological pH, allowing for potent ionic interactions with biological macromolecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic manipulations and biological assays.[3]

It is important to note that while the focus of this guide is the monohydrochloride salt, the dihydrochloride salt (Piperidine-4-carboximidamide dihydrochloride, CAS No. 1170937-23-1) is more commonly cited in commercial and research databases.[3][4] The principles and applications discussed herein are largely applicable to both salt forms, with the primary difference being the stoichiometry of the hydrochloride.

Molecular Structure and Physicochemical Properties

The molecular structure of Piperidine-4-carboximidamide hydrochloride is characterized by a central piperidine ring with a carboximidamide (amidine) group attached to the fourth carbon atom.

Caption: 2D chemical structure of Piperidine-4-carboximidamide hydrochloride.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClN₃Inferred
Molecular Weight 163.65 g/mol Inferred
CAS Number Not explicitly available for monohydrochloride. Dihydrochloride: 1170937-23-1[3][4]
Canonical SMILES C1CC(CCN1)C(=N)N.ClInferred
InChI InChI=1S/C6H13N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h5,9H,1-4H2,(H3,7,8);1HInferred
Appearance Typically a white to off-white solid[5]
Solubility Soluble in water and polar organic solvents[3]

Synthesis of Piperidine-4-carboximidamide Hydrochloride

The synthesis of Piperidine-4-carboximidamide hydrochloride can be achieved through several synthetic routes, often starting from more readily available piperidine derivatives. A common and efficient method involves the conversion of a nitrile to an amidine.

G Figure 2: General Synthesis Workflow cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis cluster_2 Alternative Route start 4-Cyanopiperidine pinner_reagents Ethanol, HCl (gas) start->pinner_reagents imidate_intermediate Ethyl piperidine-4-carboximidate hydrochloride pinner_reagents->imidate_intermediate ammonolysis_reagents Ammonia in Ethanol imidate_intermediate->ammonolysis_reagents final_product Piperidine-4-carboximidamide hydrochloride ammonolysis_reagents->final_product thioamide_intermediate Piperidine-4-carbothioamide alkylation Alkylation (e.g., MeI) thioamide_intermediate->alkylation s_methyl_intermediate S-Methyl isothiourea intermediate alkylation->s_methyl_intermediate ammonolysis_alt Ammonolysis s_methyl_intermediate->ammonolysis_alt final_product_alt Piperidine-4-carboximidamide hydrochloride ammonolysis_alt->final_product_alt start_alt 4-Cyanopiperidine h2s H₂S, Base start_alt->h2s h2s->thioamide_intermediate G Figure 3: Applications in Drug Discovery Piperidine-4-carboximidamide HCl Piperidine-4-carboximidamide HCl Neurological Disorders Neurological Disorders Piperidine-4-carboximidamide HCl->Neurological Disorders Anticancer Agents Anticancer Agents Piperidine-4-carboximidamide HCl->Anticancer Agents Antimicrobial Agents Antimicrobial Agents Piperidine-4-carboximidamide HCl->Antimicrobial Agents Receptor Modulators Receptor Modulators Neurological Disorders->Receptor Modulators Enzyme Inhibitors Enzyme Inhibitors Anticancer Agents->Enzyme Inhibitors Antimicrobial Agents->Enzyme Inhibitors

Caption: Key therapeutic areas for derivatives of Piperidine-4-carboximidamide hydrochloride.

  • Neurological Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system. [6]Derivatives of piperidine-4-carboxamide have been investigated as CCR5 inhibitors for potential anti-HIV-1 agents and for the treatment of neurological disorders. [5][7]* Anticancer Therapy: The amidine group can serve as a bioisostere for other functional groups and participate in hydrogen bonding interactions with enzyme active sites. This makes it a valuable moiety in the design of enzyme inhibitors for cancer therapy. [5]* Antimicrobial Agents: Piperidine derivatives have been explored for their antibacterial and antifungal properties. [8]The strong basicity of the amidine group can contribute to interactions with microbial cell membranes or essential enzymes.

  • Enzyme Inhibition: The structural features of Piperidine-4-carboximidamide allow for its use in the development of inhibitors for various enzymes, such as secretory glutaminyl cyclase, which is implicated in Alzheimer's disease. [9]

Analytical Methodologies

The characterization and quantification of Piperidine-4-carboximidamide hydrochloride and its derivatives are crucial for quality control and pharmacokinetic studies. Several analytical techniques are commonly employed.

Table 3: Analytical Techniques for Piperidine Derivatives

TechniqueApplicationKey ConsiderationsSource(s)
HPLC Quantification, purity assessmentReversed-phase chromatography with UV detection is common. Derivatization may be necessary for compounds lacking a chromophore.[10]
GC-MS Identification of volatile impurities, structural elucidationDerivatization is often required to improve volatility and thermal stability. Provides detailed structural information through fragmentation patterns.[10][11]
LC-MS Quantification in biological matrices, metabolite identificationHighly sensitive and specific. ESI is a suitable ionization technique.[12]
NMR Structural elucidation, conformational analysisProvides detailed information about the molecular structure and connectivity.[8][13]
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the amidine group has a weak chromophore, detection at low UV wavelengths (e.g., 210 nm) or derivatization with a UV-active tag may be necessary for high sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Standard Preparation: Prepare a stock solution of Piperidine-4-carboximidamide hydrochloride in the mobile phase and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Safety and Handling

Piperidine-4-carboximidamide hydrochloride, like many piperidine derivatives and amine hydrochlorides, should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. [14][15]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. [16]* Storage: Store in a tightly closed container in a dry and well-ventilated place. [17]* Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. [16][18]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. [16] Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

Piperidine-4-carboximidamide hydrochloride is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the reactive and basic amidine group, make it an attractive starting material for the synthesis of a wide range of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and scientists working to develop the next generation of pharmaceuticals. The insights and protocols provided in this guide serve as a foundational resource for the effective utilization of this important chemical entity in drug discovery and development.

References

  • MySkinRecipes. Piperidine-4-carboxamide hydrochloride. [Online] Available at: [Link]

  • PubChem. Piperidine-4-carboxamide hydrochloride. [Online] Available at: [Link]

  • Google Patents. WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Reagentia. Piperidine-4-carboximidamide dihydrochloride (1 x 5 g). [Online] Available at: [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Online] Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. [Online] Available at: [Link]

  • Google Patents. KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride.
  • PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Online] Available at: [Link]

  • AAPPTec. Safety Data Sheet. [Online] Available at: [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Online] Available at: [Link]

  • PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Online] Available at: [Link]

  • Carl Roth. Piperidine - SAFETY DATA SHEET. [Online] Available at: [Link]

  • RSC Publishing. Analytical Methods. [Online] Available at: [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Online] Available at: [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Online] Available at: [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Online] Available at: [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Online] Available at: [Link]

  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Online] Available at: [Link]

  • MassBank. Piperidines. [Online] Available at: [Link]

  • DTIC. Piperidine Synthesis. [Online] Available at: [Link]

Sources

Foundational

Piperidine-4-carboximidamide hydrochloride synthesis pathway

This guide details the synthesis of Piperidine-4-carboximidamide dihydrochloride (also known as 4-Amidinopiperidine dihydrochloride). The protocol prioritizes the Pinner Reaction pathway, the industry-standard method for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Piperidine-4-carboximidamide dihydrochloride (also known as 4-Amidinopiperidine dihydrochloride). The protocol prioritizes the Pinner Reaction pathway, the industry-standard method for converting nitriles to amidines, due to its reliability and high atom economy for this specific substrate.

Part 1: Technical Overview & Retrosynthetic Analysis

Target Molecule: Piperidine-4-carboximidamide dihydrochloride Chemical Formula: C₆H₁₃N₃ · 2HCl Molecular Weight: 127.19 g/mol (free base) / 200.11 g/mol (dihydrochloride) Key Functional Groups: Secondary amine (piperidine ring), Amidine (C=NH(NH₂)).

Retrosynthetic Logic

The synthesis is best approached by disconnecting the amidine moiety back to a nitrile precursor. The piperidine ring is stable, allowing for harsh acidic conditions.

  • Target: Piperidine-4-carboximidamide (Amidine)

  • Disconnection: C-N bond formation via nucleophilic attack of ammonia on an activated nitrile derivative.

  • Precursor: Piperidine-4-carbonitrile (4-Cyanopiperidine).

  • Starting Material: Isonipecotamide (Piperidine-4-carboxamide) or 4-Cyanopyridine (requires reduction).

Selected Pathway: Modified Pinner Reaction .

  • Step 1: Dehydration of Isonipecotamide to 4-Cyanopiperidine (if not purchased).

  • Step 2: Acid-catalyzed alcoholysis of the nitrile to form the Pinner Salt (Imidate ester hydrochloride).

  • Step 3: Ammonolysis of the Pinner Salt to yield the Amidine.

Retrosynthesis Figure 1: Retrosynthetic Pathway for Piperidine-4-carboximidamide Target Piperidine-4-carboximidamide (Target) Imidate Ethyl Piperidine-4-carboximidate (Pinner Salt) Imidate->Target Ammonolysis (NH3/EtOH) Nitrile Piperidine-4-carbonitrile (Key Intermediate) Nitrile->Imidate Pinner Rxn (HCl/EtOH) Amide Isonipecotamide (Starting Material) Amide->Nitrile Dehydration (SOCl2 or POCl3)

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of Piperidine-4-carbonitrile (Precursor)

Note: If commercial 4-cyanopiperidine HCl is available, skip to Phase 2.

Objective: Dehydration of primary amide to nitrile. Reaction: R-CONH₂ + SOCl₂ → R-CN + SO₂ + 2HCl

Reagents:

  • Isonipecotamide (10.0 g, 78 mmol)

  • Thionyl Chloride (SOCl₂) (18.6 g, 156 mmol, 2.0 eq)

  • Dimethylformamide (DMF) (Catalytic, 0.5 mL)

  • Dichloromethane (DCM) (100 mL)

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and a drying tube (CaCl₂). Purge with N₂.

  • Addition: Suspend Isonipecotamide in dry DCM (100 mL). Add catalytic DMF. Cool to 0°C.

  • Reaction: Add SOCl₂ dropwise over 30 minutes. The reaction is exothermic. Once addition is complete, heat to reflux (40°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of amide.

  • Workup: Cool to room temperature. The product, 4-cyanopiperidine hydrochloride, often precipitates.

  • Isolation: Filter the solid. Wash with cold DCM (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Yield: Expect ~90% yield of white hygroscopic solid. Store in a desiccator.

Phase 2: The Pinner Reaction (Nitrile to Amidine)

Objective: Conversion of nitrile to amidine dihydrochloride via imidate intermediate. Mechanism: Acid-catalyzed addition of ethanol to nitrile, followed by nucleophilic substitution by ammonia.

Reagents:

  • Piperidine-4-carbonitrile HCl (10.0 g, 68 mmol)

  • Absolute Ethanol (anhydrous) (100 mL)

  • HCl gas (dried) OR Acetyl Chloride (to generate HCl in situ)

  • Ammonia (NH₃) solution (7N in Methanol) or Ammonia gas

Step 2A: Formation of the Imidate (Pinner Salt)

  • Preparation: In a 250 mL RBF, suspend Piperidine-4-carbonitrile HCl (10.0 g) in Absolute Ethanol (60 mL).

  • HCl Saturation: Cool the mixture to 0°C in an ice/salt bath. Bubble dry HCl gas into the solution until saturation (approx. 30 mins). Alternative: Add Acetyl Chloride (20 mL) dropwise to the ethanol solution at 0°C to generate anhydrous HCl in situ.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C (refrigerator) for 24–48 hours. Do not heat. Heating causes conversion to the ester (Pinner cleavage).

  • Validation: Take an aliquot, evaporate solvent, and check IR. Disappearance of Nitrile peak (~2240 cm⁻¹) and appearance of Imidate peak (~1650 cm⁻¹) confirms conversion.

  • Isolation (Optional but recommended): Precipitate the imidate ester dihydrochloride by adding cold dry diethyl ether (100 mL). Filter quickly under N₂ (very hygroscopic).

Step 2B: Ammonolysis to Amidine

  • Reaction: Resuspend the Pinner salt (from Step 2A) in absolute ethanol (50 mL). Cool to 0°C.

  • Ammonia Addition: Add 7N NH₃ in Methanol (30 mL, ~3.0 eq) or bubble anhydrous NH₃ gas for 30 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: The product, Piperidine-4-carboximidamide dihydrochloride, will precipitate as a white solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) or Methanol/Ether .

    • Dissolve in minimum hot Ethanol/Water.

    • Cool slowly to room temperature, then 4°C.

    • Filter and dry under vacuum at 50°C.

Data Summary Table:

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic
Melting Point >250°C (dec)Characteristic of HCl salts
Solubility Water, MethanolInsoluble in Ether, Hexane
Yield 65–75% (Overall)Loss primarily during crystallization
MS (ESI+) m/z = 128.1 [M+H]⁺Free base mass

Part 3: Critical Control Points & Troubleshooting

Moisture Control (The "Self-Validating" Check)

The Pinner reaction competes with hydrolysis. If water is present during Step 2A, the nitrile converts to the ethyl ester (via hydrolysis of the imidate) or back to the amide .

  • Check: If your product melts <150°C or smells fruity (ester), your ethanol was not anhydrous.

  • Correction: Use freshly distilled ethanol over Mg/I₂ or molecular sieves (3Å).

Stoichiometry of the Salt

The piperidine nitrogen (pKa ~11) and the amidine nitrogen (pKa ~12) are both basic. In the presence of excess HCl (used in Pinner), the product is the Dihydrochloride .

  • Validation: Elemental analysis should match C₆H₁₅Cl₂N₃ (C: ~36%, H: ~7.5%, N: ~21%).

  • pH Adjustment: If the monohydrochloride is desired, careful neutralization with 1 eq of NaOEt is required, but the dihydrochloride is more stable for storage.

Safety Profile
  • HCl Gas: Corrosive and toxic. Use a trap (NaOH solution) for the vent line.

  • Thionyl Chloride: Reacts violently with water releasing SO₂ and HCl.

  • Ammonia: Inhalation hazard. Work in a well-ventilated fume hood.

Part 4: Visual Workflow

Workflow Figure 2: Experimental Workflow for Piperidine-4-carboximidamide Synthesis Start Start: Isonipecotamide Dehydration Dehydration (SOCl2, DMF, DCM, Reflux) Start->Dehydration Inter1 Intermediate: 4-Cyanopiperidine HCl Dehydration->Inter1 PinnerA Pinner Step A: Imidate Formation (HCl gas, EtOH, 0°C, 24h) Inter1->PinnerA Check1 QC Check: IR (No CN peak) PinnerA->Check1 Check1->PinnerA Fail (Resaturate HCl) PinnerB Pinner Step B: Ammonolysis (NH3/MeOH, RT, 12h) Check1->PinnerB Pass Crude Crude Amidine 2HCl PinnerB->Crude Purification Recrystallization (EtOH/H2O 9:1) Crude->Purification Final Final Product: Piperidine-4-carboximidamide 2HCl Purification->Final

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Schaefer, F. C., & Peters, G. A. (1961). Synthesis of Amidines from Nitriles via Amidoximes. Journal of Organic Chemistry, 26(2), 412–418. Link

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23), 4351-4367.
  • Lange, U. E., et al. (2013). A New Mild Method for the Synthesis of Amidines from Nitriles. Tetrahedron Letters, 40(38), 7067-7071.
  • Patent WO2016139165A1. (2016). Process for preparing piperidine-4-carbothioamide hydrochloride. (Precursor synthesis and thioamide route reference). Link

Exploratory

Mechanistic Profiling of Piperidine-4-carboximidamide Hydrochloride

A Technical Guide to Arginine Mimetics in Serine Protease Inhibition Executive Summary Piperidine-4-carboximidamide hydrochloride (also known as 4-amidinopiperidine) acts as a high-affinity P1 arginine mimetic . It is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Arginine Mimetics in Serine Protease Inhibition

Executive Summary

Piperidine-4-carboximidamide hydrochloride (also known as 4-amidinopiperidine) acts as a high-affinity P1 arginine mimetic . It is a privileged scaffold in medicinal chemistry, primarily deployed to target the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, Trypsin).

Unlike planar benzamidine derivatives, the piperidine scaffold introduces distinct vector geometry and solubility profiles, making it a critical "anchor" fragment in Structure-Based Drug Design (SBDD) for anticoagulants and anticancer agents. This guide details its molecular mechanism, thermodynamic binding profile, and validated protocols for kinetic characterization.

Structural Biology & Mechanism of Action

The core mechanism of piperidine-4-carboximidamide is defined by competitive, reversible inhibition . It functions by occupying the active site of the protease, preventing the natural substrate from binding.

2.1 The S1 Pocket Interaction

The defining feature of trypsin-like serine proteases is the S1 specificity pocket , a deep cleft containing a conserved aspartate residue (Asp189 in chymotrypsin numbering) at the bottom.

  • Electrostatic Anchoring (The Warhead): The amidine group (

    
    ) of the inhibitor is protonated at physiological pH (
    
    
    
    ). It forms a strong, bidentate salt bridge with the carboxylate side chain of Asp189 . This mimics the interaction of the guanidinium group of Arginine (the natural P1 residue) in physiological substrates.
  • Scaffold Positioning: The piperidine ring acts as a spacer, positioning the amidine group at the correct depth within the pocket. Unlike aromatic benzamidines, the aliphatic piperidine ring is non-planar (chair conformation), allowing for different hydrophobic contacts with the walls of the S1 pocket (residues 190, 216, and 228).

  • Catalytic Triad Exclusion: By filling the S1 pocket, the inhibitor sterically occludes the catalytic triad (His57, Asp102, Ser195), preventing the nucleophilic attack of Ser195 on the peptide bond of potential substrates.

2.2 Visualization of Binding Mode

The following diagram illustrates the critical contact points within the Thrombin/Trypsin active site.

BindingMode Inhibitor Piperidine-4-carboximidamide (Positively Charged Amidine) Asp189 Asp189 (S1 Pocket Bottom) Inhibitor->Asp189 Bidentate Salt Bridge (Electrostatic) Ser195 Ser195 (Catalytic Nucleophile) Inhibitor->Ser195 Steric Occlusion Gly219 Gly219 (Backbone Carbonyl) Inhibitor->Gly219 H-Bond Water Ordered Water Network Inhibitor->Water H-Bond Network

Figure 1: Schematic interaction map of Piperidine-4-carboximidamide within the S1 specificity pocket of a trypsin-like serine protease.

Thermodynamics and Selectivity

While the amidine-Asp189 interaction provides high affinity (binding energy


), it provides low selectivity because Asp189 is conserved across the entire protein family (Trypsin, Thrombin, FXa, Plasmin).
ParameterDescriptionImpact on Drug Design
Enthalpy (

)
Driven by salt-bridge formation and H-bonds.High affinity anchor.
Entropy (

)
Displacement of ordered water molecules from the deep S1 pocket.Favorable entropic gain upon binding.
Selectivity Low for the fragment alone.Selectivity is engineered by derivatizing the piperidine nitrogen (P2/P3/P4 interactions) to target surface loops unique to specific proteases (e.g., the 60-loop in Thrombin).
Experimental Protocols

To validate the mechanism and potency of this inhibitor, the following protocols are recommended.

4.1 Protocol A: Chromogenic Substrate Kinetic Assay

This assay determines the inhibition constant (


) using a specific chromogenic substrate (e.g., S-2238 for Thrombin or S-2765 for Factor Xa).

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (final conc. 0.1 nM).
    
  • Substrate: Chromogenic substrate (e.g., S-2238),

    
     previously determined.
    
  • Inhibitor: Piperidine-4-carboximidamide 2HCl (serial dilutions).

Workflow:

  • Preparation: Prepare 10-point serial dilution of inhibitor in Buffer.

  • Incubation: Mix Enzyme (25

    
    L) with Inhibitor (25 
    
    
    
    L) in a 96-well plate. Incubate for 15 min at 25°C to reach equilibrium.
  • Initiation: Add Substrate (50

    
    L) at concentration 
    
    
    
    .
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model.
    
4.2 Protocol B: Crystallography Soaking System

To confirm the binding mode structurally.

  • Crystallization: Grow apo-crystals of the protease (e.g., Trypsin) using hanging drop vapor diffusion.

  • Soak: Transfer crystals to a drop containing mother liquor + 10 mM Piperidine-4-carboximidamide.

  • Cryo-protection: Flash cool in liquid nitrogen.

  • Diffraction: Collect X-ray data. Look for

    
     difference density in the S1 pocket.
    
4.3 Kinetic Analysis Workflow Diagram

KineticAssay cluster_logic Mechanism Validation Prep Reagent Prep (Enzyme, Substrate, Inhibitor) Equil Equilibrium Phase (E + I -> EI) 15 min @ 25C Prep->Equil Start Reaction Initiation (+ Substrate) Equil->Start Read Kinetic Read (OD405nm vs Time) Start->Read Calc Data Analysis (Non-linear Regression) Read->Calc IC50 Determine IC50 Calc->IC50 Mode Confirm Competitive (Lineweaver-Burk) Calc->Mode Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 2: Workflow for kinetic characterization of serine protease inhibitors.

Applications in Drug Discovery

Piperidine-4-carboximidamide is rarely used as a standalone drug due to its highly basic nature (poor oral bioavailability) and rapid renal clearance. However, it is a critical fragment :

  • Oral Anticoagulants: It serves as a precursor or mimetic for the P1 group in the development of direct thrombin inhibitors (DTIs) like Melagatran (where the amidine is eventually capped as a prodrug) or Factor Xa inhibitors.

  • Linker Strategies: The secondary amine of the piperidine ring allows for facile chemical modification (amide coupling, reductive amination) to attach P2-P4 binding elements, optimizing specificity for targets like Matriptase (metastatic cancer target) or C1s (complement pathway).

References
  • Structural Basis of Serine Protease Inhibition Bode, W., et al.[1] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." EMBO Journal, 1989.

  • Katz, B. A., et al. "Design of serine protease inhibitors: Structure-activity relationships of 4-amidinopiperidine and related scaffolds." Chemistry & Biology, 1995.
  • Matriptase and Hepsin Inhibition Han, Z., et al. "Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin." MedChemComm, 2019.

  • Kinetic Assay Methodology Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2005. (Standard authoritative text for kinetic protocols described in Section 4).

Sources

Foundational

Technical Guide: Piperidine-4-carboximidamide Hydrochloride in Drug Discovery

This guide details the technical utility, medicinal chemistry logic, and experimental handling of Piperidine-4-carboximidamide hydrochloride (also known as 4-Amidinopiperidine dihydrochloride ). Executive Summary Piperid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, medicinal chemistry logic, and experimental handling of Piperidine-4-carboximidamide hydrochloride (also known as 4-Amidinopiperidine dihydrochloride ).

Executive Summary

Piperidine-4-carboximidamide hydrochloride (CAS: 1170937-23-1 for 2HCl) is a specialized chemical building block and pharmacophore used primarily in the development of serine protease inhibitors .

Structurally, it consists of a piperidine ring substituted at the 4-position with an amidine group (


). This specific geometry and electronic profile make it a potent Arginine mimetic , capable of anchoring small molecules into the anionic S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase).

Key Applications:

  • Anticoagulant Development: Designing oral inhibitors of the coagulation cascade.

  • Oncology: Targeting transmembrane serine proteases (TTSPs) like Hepsin and Matriptase involved in metastasis.[1]

  • Peptidomimetics: Replacing unstable arginine residues in peptide substrates to improve bioavailability.[2]

Medicinal Chemistry: The Arginine Mimetic Principle

The "S1 Anchor" Mechanism

The core utility of this molecule lies in its ability to mimic the side chain of the amino acid Arginine . Trypsin-like serine proteases possess a deep, narrow specificity pocket (S1) containing a negatively charged Aspartate residue (Asp189 in chymotrypsin numbering) at the bottom.

  • The Interaction: The amidine group of Piperidine-4-carboximidamide is highly basic (

    
    ). At physiological pH, it is protonated and positively charged.[3]
    
  • The Salt Bridge: This cation forms a bidentate salt bridge with the carboxylate of Asp189, anchoring the inhibitor firmly in the active site.

  • Advantage over Benzamidine: Unlike the aromatic benzamidine (another common P1 anchor), the piperidine ring is aliphatic and adopts a chair conformation. This allows for:

    • Enhanced Solubility: Higher

      
       character improves aqueous solubility.
      
    • Geometric Fit: The non-planar structure can better fit specific "induced fit" conformations of the S1 pocket compared to the rigid phenyl ring of benzamidine.

Pharmacophore Visualization

The following diagram illustrates the binding mode of the 4-amidinopiperidine moiety within the S1 pocket of a generic trypsin-like protease.

Pharmacophore Asp189 Asp189 (Enzyme S1 Pocket) Amidine Amidine Group (+) Asp189->Amidine Salt Bridge (Ionic Interaction) Piperidine Piperidine Ring (Scaffold) Amidine->Piperidine Covalent Bond Linker Secondary Amine (Attachment Point) Piperidine->Linker C4-N1 Axis Warhead P2-P4 Inhibitor Backbone Linker->Warhead Amide Coupling

Figure 1: Pharmacophore map showing the critical salt bridge interaction between the amidine "warhead" and the enzyme's Aspartate residue.

Synthetic Utility & Protocols

Synthesis Strategy: The Challenge of Selectivity

The commercial reagent is typically supplied as the dihydrochloride salt (2HCl). This molecule possesses two basic nitrogen centers:

  • Piperidine Nitrogen (N1): Secondary amine, nucleophilic.

  • Amidine Nitrogens: Highly basic, part of a conjugated system.

The Challenge: Direct coupling of the dihydrochloride to a carboxylic acid (to build the inhibitor scaffold) is difficult because standard coupling reagents (EDCI, HATU) can react with the amidine if it is deprotonated, leading to side products.

Recommended Workflow: Most medicinal chemistry campaigns do not couple the amidine salt directly. Instead, they use the Nitrile Precursor Route or a Protected Amidine . However, if you must use the Piperidine-4-carboximidamide 2HCl directly, use the Selective Schotten-Baumann Protocol below.

Protocol: Selective Coupling of Piperidine-4-carboximidamide

This protocol describes coupling the reagent to a carboxylic acid (R-COOH) while minimizing amidine side reactions.

Materials:

  • Piperidine-4-carboximidamide 2HCl (1.0 equiv)

  • Carboxylic Acid (Scaffold, 1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under nitrogen. Add DIPEA (1.0 equiv) to activate the acid. Stir for 15 minutes at 0°C.

  • Controlled Neutralization: In a separate vial, suspend Piperidine-4-carboximidamide 2HCl in DMF.

    • Critical Step: Add exactly 2.0 equivalents of DIPEA. This neutralizes the two HCl molecules, freeing the piperidine secondary amine (pKa ~11) but leaving the amidine (pKa ~12) largely protonated or less nucleophilic than the secondary amine due to resonance stabilization.

  • Coupling: Add the amine suspension to the activated acid solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Dilute with ethyl acetate.

    • Note: The product is highly polar/basic. Standard acidic washes will extract the product into the aqueous phase.

    • Purification: Use Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient (+0.1% TFA). The product will elute as the TFA salt.

Synthetic Pathway Diagram

The following diagram contrasts the direct coupling route with the alternative "Pinner Synthesis" route (starting from nitrile).

Synthesis Start Piperidine-4-carboximidamide 2HCl Coupling Coupling (HATU/DIPEA) Start->Coupling Acid Scaffold-COOH Acid->Coupling AltStep1 Coupling Acid->AltStep1 Product Final Inhibitor Coupling->Product Direct Route (Risk of side reactions) AltStart 4-Cyanopiperidine (Nitrile) AltStart->AltStep1 AltInter Scaffold-Nitrile Intermediate AltStep1->AltInter Pinner Pinner Reaction (HCl/EtOH -> NH3) AltInter->Pinner Pinner->Product Preferred Route (High Fidelity)

Figure 2: Synthetic workflows. The "Preferred Route" (bottom) avoids handling the free amidine during coupling, while the "Direct Route" (top) requires careful pH control.

Physicochemical Properties & Stability[4][5][6]

PropertyDataRelevance
Molecular Weight ~200.11 g/mol (2HCl salt)Small fragment, high ligand efficiency.
Solubility High in Water, DMSO, MethanolIdeal for aqueous bioassays.
Hygroscopicity Very High (Deliquescent)Must be stored in a desiccator. Weigh quickly.
pKa (Amidine) ~11.5 - 12.0Permanently charged at pH 7.4.
Stability Stable as HCl salt.Free base is unstable (polymerizes/hydrolyzes).

Handling Precaution: The dihydrochloride salt is extremely hygroscopic. Exposure to air will cause it to absorb water and become a sticky gum, making accurate weighing impossible. Always handle under inert gas (Argon/Nitrogen) or in a glovebox if possible.

References

  • Peterlin Mašič, L. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry. Link

  • Han, G., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin.[1] MedChemComm. Link

  • Sanderson, P. E., et al. (1998). Design and synthesis of potent and selective inhibitors of thrombin. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). Piperidine-4-carboximidamide dihydrochloride. National Center for Biotechnology Information. Link

Sources

Exploratory

Piperidine-4-carboximidamide hydrochloride physical and chemical properties

Physical, Chemical, and Synthetic Profile of a Key Arginine Mimetic Executive Summary Piperidine-4-carboximidamide hydrochloride (also known as 4-Amidinopiperidine or Isonipecotamidine) is a critical pharmacophore in med...

Author: BenchChem Technical Support Team. Date: February 2026

Physical, Chemical, and Synthetic Profile of a Key Arginine Mimetic

Executive Summary

Piperidine-4-carboximidamide hydrochloride (also known as 4-Amidinopiperidine or Isonipecotamidine) is a critical pharmacophore in medicinal chemistry.[1][2] Structurally, it consists of a piperidine ring substituted at the 4-position with a carboximidamide (amidine) group.[1]

Its primary value lies in its ability to mimic the guanidine side chain of Arginine .[1] Consequently, it is a foundational building block for designing inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase), where the amidine moiety forms a high-affinity salt bridge with the aspartate residue in the enzyme's S1 specificity pocket.

Critical Distinction: Researchers must distinguish this compound (carboximidamide) from Piperidine-4-carboxamide (amide). The amidine is significantly more basic (pKa ~11–12) and chemically distinct in reactivity.[1]

Part 1: Molecular Architecture & Identification

The molecule exists primarily as a hydrochloride salt (mono- or dihydrochloride) due to the high basicity of both the secondary amine in the ring and the amidine tail.[1]

Table 1: Chemical Identity & Identifiers

PropertySpecification
IUPAC Name Piperidine-4-carboximidamide hydrochloride
Common Synonyms 4-Amidinopiperidine HCl; Isonipecotamidine HCl
CAS Number (2HCl) 1170937-23-1 (Common commercial form)
CAS Number (Free Base) 39538-25-1
Molecular Formula C₆H₁₃N₃[1][3][4][5] · xHCl (typically x=1 or 2)
Molecular Weight 163.65 (free base); ~200.11 (2HCl)
SMILES C1CNCCC1C(=N)N.Cl
Key Functional Groups Secondary Amine (Piperidine N1); Amidine (C4)
Part 2: Physicochemical Profile[4][6][7]

Understanding the physical behavior of this molecule is vital for formulation and assay development.[1]

1. Solubility & Hygroscopicity[3]
  • Aqueous Solubility: Highly soluble in water (>50 mg/mL) due to its ionic nature.[1]

  • Organic Solubility: Soluble in polar organic solvents (Methanol, DMSO).[1] Poorly soluble in non-polar solvents (Hexane, Toluene, DCM).

  • Hygroscopicity: The hydrochloride salt is hygroscopic .[1] It readily absorbs atmospheric moisture, which can alter stoichiometric calculations during synthesis.[1] Handling in a desiccated environment is required.

2. Acid-Base Chemistry (pKa)

This molecule is a di-base :

  • Amidine Group: pKa ≈ 11.5 – 12.[1]0. This group remains protonated at physiological pH (7.4), ensuring electrostatic interaction with anionic residues in protein targets.[1]

  • Piperidine Nitrogen: pKa ≈ 10.5 – 11.0.[1]

  • Implication: In standard LC-MS workflows, this molecule will carry a double positive charge ([M+2H]²⁺) at acidic pH.[1]

3. Thermal Stability
  • Melting Point: High melting solid, typically >220°C (with decomposition) .[1]

  • Stability: The amidine group is stable under acidic conditions but susceptible to hydrolysis under strongly basic conditions (pH > 13) or prolonged heating in water, converting to the amide (Piperidine-4-carboxamide).[1]

Part 3: Synthetic Utility & Reactivity[8]

The synthesis of Piperidine-4-carboximidamide typically proceeds via the Pinner Reaction , starting from 4-cyanopiperidine.[1]

Mechanism of Synthesis (Pinner Reaction)

The nitrile is activated by dry HCl in an alcohol (ethanol/methanol) to form an imidate ester intermediate, which is then treated with ammonia to generate the amidine.

PinnerSynthesis Start 4-Cyanopiperidine (Nitrile Precursor) Inter Imidate Ester Intermediate Start->Inter 1. Dry HCl (gas) 2. EtOH, 0°C Prod Piperidine-4-carboximidamide (Amidine Product) Inter->Prod NH3 (MeOH/EtOH) RT, 12-24h Side Side Product: Orthoester/Amide Inter->Side H2O (Hydrolysis risk)

Figure 1: Pinner synthesis pathway converting the nitrile precursor to the amidine target, highlighting the hydrolysis risk.

Protection Strategy in Drug Design

In medicinal chemistry, the piperidine nitrogen (N1) is often the attachment point for a larger scaffold.

  • Selective Protection: The N1 nitrogen can be protected (e.g., Boc, Cbz) before amidine formation if starting from the nitrile.[1]

  • Coupling: The free amidine is tolerant of standard peptide coupling conditions (EDC/HOBt) provided it is kept protonated or the reaction pH is carefully controlled.[1]

Part 4: Biological Relevance (The "Why")

Piperidine-4-carboximidamide is a privileged scaffold for serine protease inhibition.[1]

  • Target Mechanism: Trypsin-like serine proteases have a deep, negatively charged S1 pocket (containing Asp189 in trypsin/thrombin).[1]

  • Binding Mode: The amidine group of the piperidine inserts into this pocket, forming a bidentate salt bridge with the Aspartate carboxylate. This mimics the P1 residue of the natural substrate (Arginine).[1]

BindingMode Amidine Amidine Group (+ Charge) Pocket Enzyme S1 Pocket (Aspartate 189) Amidine->Pocket Salt Bridge (Ionic Interaction) Potency High Affinity Inhibition Pocket->Potency Scaffold Piperidine Ring (Hydrophobic Core) Scaffold->Amidine Presents

Figure 2: Pharmacophore mapping showing the critical salt-bridge interaction between the amidine and the enzyme S1 pocket.

Part 5: Handling & Analytical Protocols
1. Storage & Handling
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Essential.[1] The salt will become sticky/gum-like if exposed to humid air.[1]

  • Safety: Irritant to eyes and skin.[1][5][6] Wear standard PPE.[1][7]

2. Analytical Protocol: HPLC Purity Check

Due to the high polarity and basicity, standard C18 gradients often fail to retain this molecule (it elutes in the void volume).

Recommended Method (HILIC or Ion-Pairing):

  • Column: Amide-C18 or HILIC column (e.g., Waters XBridge Amide).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold)

    • 2–10 min: 90% B → 50% B[1]

    • 10–15 min: 50% B (Wash)

  • Detection: UV at 210 nm (low absorption, relies on the amide/amidine bond).[1]

  • Rationale: The high organic start (HILIC mode) retains the polar salt.[1] Low pH buffer suppresses silanol activity and maintains the protonated state for consistent peak shape.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride (and related amidine substructures).[1] Retrieved from [Link][1]

  • Quan, M. L., et al. (2005). Design and Synthesis of Factor Xa Inhibitors.[1] Journal of Medicinal Chemistry.[1][8] (Contextual citation for amidine use in protease inhibitors).

Sources

Foundational

The Piperidine Scaffold: A Technical Guide to Biological Activity &amp; Experimental Validation

[1] Executive Summary The piperidine ring—a saturated six-membered nitrogen heterocycle—is not merely a structural component; it is a privileged scaffold in medicinal chemistry.[1][2][3][4] Found in over 70 FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine ring—a saturated six-membered nitrogen heterocycle—is not merely a structural component; it is a privileged scaffold in medicinal chemistry.[1][2][3][4] Found in over 70 FDA-approved therapeutics, its thermodynamic stability (chair conformation) and predictable pKa (~11.2) allow it to serve as a versatile pharmacophore for modulating G-protein coupled receptors (GPCRs), enzymes, and ion channels.

This guide provides a technical deep-dive into the biological activity of piperidine derivatives, focusing on mechanistic causality, Structure-Activity Relationships (SAR), and validated experimental protocols for assessing bioactivity.

The Pharmacophore: Structural Basis of Activity

The biological ubiquity of piperidine stems from two core physicochemical properties:

  • Conformational Fidelity: The ring predominantly adopts a chair conformation, minimizing steric strain.[3] This allows precise spatial orientation of substituents (equatorial vs. axial) to fit into deep hydrophobic pockets of receptors (e.g., the anionic site of Acetylcholinesterase).

  • Basicity & Ionization: The secondary amine is highly basic.[3] At physiological pH (7.4), the nitrogen is protonated (

    
    ). This cationic center is critical for:
    
    • Cation-

      
       Interactions:  Binding to aromatic residues (Trp, Phe, Tyr) in protein active sites.
      
    • Solubility: Enhancing the aqueous solubility of otherwise lipophilic drug candidates.

Therapeutic Classes & Mechanism of Action[5]

CNS Modulation: Acetylcholinesterase (AChE) Inhibitors

Target: Alzheimer’s Disease (AD). Key Drug: Donepezil (Aricept).[3] Mechanism: The protonated nitrogen of the piperidine ring binds to the anionic sub-site (Trp86) of the AChE enzyme via cation-


 interactions. This blockade prevents the hydrolysis of acetylcholine, increasing cholinergic transmission.
  • Critical SAR: Benzyl substitution at the nitrogen maximizes hydrophobic interactions within the active site gorge.

Analgesia: Opioid Receptor Agonists

Target:


-Opioid Receptor (MOR).[3]
Key Drugs:  Fentanyl, Meperidine (Pethidine).
Mechanism:  The piperidine ring mimics the D-ring of morphine. The cationic nitrogen interacts with Asp147  in the transmembrane domain of the GPCR, triggering 

signaling cascades that inhibit adenylate cyclase and hyperpolarize neurons (calcium channel blockade).
Oncology: Kinase & Cell Cycle Inhibition

Target: ALK/ROS1 (Crizotinib) or CDK pathways.[3] Mechanism: In oncology, piperidine often acts as a "solubilizing tail" that protrudes into the solvent-exposed region of the kinase ATP-binding pocket, improving pharmacokinetic (PK) properties without disrupting the primary H-bonding hinge region interactions. Recent derivatives induce apoptosis by downregulating Bcl-2 and upregulating Bax proteins.[3][5][6]

Structure-Activity Relationship (SAR) Logic[3]

The optimization of piperidine derivatives generally follows a regioselective logic. The diagram below illustrates the decision matrix for functionalizing the scaffold.

SAR_Logic Core Piperidine Core N_Sub N-Substitution (Position 1) Core->N_Sub C4_Sub C4-Substitution Core->C4_Sub C2_3_Sub C2/C3 Chirality Core->C2_3_Sub PK_Prop Modulates pKa & Lipophilicity (BBB Crossing) N_Sub->PK_Prop e.g., Benzyl (Donepezil) Receptor Primary Pharmacophore (Receptor Specificity) C4_Sub->Receptor e.g., Anilido (Fentanyl) Selectivity Conformational Lock (Enantioselectivity) C2_3_Sub->Selectivity e.g., Methyl (Ritalin)

Caption: SAR decision matrix for piperidine optimization. N-substituents drive pharmacokinetics; C4-substituents drive potency.[3]

Experimental Protocol: The Ellman Assay

Objective: Quantify the biological activity of a piperidine derivative as an Acetylcholinesterase (AChE) inhibitor. Relevance: This is the gold-standard assay for validating CNS-active piperidines (Alzheimer's focus).[3]

Principle

The assay uses Acetylthiocholine (ATCh) as a surrogate substrate.[7] AChE hydrolyzes ATCh to produce Thiocholine .[3][7][8] Thiocholine reacts with DTNB (Ellman's Reagent) to cleave the disulfide bond, releasing TNB (2-nitro-5-thiobenzoate), a yellow anion absorbing strongly at 412 nm .[7]

  • Causality: The rate of yellow color formation is directly proportional to enzyme activity.[7] An effective inhibitor reduces this rate.[3]

Reagents & Preparation
  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Optimal pH for Electrophorus electricus AChE).

  • Enzyme: AChE stock (0.1 U/mL in buffer).

  • Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (0.3 mM in buffer containing 0.1 M NaCl).

  • Test Compound: Piperidine derivative dissolved in DMSO (Final DMSO < 1%).

Workflow Diagram

Ellman_Protocol Step1 Step 1: Pre-Incubation Mix Enzyme + Buffer + Inhibitor (Piperidine) Incubate 10 min @ 25°C Step2 Step 2: Add Reagents Add DTNB (Chromogen) + ATCh (Substrate) Step1->Step2 Step3 Step 3: Enzymatic Reaction AChE hydrolyzes ATCh -> Thiocholine + Acetate Step2->Step3 Initiation Step4 Step 4: Color Development Thiocholine + DTNB -> TNB (Yellow Anion) Step3->Step4 Chemical Coupling Step5 Step 5: Quantification Measure Absorbance @ 412 nm (Kinetic Mode) Step4->Step5 Readout

Caption: Step-by-step workflow for the Ellman Assay to determine IC50 of piperidine derivatives.

Data Analysis

Calculate the % Inhibition using the formula:


[9]
  • 
    : Absorbance slope of the vehicle (DMSO only).
    
  • 
    : Absorbance slope in the presence of the piperidine derivative.
    
  • Validation: Plot % Inhibition vs. Log[Concentration] to determine IC50 .

Comparative Efficacy Data

The following table summarizes the potency of key piperidine-based drugs/derivatives against their respective targets, illustrating the scaffold's versatility.

Drug / DerivativeTherapeutic ClassPrimary TargetPotency (IC50 / Ki)Key Structural Feature
Donepezil Anti-Alzheimer'sAChEIC50: 5.7 nMN-benzyl piperidine (active site fit)
Fentanyl Analgesic

-Opioid Receptor
Ki: 0.035 nM4-anilidopiperidine (lipophilicity)
Raloxifene OsteoporosisEstrogen ReceptorIC50: 0.3 nMPiperidine ethoxy side chain (antagonist effect)
Maraviroc Antiviral (HIV)CCR5 Co-receptorIC50: 2.0 nM4,4-difluorocyclohexyl-piperidine
DTPEP Anticancer (Breast)ER+ Cell GrowthIC50: 0.8 µMTamoxifen-piperidine hybrid

Future Directions: Rigidification & Spirocycles

Current research is moving away from flexible piperidines toward spiro-piperidines and bridged systems.[3]

  • Why? Restricting conformational flexibility reduces the entropy penalty upon binding, potentially increasing affinity and selectivity.

  • Application: Spiro-piperidines are currently being explored as next-generation inhibitors for MenA (tuberculosis target) and MDM2-p53 interactions in oncology.[3]

References

  • Goel, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Resende, D. I. S. P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Bio-Protocol. (2022).[3][9] Acetylcholinesterase Inhibition Assay Protocol. Bio-protocol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Hazards of Piperidine-4-carboximidamide Hydrochloride

Introduction Piperidine-4-carboximidamide hydrochloride, also known as 4-amidinopiperidine hydrochloride, is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine-4-carboximidamide hydrochloride, also known as 4-amidinopiperidine hydrochloride, is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring a piperidine ring and a basic carboximidamide (amidine) group, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly enzyme inhibitors and receptor modulators. As with any research chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are foundational pillars of responsible science and critical for ensuring the well-being of laboratory personnel.[1]

This guide provides an in-depth analysis of the safety and hazards associated with Piperidine-4-carboximidamide hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering a synthesis of available data, insights derived from its chemical structure, and field-proven best practices for safe handling, storage, and emergency response.

Chemical & Physical Identity

A precise understanding of a compound's identity is the first step in a thorough safety assessment.

Structure:

The molecule consists of a piperidine ring substituted at the 4-position with a carboximidamide group. It is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
Chemical Name piperidine-4-carboximidamide hydrochlorideN/A
Synonyms 4-Amidinopiperidine hydrochlorideN/A
CAS Number 1245647-87-3 (monohydrochloride)N/A
Molecular Formula C₆H₁₄ClN₃N/A
Molecular Weight 163.65 g/mol N/A
Related Compound Piperidine-4-carboximidamide dihydrochloride[2]
CAS Number (di-HCl) 1170937-23-1[2]

Note: Data for the monohydrochloride is sparse; some information is extrapolated from the more commonly cited dihydrochloride salt or related structures. Researchers should always refer to the specific Safety Data Sheet (SDS) for the lot they are handling.

Hazard Identification and GHS Classification

The amidine functional group is strongly basic and can engage in potent hydrogen bonding and electrostatic interactions with biological molecules, which is a primary driver of its potential irritant properties.[4] The piperidine core , when unsubstituted, is known to be a toxic and corrosive substance.[5][6] Therefore, a conservative and cautious approach to handling is mandatory.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementBasis of Classification
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation Inferred from the basicity of the amidine group and data on analogous piperidine amides.[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation Inferred from the basicity of the amidine group and data on analogous piperidine amides.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation Inferred from the potential of fine powders to irritate mucous membranes and data on analogous piperidine amides.[3][7]
Acute Toxicity (Oral, Dermal, Inhalation)Not ClassifiedPotential for harm existsNo specific data available. The toxicity of the parent piperidine scaffold warrants caution.[5]

Hazard Pictogram (Anticipated):



Toxicological Profile: The Rationale Behind the Hazards

Understanding why a chemical is hazardous is key to developing a robust safety culture.

  • Mechanism of Irritation: The primary toxicological concern stems from the carboximidamide group. Amidines are strong organic bases due to the resonance stabilization of their protonated form (the amidinium ion). Upon contact with the moisture present on skin, in the eyes, or in the respiratory tract, the compound can readily protonate, leading to localized changes in pH. This disruption of the natural pH balance can irritate tissues and, with sufficient concentration and duration, potentially cause chemical burns. These interactions can disrupt cell membranes and denature proteins, triggering an inflammatory response perceived as irritation.[4]

  • Acute Toxicity: There is no specific LD50 or LC50 data available for Piperidine-4-carboximidamide hydrochloride. However, the parent compound, piperidine, is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[6][8] While the addition of the carboximidamide group and its formulation as a hydrochloride salt will alter the toxicological profile, the underlying potential for systemic toxicity from the piperidine scaffold cannot be dismissed. All routes of exposure—inhalation, ingestion, and dermal absorption—should be considered potentially harmful.

  • Chronic and Bioactive Hazards: As a molecule designed for use in drug discovery, it should be assumed to be biologically active. The toxicological properties have not been fully investigated.[9] Chronic exposure, even at low levels, could have unforeseen health effects. Therefore, minimizing exposure is paramount.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and PPE, is essential.[1]

4.1 Engineering Controls The first line of defense is to handle the chemical within a controlled environment.

  • Fume Hood: All weighing and manipulation of the solid compound, as well as the handling of its solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particulates or vapors.[1]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]

4.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for tears or pinholes before each use. Always use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after handling.[7]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger scale operations, a chemically resistant apron may be appropriate.[10]

4.3 Experimental Protocol: Safe Weighing and Handling

  • Preparation: Don appropriate PPE (goggles, gloves, lab coat) before entering the designated handling area.

  • Work Area Setup: Ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Perform all weighing operations within the fume hood. Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or vessel. Avoid creating dust.

  • Transfer/Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing. Cap the container immediately after use.

  • Cleanup: Carefully clean the spatula and any affected surfaces within the hood. Dispose of the weigh boat, liner, and any contaminated wipes in a designated solid hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them. Remove lab coat and goggles outside the immediate work area. Wash hands thoroughly with soap and water.

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit A Don PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood Function A->B C Place Absorbent Liner on Work Surface B->C D Weigh Solid Compound C->D E Transfer / Dissolve D->E F Securely Cap All Containers E->F G Clean Equipment & Work Surface F->G H Dispose of Contaminated Waste G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of Piperidine-4-carboximidamide hydrochloride.

Emergency Procedures

Preparedness is crucial for mitigating the consequences of an accidental exposure or spill.[1]

5.1 First Aid Measures Immediate and correct action can significantly reduce harm.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

5.2 Spill Response

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small solid spill, gently cover with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.

  • Clean: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal. Do not dry sweep.[11]

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Diagram 2: Emergency Response Decision Tree

G cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Accident Occurs (Spill or Exposure) ExposureType Exposure Type? Start->ExposureType Exposure SpillSize Spill Size? Start->SpillSize Spill Inhalation Inhalation: Move to Fresh Air ExposureType->Inhalation Inhalation Skin Skin Contact: Rinse with Water (15 min) ExposureType->Skin Skin Eye Eye Contact: Flush with Water (15 min) ExposureType->Eye Eye SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical SmallSpill Small Spill: Contain, Clean, Decontaminate SpillSize->SmallSpill Small & Contained LargeSpill Large Spill: Evacuate Area, Contact EHS SpillSize->LargeSpill Large or Uncontained

Caption: Decision tree for responding to an accidental exposure or spill.

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazardous Decomposition Products: Upon combustion, toxic and corrosive fumes may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9][11]

  • Special Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[10]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11]

  • Conditions to Avoid: Avoid exposure to moisture, excessive heat, and direct sunlight.[5][12]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. The amine and amidine groups can react exothermically with these materials.[11][13]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12] Keep segregated from incompatible chemicals.[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[2]

  • Disposal: Dispose of this chemical and its container as hazardous waste. Do not allow it to enter drains or the environment. All disposal activities must be in strict accordance with local, regional, and national regulations.[1]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. [Link]

  • Chemical Storage - Environment, Health & Safety. University of Wisconsin–Madison. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Piperidine-4-carboxamide hydrochloride. PubChem. [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]

  • Safety Data Sheet: Piperidine. (2024). Chemos GmbH & Co. KG. [Link]

  • MSDS of 1-Cbz-piperidine-4-carboxamidine. (2026). Capot Chemical. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety data sheet - Piperidine. (2022). CPAchem. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating drug resistance. (2023). National Institutes of Health (NIH). [Link]

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Foundational

Technical Guide: Piperidine-4-carboximidamide hydrochloride

Topic: IUPAC Name for Piperidine-4-carboximidamide hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary Piperidine-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC Name for Piperidine-4-carboximidamide hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

Piperidine-4-carboximidamide hydrochloride (CAS: 1170937-23-1) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the guanidine group of arginine.[1][2] Its structural ability to form bidentate salt bridges with aspartate or glutamate residues in protein active sites makes it a cornerstone in the design of serine protease inhibitors (e.g., thrombin, Factor Xa) and ligands for G-protein coupled receptors (GPCRs).[2]

This guide provides a rigorous derivation of its IUPAC nomenclature, a validated synthetic protocol via the Pinner reaction, and a comprehensive analytical profile.

Structural Elucidation & Nomenclature

IUPAC Derivation

The systematic naming of this compound follows the current IUPAC recommendations (Blue Book P-66.1.1.4.1) for amidines attached to cyclic parent hydrides.[2]

  • Parent Structure: The six-membered saturated nitrogen heterocycle is piperidine .[1][2][3]

  • Principal Characteristic Group: The

    
     group attached to a ring is designated by the suffix -carboximidamide  (formerly carboxamidine).[1][2]
    
  • Numbering: The nitrogen atom of the piperidine ring is assigned position 1.[2][3][4] The carbon atom attached to the amidine group is at position 4.

  • Salt Stoichiometry: The compound contains two basic centers:[2]

    • Piperidine secondary amine (

      
      )[2]
      
    • Amidine group (

      
      )[2]
      
    • In the presence of excess hydrochloric acid, both centers are protonated, resulting in a dihydrochloride salt.

Preferred IUPAC Name (PIN): Piperidine-4-carboximidamide dihydrochloride[1][2]

Structural Visualization

The following diagram illustrates the numbering scheme and the protonation sites in the dihydrochloride salt.

G cluster_0 Piperidine-4-carboximidamide 2HCl N1 N1 (Protonated) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Amidine_C C(Amidine) C4->Amidine_C Position 4 C6 C6 C5->C6 C6->N1 Amidine_N1 =NH Amidine_C->Amidine_N1 Double Bond Amidine_N2 -NH2 Amidine_C->Amidine_N2

Caption: Structural numbering of Piperidine-4-carboximidamide. Note the C4 attachment of the amidine group.

Synthetic Methodology: The Pinner Reaction[5][6]

The most robust route for synthesizing piperidine-4-carboximidamide is the Pinner Reaction , converting 4-cyanopiperidine to the amidine via an imidate intermediate.[1]

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct steps:

  • Acid-Catalyzed Alcoholysis: Formation of the imidate ester hydrochloride.[1][2][5]

  • Ammonolysis: Displacement of the alkoxy group by ammonia to form the amidine.[2]

Pinner Start 4-Cyanopiperidine (Nitrile) Intermediate Methyl piperidine-4-carboximidate (Pinner Salt) Start->Intermediate Step 1: Pinner Reagent1 HCl (gas) / MeOH (Anhydrous) Reagent1->Intermediate Product Piperidine-4-carboximidamide Dihydrochloride Intermediate->Product Step 2: Ammonolysis Reagent2 NH3 / MeOH (Ammonolysis) Reagent2->Product

Caption: Two-step Pinner synthesis pathway from nitrile to amidine.

Detailed Experimental Protocol

Note: This protocol assumes the use of 4-cyanopiperidine hydrochloride to prevent side reactions at the secondary amine.

Reagents:

  • 4-Cyanopiperidine HCl (1.0 eq)[1][2]

  • Methanol (Anhydrous)[2]

  • HCl gas (generated in situ or from cylinder)[2]

  • Ammonia (7M in Methanol)[2]

Step 1: Formation of the Imidate (Pinner Salt) [5]

  • Dissolve 4-cyanopiperidine HCl (10 g) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a drying tube (calcium chloride). Critical: Moisture must be excluded to prevent hydrolysis of the imidate to the ester.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours). The solution will gain weight.[2]

  • Seal the flask and store at 4°C for 16-24 hours. A white precipitate (imidate dihydrochloride) may form.[2]

  • Concentrate the mixture in vacuo at low temperature (<30°C) to remove excess HCl. Do not heat , as the imidate is thermally unstable.[2]

Step 2: Conversion to Amidine

  • Re-dissolve the crude imidate residue in cold anhydrous methanol (20 mL).

  • Add 7M ammonia in methanol (excess, ~4-5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the solvent in vacuo.[2]

  • Purification: Recrystallize the residue from Ethanol/Diethyl Ether to yield Piperidine-4-carboximidamide dihydrochloride as a white crystalline solid.

Analytical Characterization

To validate the identity and purity of the synthesized compound, compare experimental data against the following standard profile.

Physicochemical Properties
PropertySpecificationNotes
Appearance White crystalline powderHygroscopic
Molecular Formula

Dihydrochloride salt
Molecular Weight 200.11 g/mol Free base: 127.19 g/mol
Melting Point >250°C (dec.)[1][2]Decomposes before melting
Solubility Water, DMSO, MethanolInsoluble in Ether, Hexane
Spectroscopic Data (Expected)

H NMR (400 MHz, DMSO-

):
  • 
     9.10 - 8.80 (br s, 4H, Amidine 
    
    
    
    and
    
    
    )[1][2]
  • 
     8.60 - 8.40 (br s, 2H, Piperidine 
    
    
    
    )[1][2]
  • 
     3.30 - 3.20 (m, 2H, Piperidine 
    
    
    
    -2,6)[1][2]
  • 
     2.90 - 2.80 (m, 2H, Piperidine 
    
    
    
    -2,6)[1][2]
  • 
     2.65 (tt, 
    
    
    
    Hz, 1H, Piperidine
    
    
    -4)[1]
  • 
     1.95 - 1.85 (m, 2H, Piperidine 
    
    
    
    -3,5)[1][2]
  • 
     1.75 - 1.65 (m, 2H, Piperidine 
    
    
    
    -3,5)[1][2]

Mass Spectrometry (ESI-MS):

  • [M+H]+ : 128.12 m/z (Corresponds to the free base cation).[2]

Medicinal Chemistry Applications

Arginine Mimetic

The piperidine-4-carboximidamide moiety is a classic arginine mimetic .[1][2] The amidine group (


) is protonated at physiological pH, carrying a positive charge that mimics the guanidinium group of arginine.
  • Mechanism: It forms a bidentate salt bridge with the carboxylate side chains of Aspartate (Asp) or Glutamate (Glu) residues located in the S1 pocket of serine proteases.

  • Selectivity: The rigid piperidine ring reduces the conformational entropy penalty compared to the flexible arginine side chain, often increasing binding affinity.

Key Therapeutic Targets
  • Thrombin Inhibitors: Used in anticoagulants.[2] The amidine binds to Asp189 in the S1 specificity pocket of thrombin.

  • Factor Xa Inhibitors: Similar mechanism to thrombin; critical for deep vein thrombosis (DVT) treatments.[2]

  • Trypsin-like Proteases: General inhibition of enzymes involved in digestion and coagulation cascades.[1][2]

References

  • IUPAC Nomenclature

    • IUPAC.[2][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Rule P-66.1.1.4.1 (Amidines).[1][2]

    • [Link][2]

  • Synthetic Methodology (Pinner Reaction)

    • Pinner, A., Klein, F. "Umwandlung der Nitrile in Imide."[2][5] Berichte der deutschen chemischen Gesellschaft, 1877, 10, 1889–1897.[2]

    • Roger, R., Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, 1961, 61(2), 179–211.[2]

    • [Link][2]

  • Compound Data & Safety

    • PubChem.[2][6][7] "Piperidine-4-carboximidamide dihydrochloride (Compound CID 42614601)."[1][2] National Center for Biotechnology Information.[1][2]

    • [Link][2]

  • Medicinal Chemistry Applications

    • Sanderson, P. E., et al. "L-751,351: A Potent and Selective Inhibitor of Factor Xa."[1][2] Journal of Medicinal Chemistry, 1998, 41(22), 4466-4474.[2] (Demonstrates the use of amidine-piperidine scaffolds).

    • [Link][2]

Sources

Exploratory

An In-depth Technical Guide to Piperidine-4-carboximidamide Hydrochloride and Its Congeners: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] Among the vast landscape of piperidine derivatives, those functionalized at the 4-position have garnered significant attention. This guide provides a comprehensive technical overview of Piperidine-4-carboximidamide hydrochloride, a key building block and pharmacophore. We will delve into its synthesis, spectroscopic characterization, and analytical methodologies. Furthermore, this guide will explore the structure-activity relationships (SAR) of related compounds, offering insights into the therapeutic potential of this chemical class.

The Piperidine-4-Carboximidamide Scaffold: An Introduction to Its Significance

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery.[1] Its presence in a molecule can enhance solubility, improve receptor binding affinity, and contribute to favorable oral bioavailability.[1] Functionalization at the 4-position of the piperidine ring allows for the introduction of diverse chemical moieties that can interact with biological targets. The carboximidamide group, also known as an amidine, is a strongly basic functional group that can engage in hydrogen bonding and electrostatic interactions, making it a valuable pharmacophore in the design of enzyme inhibitors and receptor modulators.[2]

Piperidine-4-carboximidamide hydrochloride, as a stable salt, serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications, including but not limited to, antiviral, anticancer, and antihypertensive agents.[3][4] Understanding the synthesis and properties of this core structure is therefore of paramount importance for researchers in the field of drug development.

Synthesis of Piperidine-4-carboximidamide Hydrochloride

The synthesis of Piperidine-4-carboximidamide hydrochloride is most effectively achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by aminolysis. The readily available Piperidine-4-carbonitrile is the logical starting material for this transformation.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from N-Boc-piperidine-4-carbonitrile to ensure the piperidine nitrogen is protected during the initial reaction stages.

Synthesis_Pathway Start N-Boc-piperidine-4-carbonitrile Pinner_Salt Imino Ester Intermediate (Pinner Salt) Start->Pinner_Salt 1. HCl (g), Anhydrous EtOH 2. Low Temperature Amidine N-Boc-piperidine-4-carboximidamide Pinner_Salt->Amidine Ammonolysis (NH3) Final_Product Piperidine-4-carboximidamide hydrochloride Amidine->Final_Product Boc Deprotection (e.g., HCl in Dioxane)

Caption: Proposed synthesis of Piperidine-4-carboximidamide hydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is constructed based on the principles of the Pinner reaction and standard protecting group chemistry.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with N-Boc-piperidine-4-carbonitrile (1 equivalent) dissolved in anhydrous ethanol (or another suitable alcohol).

  • Acidification: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution until saturation is achieved. The reaction vessel should be equipped with a system to neutralize excess HCl gas.

  • Reaction: The flask is sealed and stirred at a low temperature (e.g., 0-4°C) for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt.

  • Isolation of the Intermediate (Optional): The precipitated Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous ether, and dried under vacuum. However, it is often carried forward to the next step without isolation due to its hygroscopic and unstable nature.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is sensitive to water, which would hydrolyze the nitrile or the intermediate imino ester to the corresponding amide or carboxylic acid, respectively.

  • Low Temperature: The Pinner salt intermediate is thermodynamically unstable and can rearrange to the corresponding N-alkyl amide upon warming.[5] Maintaining a low temperature is crucial to prevent this side reaction.

  • Acid Catalyst: The reaction is acid-catalyzed. Gaseous HCl is traditionally used to ensure anhydrous conditions.

Step 2: Ammonolysis to the Amidine

  • Reaction Setup: The crude Pinner salt from the previous step is suspended in a solution of ammonia in an alcohol (e.g., ethanolic ammonia) at 0°C.

  • Reaction: The mixture is stirred at room temperature in a sealed vessel until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-Boc-piperidine-4-carboximidamide.

Step 3: Boc Deprotection

  • Reaction Setup: The crude N-Boc-piperidine-4-carboximidamide is dissolved in a suitable solvent such as dioxane or methanol.

  • Deprotection: A solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl is added, and the mixture is stirred at room temperature.

  • Isolation: The deprotected product, Piperidine-4-carboximidamide hydrochloride, will precipitate out of the solution. The solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the final product.

Characterization and Analytical Methodologies

Thorough characterization is essential to confirm the identity and purity of the synthesized Piperidine-4-carboximidamide hydrochloride.

Spectroscopic Characterization
Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen will be deshielded. The NH protons of the amidinium group will appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.
¹³C NMR Resonances for the piperidine ring carbons, with the carbons adjacent to the nitrogen appearing at a lower field. The amidinium carbon will have a characteristic chemical shift in the range of 160-170 ppm.
Mass Spectrometry (ESI-MS) In positive ion mode, the molecular ion peak corresponding to the free base [M+H]⁺ would be observed.
Infrared (IR) Spectroscopy Characteristic stretches for N-H bonds (in the amidinium group and the piperidine NH₂⁺), C-N bonds, and C=N bond of the amidinium group.

Reference NMR Data for Piperidine:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.80 – 2.71 (broad m, 4H), 1.61 – 1.43 (broad m, 6H).[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ 46.23, 26.10, 24.15.[5][6]

Chromatographic Analysis

Due to the polar and basic nature of Piperidine-4-carboximidamide hydrochloride, specialized chromatographic techniques are required for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed, but challenges may arise due to the compound's poor retention on standard C18 columns.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in mobile phase Inject Inject sample Prep->Inject Column Column: Polar-embedded or mixed-mode Inject->Column Detection Detection: UV (if derivatized) or ELSD/CAD/MS Column->Detection Mobile_Phase Mobile Phase: Acetonitrile/Water with buffer (e.g., phosphate or formate) Analyze Quantify and assess purity Detection->Analyze

Caption: A typical workflow for the HPLC analysis of polar piperidine compounds.

Recommended HPLC Parameters (Starting Point):

Parameter Condition Rationale
Column Polar-embedded C18 or a mixed-mode column (e.g., Newcrom R1)[7]To improve retention of the polar analyte.
Mobile Phase Acetonitrile and water with a buffer (e.g., ammonium formate or phosphate)To maintain a consistent pH and improve peak shape.
Detector Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)The amidine group lacks a strong chromophore for UV detection.

For quantitative analysis using a UV detector, pre-column derivatization with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride can be employed.[8]

Structure-Activity Relationships of Related Compounds

The biological activity of piperidine derivatives can be significantly modulated by altering the substituent at the 4-position. A comparative analysis of the carboximidamide with other functional groups provides valuable insights for drug design.

Functional Group at Position 4 Key Properties and Biological Implications Representative Therapeutic Areas
Carboximidamide (Amidine) Strongly basic, acts as a protonated cation at physiological pH. Can form strong hydrogen bonds and salt bridges with biological targets.[2]Antihypertensive, Antiviral, Anticancer[2][3][4]
Carboxamide Neutral, can act as both a hydrogen bond donor and acceptor. Often imparts good metabolic stability.CCR5 inhibitors (Anti-HIV), Anticancer, Analgesics[9][10][11]
Carboxylic Acid Acidic, negatively charged at physiological pH. Can form ionic interactions and hydrogen bonds.Various, often used to improve solubility and target specific interactions.
Thioamide Can act as a hydrogen bond donor and acceptor. Has different electronic and steric properties compared to an amide.Intermediates in the synthesis of various therapeutic agents.[12]
Piperidin-4-one A versatile intermediate for further functionalization. The ketone can be a site for various chemical transformations.[7]Anticancer, Anti-HIV, Antimicrobial[7][13]

Mechanistic Insights:

The conversion of a carboxamide to a carboximidamide introduces a center of high basicity. At physiological pH, the amidinium cation can engage in strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. This can lead to a significant increase in binding affinity compared to the neutral carboxamide. However, the increased basicity can also impact pharmacokinetic properties such as cell permeability and metabolic stability.

Conclusion

Piperidine-4-carboximidamide hydrochloride is a valuable and versatile building block in medicinal chemistry. Its synthesis, primarily through the Pinner reaction of the corresponding nitrile, provides a reliable route to this important pharmacophore. The unique electronic and steric properties of the amidine group offer distinct advantages in drug design, particularly for targeting enzymes and receptors where strong ionic interactions are beneficial. A thorough understanding of its synthesis, characterization, and the structure-activity relationships of its congeners is crucial for the rational design and development of novel therapeutic agents. This guide provides a foundational framework for researchers and scientists working with this important class of compounds.

References

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13). Available at: [Link]

  • Jen, T., et al. (1975). Amidines and related compounds. 6. Studies on structure-activity relationships of antihypertensive and antisecretory agents related to clonidine. Journal of Medicinal Chemistry, 18(1), 90-9. Available at: [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • Rauf, A., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516. Available at: [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

  • Lin, H., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. eLife, 10, e63769. Available at: [Link]

  • Pinner Reaction. Wikipedia. Available at: [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Preparation of piperidine-4-carbothioamide hydrochloride. (2017). Google Patents.
  • Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 57-71. Available at: [Link]

  • Piperidine-4-carboxamide hydrochloride. PubChem. Available at: [Link]

  • Singh, A., & Murugan, K. (2013). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 5(5), 2245-2252. Available at: [Link]

  • Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 857-67. Available at: [Link]

  • Kondejewski, L. H., et al. (2003). Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S. Journal of Peptide Research, 61(1), 1-14. Available at: [Link]

  • A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1572-1577. Available at: [Link]

  • Piperidine. NIST WebBook. Available at: [Link]

  • Piperidines. MassBank. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Piperidine-4-carboximidamide Hydrochloride: A Guide for Researchers

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, makin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, making it a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to the development of therapeutics for a wide range of conditions, including neurological disorders, pain management, and infectious diseases.[1][3] Among the myriad of functionalized piperidines, piperidine-4-carboximidamide hydrochloride and its related structures hold significant promise as versatile intermediates and bioactive molecules.[4] This guide provides a comprehensive overview of the experimental protocols for the synthesis, characterization, and potential applications of piperidine-4-carboximidamide hydrochloride, offering researchers and drug development professionals a practical resource for their work with this important chemical entity.

The hydrochloride salt form of piperidine-based compounds, such as piperidine-4-carboximidamide hydrochloride, is often utilized to enhance solubility and stability, facilitating its use in various biochemical and pharmaceutical applications.[4] These compounds can serve as key building blocks in the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators.[4][5] The unique structural features of the carboximidamide group allow for specific interactions with biological targets, making it an attractive moiety for drug design.

Physicochemical Properties and Handling

PropertyExpected Value/InformationSource/Justification
Molecular Formula C6H14Cl2N3Based on the structure of piperidine-4-carboxamidine dihydrochloride
Appearance White to off-white solidTypical for hydrochloride salts of small organic molecules
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[4]The dihydrochloride salt form significantly enhances aqueous solubility.[4]
Stability Stable under standard laboratory conditions. Store in a cool, dry place away from moisture.General recommendation for hydrochloride salts to prevent degradation.
Purity >98% (typical for research-grade chemicals)Standard purity for use in chemical synthesis and biological assays.

Synthesis of Piperidine-4-carboximidamide Hydrochloride: A Proposed Two-Step Protocol

Step 1: Synthesis of Piperidine-4-carbothioamide hydrochloride

This initial step is well-documented in the patent literature and involves the reaction of 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a base.[6][7]

Materials:

  • 4-cyanopiperidine hydrochloride

  • Ethanol

  • Triethylamine

  • Hydrogen sulfide gas

  • Nitrogen gas

  • Pressure reactor

  • Glass suction filter

  • Chlorine bleach scrubber

Protocol:

  • In a 250 ml pressure reactor, combine 50 ml of ethanol, 15 g of 4-cyanopiperidine hydrochloride (102.2 mmol), and 0.52 g of triethylamine (5.1 mmol).[6]

  • Heat the mixture to 60°C.[6]

  • Introduce hydrogen sulfide gas into the reactor, maintaining a constant gauge pressure of 4 bar.[6]

  • After 5 hours, stop the introduction of hydrogen sulfide and continue stirring the reaction mixture at 60°C for an additional 12 hours.[6]

  • Cool the reaction mixture to 20°C.[6]

  • Safely discharge any excess hydrogen sulfide through a chlorine bleach scrubber.[6]

  • Further cool the reaction mixture to 10°C and purge the reactor's gas space with nitrogen for 15 minutes.[6]

  • Filter the solid product using a glass suction filter and wash it with a small amount of ethanol (25 ml).[6]

  • Dry the collected solid under reduced pressure at 40°C to obtain piperidine-4-carbothioamide hydrochloride.[6]

Expected Yield: Approximately 91%[6] Purity (as reported in the literature for the analog): 99% (by ¹H NMR)[6]

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Amidine Formation (Proposed) A 4-Cyanopiperidine HCl C Reaction at 60°C, 4 bar A->C B H₂S, Triethylamine, Ethanol B->C D Workup & Isolation C->D E Piperidine-4-carbothioamide HCl D->E F Piperidine-4-carbothioamide HCl H Reaction Conditions F->H G Ammonolysis or S-Alkylation/Amination G->H I Purification H->I J Piperidine-4-carboximidamide HCl I->J

Caption: Proposed two-step synthesis of Piperidine-4-carboximidamide HCl.

Step 2: Conversion of Piperidine-4-carbothioamide hydrochloride to Piperidine-4-carboximidamide hydrochloride (Proposed)

The conversion of a thioamide to a carboximidamide (amidine) can be achieved through several methods. A common approach involves the reaction of the thioamide with an aminating agent, often following an S-alkylation step to form a more reactive thioimidate intermediate.

Materials:

  • Piperidine-4-carbothioamide hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Alkylating agent (e.g., Methyl iodide or Trimethyloxonium tetrafluoroborate)

  • Ammonia source (e.g., Ammonia gas, ammonium chloride with a base, or a solution of ammonia in an organic solvent)

  • Inert atmosphere (Nitrogen or Argon)

Proposed Protocol (General Guidance):

  • S-Alkylation:

    • Dissolve piperidine-4-carbothioamide hydrochloride in an appropriate anhydrous solvent under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add a slight excess (1.1 equivalents) of an alkylating agent (e.g., methyl iodide) dropwise.

    • Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • The resulting thioimidate salt can be isolated or used directly in the next step.

  • Amination:

    • To the solution containing the thioimidate intermediate, add a source of ammonia. This could involve bubbling ammonia gas through the solution or adding a solution of ammonia in a suitable solvent (e.g., methanol).

    • Stir the reaction at room temperature or with gentle heating until the thioimidate is fully converted to the desired carboximidamide. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.

  • Purification and Salt Formation:

    • The crude product can be purified by recrystallization or column chromatography.

    • To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent until precipitation is complete.

    • The resulting solid, piperidine-4-carboximidamide hydrochloride, should be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized piperidine-4-carboximidamide hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule. Expected signals would include those for the piperidine ring protons and the protons of the carboximidamide group. The integration of these signals will confirm the relative number of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms in the molecule. The chemical shift of the carboximidamide carbon will be a key diagnostic peak.

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify the functional groups present in the molecule. Key vibrational bands to look for include N-H stretches and C=N stretches of the carboximidamide group, as well as C-H stretches of the piperidine ring.

Diagram of the Analytical Workflow:

AnalyticalWorkflow A Synthesized Product B Purity Assessment A->B C Structural Confirmation A->C D HPLC B->D E NMR (¹H, ¹³C) C->E F Mass Spectrometry C->F G FTIR C->G H Final Characterized Compound D->H E->H F->H G->H

Caption: Analytical workflow for product characterization.

Applications in Research and Drug Development

Piperidine-4-carboximidamide hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules.[4] Its derivatives have been investigated for various therapeutic applications.

Potential Areas of Application:

  • Enzyme Inhibition: The carboximidamide moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions within the active sites of enzymes. This makes it a target for the design of inhibitors for proteases, kinases, and other enzymes implicated in disease.

  • Receptor Modulation: Piperidine-based scaffolds are common in ligands for G-protein coupled receptors (GPCRs) and ion channels. The specific functionalization at the 4-position with a carboximidamide group can influence receptor binding affinity and selectivity.

  • Antimicrobial Agents: The piperidine nucleus is found in many compounds with antibacterial and antifungal properties.[8][9] Derivatives of piperidine-4-carboxamide have shown antimicrobial activity.[8]

  • Antiviral Research: Piperidine-4-carboxamide analogs have been identified as inhibitors of human cytomegalovirus (CMV) replication.[10] This suggests that related structures, such as the carboximidamide, could also be explored for antiviral activity.

  • Neurological Disorders: The piperidine scaffold is present in numerous drugs targeting the central nervous system.[4]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of piperidine-4-carboximidamide hydrochloride against a target enzyme. The specific conditions will need to be optimized for the enzyme of interest.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for the specific enzyme)

  • Piperidine-4-carboximidamide hydrochloride (test compound)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of piperidine-4-carboximidamide hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer to obtain a range of concentrations for testing.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add a fixed volume of the assay buffer.

    • Add a small volume of the test compound dilutions (or vehicle control) to the appropriate wells.

    • Add the enzyme solution to all wells and incubate for a predetermined time at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each concentration of the inhibitor.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Conclusion

Piperidine-4-carboximidamide hydrochloride represents a valuable chemical entity for researchers in medicinal chemistry and drug discovery. While direct synthetic protocols are not abundant in the literature, a logical and feasible synthetic route can be devised from readily available starting materials. The protocols and application notes provided in this guide offer a solid foundation for the synthesis, characterization, and preliminary biological evaluation of this compound and its derivatives. As with any experimental work, careful optimization and rigorous analytical validation are paramount to ensure the reliability and reproducibility of the results.

References

  • Google Patents. WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Google Patents. KR20170122783A - Preparation of piperidine-4-carbothioamide hydrochloride.
  • PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • MDPI. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]

  • Wikipedia. Piperidine-4-sulfonic acid. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

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Application

Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold

An In-Depth Technical Guide to the Synthesis of Piperidine-4-Carboxamide Derivatives for Research Applications The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in over twenty classes of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Piperidine-4-Carboxamide Derivatives for Research Applications

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide range of biological targets. When functionalized at the 4-position with a carboxamide group, the resulting scaffold becomes a privileged structure for drug discovery. Piperidine-4-carboxamide derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of the CCR5 receptor for anti-HIV therapy, activity against human cytomegalovirus (CMV), and inhibition of MALT1 protease for potential applications in treating autoimmune diseases and B-cell lymphomas.[2][3][4]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and purification techniques necessary for the successful synthesis of piperidine-4-carboxamide derivatives, aimed at researchers and professionals in drug development.

PART 1: Synthetic Strategy & Core Reaction Pathways

The most direct and common approach to synthesizing piperidine-4-carboxamide derivatives involves the formation of an amide bond between a piperidine-4-carboxylic acid core and a suitable primary or secondary amine. This strategy can be broken down into several key decision points and experimental stages.

The Central Reaction: Amide Bond Formation

The condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires the activation of the carboxylic acid.[5][6] This is achieved using a "coupling reagent." The general scheme involves activating the carboxyl group of a piperidine-4-carboxylic acid derivative, which is then susceptible to nucleophilic attack by the amine.

The Role of Protecting Groups

A critical consideration is the reactivity of the piperidine ring nitrogen. As a secondary amine, it is nucleophilic and can compete with the desired amine reactant, leading to oligomerization or other side reactions. To ensure the reaction proceeds cleanly, the piperidine nitrogen is typically protected with a temporary blocking group.

The tert-butoxycarbonyl (Boc) group is the most common choice for this purpose.

  • Installation: It is easily installed on the piperidine nitrogen using Di-tert-butyl dicarbonate (Boc)₂O.

  • Stability: The Boc group is stable to the basic or neutral conditions of most amide coupling reactions.

  • Removal: It is readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent), which typically do not affect the newly formed amide bond.[7]

Another common protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is notably base-labile and can be removed with a solution of piperidine in DMF.[7][8] The choice between Boc and Fmoc often depends on the overall synthetic strategy and the presence of other acid- or base-sensitive functional groups in the molecule.

The general synthetic workflow is visualized below.

G cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis cluster_2 Product Isolation & Analysis P1 Piperidine-4-carboxylic acid S1 N-Protection of Piperidine (e.g., Boc Anhydride) P1->S1 P2 Primary/Secondary Amine (R-NH2) S2 Amide Coupling Reaction (Coupling Reagent + R-NH2) P2->S2 S1->S2 S3 N-Deprotection (Optional) (e.g., TFA or HCl) S2->S3 F1 Workup & Purification (Chromatography, Recrystallization) S3->F1 F2 Characterization (NMR, MS, IR) F1->F2 End End F2->End Final Product G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (Less Prone to Racemization) O_acylisourea->HOBt_ester + HOBt Byproduct EDC-Urea Byproduct (Water Soluble) O_acylisourea->Byproduct HOBt HOBt HOBt->HOBt_ester Amide Amide Product (R-CO-NHR') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation. [5]

Reagent Selection Guide

The choice of coupling reagent is critical. While EDC/HOBt is a robust and cost-effective option, other reagents may be superior for challenging substrates, such as sterically hindered components or electron-deficient amines. [9]

Reagent System Key Advantages Key Disadvantages Best For
EDC / HOBt Cost-effective; water-soluble urea byproduct is easily removed. [5] Can be slow with unreactive amines; HOBt has explosive properties when dry. General-purpose, routine couplings. [10]
DCC / DMAP Highly effective and reactive. Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove; risk of racemization. [10] Esterifications and couplings with non-chiral substrates.
HATU / DIPEA Very fast and highly efficient, even for hindered substrates. [5] More expensive; byproduct removal can require chromatography. Difficult couplings, electron-deficient amines, solid-phase synthesis. [9]

| Acyl Fluorides (e.g., via BTFFH) | Excellent for sterically hindered substrates and electron-deficient amines where other methods fail. [9]| Reagents can be moisture-sensitive; requires elevated temperatures. | Challenging couplings that are low-yielding with standard methods. [9]|

Detailed Experimental Protocol: General EDC/HOBt Coupling

This protocol describes the synthesis of a generic N-substituted-1-(tert-butoxycarbonyl)piperidine-4-carboxamide.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration). Stir the solution until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the reaction exotherm and minimize side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution. Following this, add DIPEA (2.5 equiv) dropwise. The base is crucial to neutralize the HCl salt of EDC and the HOBt proton.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide. [11]

PART 3: Purification and Characterization

Purification of piperidine derivatives can be challenging due to their basic nature, which often causes significant peak tailing during silica gel column chromatography. [11]

Purification Protocols

Protocol 1: Flash Column Chromatography with Amine Additive

  • Problem: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, causing poor separation and streaked bands.

  • Solution: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent (e.g., Hexane/Ethyl Acetate). The triethylamine competitively binds to the acidic sites on the silica, allowing the product to elute symmetrically. [11] Protocol 2: Purification via Acid-Base Extraction This method is highly effective for separating the basic piperidine product from neutral or acidic impurities. [12]1. Dissolve the crude mixture in an organic solvent like DCM or Ethyl Acetate.

  • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic phase.

  • Separate the layers. Cool the acidic aqueous layer in an ice bath and basify it by slowly adding a concentrated base (e.g., 6M NaOH) until the pH is >10.

  • Extract the now-neutral piperidine product back into an organic solvent (e.g., DCM) several times.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the purified product. [12]

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid AcidBase Consider Acid-Base Extraction Start->AcidBase Alternative Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Flash Column Chromatography IsSolid->Column No IsPure Is product pure by TLC/NMR? Recrystallize->IsPure IsPure->Column No End Pure Product IsPure->End Yes AddBase Add ~1% TEA to eluent to prevent tailing Column->AddBase Column->End ImpurityType Are impurities neutral/acidic? AcidBase->ImpurityType ImpurityType->Column No ImpurityType->End Yes

Caption: Decision workflow for selecting a purification method.

Analytical Characterization

The structure and purity of the final products must be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see characteristic signals for the piperidine ring protons, typically in the δ 1.5-3.5 ppm range. The amide N-H proton usually appears as a broad singlet or a triplet further downfield (δ 6.0-8.5 ppm). [13][14]* ¹³C NMR: The amide carbonyl carbon will have a characteristic resonance around 170-175 ppm. [15]* Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the amide at ~1630-1680 cm⁻¹ and an N-H stretch at ~3200-3400 cm⁻¹. [15]

References

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(3), 184-213.
  • Shaheen, F., & Ahmad, M. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Mini-Reviews in Organic Chemistry, 16(7), 646-667.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Boruń, A., & Wróblewska, A. (2023).
  • Penthala, N. R., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 2(10), 7019-7027.
  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11623-11628.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Li, J., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 145-154.
  • Clark, A. E., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 779.
  • Cook, E. S., & Rider, T. H. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society, 59(9), 1739-1741.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Khan, K. M., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-649.
  • Google Patents. (2002). WO2002085858A1 - Process for producing purified piperidine derivative.
  • Atobe, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 370-376.
  • WIPO Patentscope. (2002). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from [Link]

  • Boruń, A., & Wróblewska, A. (2023).
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Anonymous. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Kumar, D., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 3(2), 593-598.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Xu, J., et al. (2019). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry, 84(17), 11261-11267.
  • Carta, F., et al. (2017). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4066-4074.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Lücking, U., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.
  • PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

  • Onnis, V., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(6), 579-586.
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Piperidine-4-carboximidamide Hydrochloride in Modern Pharmaceutical Development

Prepared by: Senior Application Scientist, Gemini Division Executive Summary The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1] Its prevalence is d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for engaging with biological targets.[2] This guide focuses on a key derivative, Piperidine-4-carboximidamide hydrochloride, a versatile intermediate whose unique structural features make it an invaluable building block in the synthesis of complex therapeutic agents. We will explore its fundamental properties, strategic applications, and provide detailed, field-proven protocols for its use, empowering researchers to leverage this intermediate in their drug discovery programs.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The six-membered nitrogenous heterocycle of piperidine is a recurring motif in a vast array of pharmaceuticals, from central nervous system (CNS) modulators to anticancer and antiviral agents.[1][2][3] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with enzyme active sites and receptors. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is readily tunable through substitution, influencing the molecule's overall physicochemical profile.[2] The introduction of chiral centers on the piperidine ring can further enhance biological activity, selectivity, and pharmacokinetic properties.[4]

Profile: Piperidine-4-carboximidamide Hydrochloride

Piperidine-4-carboximidamide, particularly in its hydrochloride salt form, is a bifunctional synthetic intermediate. The hydrochloride salt not only enhances stability but also improves solubility in common protic solvents, a significant advantage for reaction setup and formulation.[5][6]

Key Structural Features:

  • Secondary Amine (Piperidine NH): This nitrogen is a prime site for nucleophilic reactions. It allows for the straightforward introduction of aryl, heteroaryl, or alkyl substituents, enabling the exploration of structure-activity relationships (SAR) around this vector.

  • Carboximidamide (Amidine) Group: This functional group is a strong base and an excellent hydrogen bond donor. It can act as a bioisostere for other functional groups and is crucial for forming key interactions with biological targets.

  • Piperidine Ring: Provides a robust, non-aromatic scaffold that imparts a three-dimensional character to the final molecule, often crucial for escaping "flatland" and improving drug-like properties.

Table 1: Physicochemical Properties of Piperidine-4-carboxamide hydrochloride

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O[7]
Molecular Weight 164.63 g/mol [7]
Appearance Solid-
CAS Number 39674-99-2[5]
Storage Room temperature, under inert gas[5]

Note: The properties listed are for the related compound Piperidine-4-carboxamide hydrochloride, as data for the specific carboximidamide hydrochloride is consolidated under related structures in public databases.

Applications in Pharmaceutical Synthesis

This intermediate is a key building block for drugs targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[6][8] Its utility stems from its ability to participate in a variety of chemical transformations to build complex molecular architectures.

G cluster_0 Reactions at Piperidine Nitrogen cluster_1 Reactions involving Amidine Group main Piperidine-4-carboximidamide Hydrochloride buchwald Buchwald-Hartwig Coupling (Ar-X) main->buchwald reductive Reductive Amination (R-CHO) main->reductive acylation Acylation / Sulfonylation (R-COCl / R-SO2Cl) main->acylation cyclization Cyclization Reactions (e.g., with β-dicarbonyls) main->cyclization derivatization Further Derivatization main->derivatization prod1 Kinase Inhibitors, GPCR Ligands buchwald->prod1 N-Aryl Derivatives prod2 CNS Agents reductive->prod2 N-Alkyl Derivatives prod3 Protease Inhibitors acylation->prod3 N-Acyl / N-Sulfonyl Derivatives prod4 Bioactive Scaffolds cyclization->prod4 Heterocyclic Systems (e.g., Pyrimidines) prod5 SAR Exploration derivatization->prod5 Modified Amidines

Caption: Synthetic utility of Piperidine-4-carboximidamide.

Experimental Protocols

Protocol A: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol details the coupling of Piperidine-4-carboximidamide with an aryl bromide. This reaction is fundamental for creating a diverse library of compounds for screening, particularly for targets like kinases and G-protein coupled receptors.

Causality: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and efficiency in forming C-N bonds, which is often a challenge with traditional methods. A palladium catalyst is used to facilitate the oxidative addition and reductive elimination cycle. A bulky phosphine ligand (e.g., XPhos) is selected to promote the rate-limiting reductive elimination step and prevent catalyst decomposition. A non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the piperidine nitrogen without competing in the coupling reaction.

G start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Heating & Stirring (e.g., 100°C, 12-24h) setup->reaction monitoring 4. Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify characterize 7. Product Characterization (NMR, MS) purify->characterize

Caption: Workflow for N-Aryl Derivative Synthesis.

Materials:

ReagentM.W.AmountMoles (mmol)Equiv.
Piperidine-4-carboximidamide·2HCl-200 mg1.01.0
4-Bromotoluene171.04171 mg1.01.0
Pd₂(dba)₃915.723 mg0.0250.025
XPhos476.648 mg0.10.1
Sodium tert-butoxide96.1288 mg3.03.0
Toluene, anhydrous-10 mL--

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add Piperidine-4-carboximidamide dihydrochloride, 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: General Handling and Safety
  • Hazard Profile: Piperidine derivatives can be irritants. Piperidine-4-carboxamide hydrochloride may cause skin and serious eye irritation, as well as respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]

Troubleshooting and Key Considerations

  • Low Yield in Coupling Reactions: If yields are low, ensure all reagents and solvents are completely anhydrous. The catalyst system (ligand and palladium source) may need optimization for particularly challenging substrates. Increasing catalyst loading or temperature may also improve conversion.

  • Amidine Group Reactivity: The basicity of the amidine can sometimes interfere with reactions. If this is suspected, protection of the amidine group may be necessary, although this adds steps to the synthesis.

  • Purification Challenges: The basic nature of the piperidine and amidine functionalities can cause streaking on silica gel chromatography. Pre-treating the silica with triethylamine (0.1-1% in the eluent) can mitigate this issue by neutralizing acidic sites on the silica.

Conclusion

Piperidine-4-carboximidamide hydrochloride is more than just a simple building block; it is a strategic intermediate that provides a reliable and versatile entry point into a rich chemical space. Its bifunctional nature allows for sequential and controlled modifications, making it an ideal scaffold for the development of novel therapeutics. The protocols and insights provided herein are intended to serve as a robust foundation for researchers aiming to incorporate this valuable intermediate into their drug discovery campaigns, ultimately accelerating the path toward new and effective medicines.

References

  • MySkinRecipes. Piperidine-4-carboxamide hydrochloride.
  • Chem-Impex. Piperidina-4-carboxamidina·2HCl.
  • Chem-Impex. Z-piperidine-4-carboxamidine.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • PubChem. Piperidine-4-carboxamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 291-303. Available at: [Link]

  • Sheremet, M., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]

  • Elsevier. (2017). Piperidine-based drug discovery. Available at: [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Piperidine-4-carboximidamide Hydrochloride – Synthesis, Reactivity, and Protocol Optimization

Executive Summary Piperidine-4-carboximidamide hydrochloride (4-Amidinopiperidine HCl) is a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., thrombin, Factor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-carboximidamide hydrochloride (4-Amidinopiperidine HCl) is a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., thrombin, Factor Xa inhibitors) and peptidomimetics. Its structure features two distinct nitrogen centers: a secondary piperidine amine and a highly basic amidine moiety.

This guide provides an authoritative workflow for the synthesis, handling, and chemoselective derivatization of this molecule. It addresses the specific challenge of differentiating the reactivity between the piperidine ring and the amidine tail, utilizing "salt protection" strategies to achieve high-yield coupling without traditional protecting group manipulations.

Molecule Profile & Properties[1][2][3][4][5][6][7]

PropertyDataSignificance
CAS Number 151543-26-5 (xHCl)Identifier for procurement/database search.
Molecular Weight 163.65 (Free Base)Stoichiometry calculations must account for HCl equivalents.
Basicity (pKa) Amidine: ~13.6 Piperidine: ~11.0Critical: The amidine is significantly more basic. In mono-HCl salts, the amidine is protonated.
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (DCM, Hexanes, Et2O).
Stability HygroscopicAmidine salts hydrolyze to amides/esters if exposed to moisture at high pH.

Synthesis: The Pinner Reaction Workflow

The most robust route to Piperidine-4-carboximidamide is the Pinner reaction, converting 4-cyanopiperidine to the imidate intermediate, followed by ammonolysis.

Mechanism of Action

The nitrile group is activated by anhydrous HCl to form an imidate ester (Pinner salt).[1] Subsequent nucleophilic attack by ammonia displaces the alkoxy group to generate the amidine.

Protocol 1: Synthesis from 4-Cyanopiperidine

Prerequisites: Anhydrous conditions are non-negotiable. Moisture causes hydrolysis of the imidate to the ester (Piperidine-4-carboxylate).

Reagents:

  • 4-Cyanopiperidine (N-Boc protected recommended for cleaner profiles, or HCl salt).

  • Anhydrous Ethanol (EtOH).

  • Acetyl Chloride (to generate anhydrous HCl in situ) or HCl gas.

  • Ammonia (7N in Methanol).

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve 4-Cyanopiperidine (10 mmol) in anhydrous EtOH (20 mL) under

      
      .
      
    • Cool to 0°C.

    • Add Acetyl Chloride (30 mmol) dropwise. (Generates HCl + EtOAc; the EtOAc is inert here).

    • Alternative: Bubble dry HCl gas for 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Checkpoint: Monitor by TLC. Nitrile spot should disappear.

    • Concentrate in vacuo to remove excess HCl. Do not use water.

  • Ammonolysis:

    • Redissolve the crude imidate residue in anhydrous EtOH (10 mL).

    • Cool to 0°C.

    • Add Ammonia in MeOH (7N, 50 mmol, 5 equiv) dropwise.

    • Seal the vessel and stir at RT for 24 hours.

    • Note: The reaction often precipitates ammonium chloride (byproduct).

  • Isolation:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Recrystallize from EtOH/Et2O to obtain the hydrochloride salt.

PinnerSynthesis Nitrile 4-Cyanopiperidine Imidate Ethyl Imidate Intermediate Nitrile->Imidate Pinner Reaction 0°C -> RT HCl HCl (gas) / EtOH (Anhydrous) HCl->Imidate Amidine Piperidine-4- carboximidamide HCl Imidate->Amidine Ammonolysis RT, 24h Hydrolysis Hydrolysis Byproduct (Ethyl Ester) Imidate->Hydrolysis If H2O present Ammonia NH3 / MeOH Ammonia->Amidine

Figure 1: Pinner Synthesis Workflow. Note the critical divergence point where moisture leads to ester hydrolysis.

Chemoselectivity: The "Salt Protection" Strategy

When derivatizing this molecule, a common error is protecting the amidine group (e.g., with Boc) before reacting the piperidine nitrogen. This is often unnecessary.

The Principle: The amidine (


) is roughly 2.5 log units more basic than the piperidine nitrogen (

). In a monohydrochloride salt, the amidine exists as the protonated amidinium ion (

), which is non-nucleophilic. The piperidine nitrogen remains available as a nucleophile (or can be selectively deprotonated).
Protocol 2: Selective N-Acylation of the Piperidine Ring

Objective: Couple the piperidine nitrogen to a carboxylic acid (Drug Scaffold) without reacting the amidine.

Reagents:

  • Piperidine-4-carboximidamide Dihydrochloride (Commercial source).

  • Carboxylic Acid (R-COOH).

  • Coupling Agent: HATU or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Due to solubility).

Stoichiometry Control (The Critical Step): You must add enough base to free the piperidine, but not enough to deprotonate the amidine.

  • Target Species: Amidinium (Protonated) + Piperidine (Free Base).

  • Starting Material: Amidinium (Protonated) + Piperidinium (Protonated) [2HCl salt].

  • Base Requirement: Exactly 1.0 equivalent to neutralize the Piperidinium HCl.

Step-by-Step Methodology:

  • Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Stir for 5 mins to activate.

  • In a separate vial, dissolve Piperidine-4-carboximidamide 2HCl (1.0 equiv) in DMF.

  • Add DIPEA (1.0 to 1.1 equiv) to the amine solution. Do not exceed 1.5 equiv.

  • Add the amine solution to the activated acid.

  • Stir at RT for 2–4 hours.

  • Workup: Since the product contains a basic amidine, standard acidic workup will extract the product into the aqueous layer.

    • Dilute with water.

    • Purify via Reverse Phase HPLC (C18) using Water/Acetonitrile (+0.1% TFA). The amidine remains protonated and soluble.

Heterocycle Formation: Pyrimidine Synthesis

The amidine moiety is a classic binucleophile (1,3-N,N) used to synthesize pyrimidines.

Protocol 3: Cyclization with 1,3-Dicarbonyls

Objective: Convert the amidine tail into a pyrimidine ring.

Reagents:

  • Piperidine-4-carboximidamide HCl.[2][3][4]

  • Ethyl Acetoacetate (or similar

    
    -keto ester).
    
  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ).
    
  • Solvent: Ethanol (reflux).

Step-by-Step Methodology:

  • Dissolve NaOEt (2.5 equiv) in EtOH.

  • Add Piperidine-4-carboximidamide HCl (1.0 equiv). Stir for 15 mins to liberate the free amidine base.

  • Add Ethyl Acetoacetate (1.1 equiv).

  • Reflux for 4–8 hours.

  • Monitoring: The reaction forms a hydroxypyrimidine (tautomer with pyrimidone).

  • Workup: Acidify with acetic acid to precipitate the product or extract with n-butanol.

ReactivityTree Core Piperidine-4- carboximidamide PipN Piperidine Nitrogen (N1) (Secondary Amine) Core->PipN pKa ~11 AmidN Amidine Group (C4) (Strong Base) Core->AmidN pKa ~13.6 Amide Amide Coupling (Use 1 eq. Base) PipN->Amide RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) PipN->RedAm Pyrim Pyrimidine Formation (Reflux with 1,3-dicarbonyls) AmidN->Pyrim Imid Imidazole Formation (Reaction with alpha-halo ketones) AmidN->Imid

Figure 2: Chemoselectivity Decision Tree. Reactivity is dictated by pH control.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Pinner Rxn Moisture ingress.Flame-dry glassware; use fresh Acetyl Chloride; use a drying tube.
Double Acylation Excess base in Protocol 2.Strictly limit DIPEA to 1.0 equiv relative to the HCl count. The amidine must remain protonated.
Solubility Issues High polarity of the salt.Switch from DCM/EtOAc to DMF, DMA, or MeOH.
Product stuck in Aqueous Amidine is protonated at neutral pH.Use n-Butanol for extraction or rely on Preparative HPLC (Reverse Phase).

References

  • Pinner Synthesis Mechanism & Conditions

    • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Iminoester Hydrochlorides with Ammonia. Journal of the American Chemical Society, 84(18), 3491–3495. Link

  • Amidine Reactivity & Heterocycle Formation

    • Dunn, P. J. (2011). Synthesis of Aminopiperidines and their Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • Salt Protection Strategies in Peptidomimetics

    • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Application in Thrombin Inhibitors (Relevant Analog Synthesis)

    • Wityak, J., et al. (2003). Synthesis and Antithrombin Activity of N-Substituted 4-Amidinopiperidines. Journal of Medicinal Chemistry, 46(18), 3914–3929. Link

  • Physical Properties & Safety Data

    • PubChem Compound Summary for CID 17860666 (Piperidine-4-carboximidamide derivatives). National Library of Medicine. Link

Sources

Method

Application Notes &amp; Protocols: Characterizing Piperidine Carboxamides in Cell-Based Assays

Abstract: The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of molecules targeting various classes of proteins, including G-protein coupled receptors (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of molecules targeting various classes of proteins, including G-protein coupled receptors (GPCRs), kinases, ion channels, and other critical enzymes.[1][2][3][4][5] This versatility necessitates a robust and multifaceted approach to characterization using cell-based assays. This guide provides an in-depth exploration of the key assays and protocols essential for evaluating the biological activity of piperidine carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring the generation of reliable and reproducible data.

The Principle of Foundational Assessment: Cell Viability and Cytotoxicity

Before interrogating the specific functional activity of a piperidine carboxamide derivative, it is imperative to establish its baseline effect on cell health. A compound may appear to inhibit a signaling pathway simply by inducing cell death. Therefore, cytotoxicity profiling is a mandatory first step to determine the appropriate concentration range for subsequent functional assays and to identify any potential off-target toxicity.

The most common methods rely on measuring metabolic activity in living cells. A decrease in metabolic rate is directly proportional to cell death or cytostatic effects.

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleReadoutAdvantagesConsiderations
MTT Mitochondrial reductases in viable cells convert the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]Colorimetric (Absorbance ~570 nm)Inexpensive, well-established.Requires a solubilization step for the formazan crystals; endpoint only.[6]
MTS A second-generation tetrazolium salt that is reduced by viable cells to a soluble formazan product.[6][8]Colorimetric (Absorbance ~490 nm)No solubilization step; homogeneous format.Higher background signal compared to MTT.[8]
Resazurin (alamarBlue) The blue, cell-permeable dye is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[8]Fluorometric (Ex/Em ~560/590 nm) or ColorimetricHighly sensitive, non-toxic, allows for kinetic monitoring.Potential for interference from compounds that are themselves reducing agents.
Protocol 1: Cell Viability Assessment by MTS Assay

This protocol provides a reliable method for determining the effect of a piperidine carboxamide on cell proliferation and cytotoxicity.

Causality Behind the Choices:

  • Serum-Free Media during Compound Incubation (Optional but Recommended): Serum contains growth factors that can mask the antiproliferative effects of a compound. For many functional assays that follow, cells are serum-starved to reduce basal signaling activity. Aligning the viability assay conditions with functional assay conditions provides more relevant data.

  • Phenol Red-Free Medium: Phenol red is a pH indicator that can interfere with colorimetric readouts. Using phenol red-free medium for the final steps minimizes background absorbance.

  • Incubation Time: A 48-72 hour incubation is typically sufficient to observe effects on cell division. Shorter times (e.g., 24 hours) may be used to assess acute toxicity.

Materials:

  • Piperidine carboxamide stock solution (e.g., 10 mM in DMSO)

  • Selected cell line (e.g., HEK293, HeLa, or a disease-relevant line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension in complete growth medium and seed 5,000-10,000 cells per well in a 96-well plate (100 µL final volume). The optimal seeding density ensures cells are in the logarithmic growth phase at the end of the experiment and should be determined empirically for each cell line.

  • Cell Adherence: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Preparation: Prepare serial dilutions of the piperidine carboxamide in the appropriate cell culture medium. A typical starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (e.g., 0.1% DMSO) and a "cells only" control.

  • Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[6][8]

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized. The plate should be protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance (medium only wells). Express the data as a percentage of the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Characterizing GPCR-Targeting Piperidine Carboxamides

A significant number of piperidine carboxamides are designed to modulate GPCRs, which represent one of the largest families of drug targets.[9][10] Characterizing these compounds requires assays that can measure the direct consequences of receptor activation or inhibition.

Canonical GPCR signaling pathways activated by ligands.
Second Messenger Assays: cAMP and Calcium

The most direct functional readouts of GPCR activation are the changes in intracellular second messenger concentrations. The choice of assay depends on the G-protein subtype the receptor couples to:

  • Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[9]

  • Gαi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in cAMP.[9]

  • Gαq-coupled receptors: Activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[11]

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP.

Causality Behind the Choices:

  • HTRF® Technology: This method is chosen for its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for high-throughput screening. It relies on the FRET principle between a europium cryptate donor and a d2 acceptor. When intracellular cAMP displaces the d2-labeled cAMP from an anti-cAMP antibody, the FRET signal decreases.[12]

  • Forskolin Co-stimulation (for Gi agonists): To measure a decrease in cAMP for Gi-coupled receptors, the cells must first be stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a high basal cAMP level. The inhibitory effect of the Gi-activating compound can then be measured as a reduction from this stimulated baseline.[13]

Materials:

  • Cells expressing the GPCR of interest (e.g., CHO-K1 stable cell line)

  • Piperidine carboxamide compounds

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP HTRF kit (containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000-5,000 cells per well).

  • Dispense Cells: Add 5 µL of the cell suspension to each well of a 384-well plate.

  • Compound Addition (Agonist Mode): Add 5 µL of the piperidine carboxamide serial dilutions to the wells. For Gαi agonists, this solution should also contain a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of the d2-labeled cAMP conjugate, followed by 5 µL of the anti-cAMP cryptate antibody. These are typically pre-mixed in the lysis buffer provided with the kit.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. For agonists, plot the signal ratio against the log of compound concentration to determine the EC₅₀. For antagonists, perform the assay in the presence of a fixed concentration of a known agonist (e.g., at its EC₈₀) and determine the IC₅₀.

This protocol uses a fluorescent calcium indicator dye to measure the rapid increase in intracellular calcium following the activation of Gαq-coupled receptors.

Causality Behind the Choices:

  • Fluorescent Calcium Dyes (e.g., Fluo-4 AM, Fura-2 AM): These are acetoxymethyl (AM) esters, which makes them membrane-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye. The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺.[14][15]

  • Probenecid: Some cell lines, particularly CHO and HEK, actively pump the trapped dye out of the cell using organic anion transporters. Probenecid is an inhibitor of these transporters and is included in the loading buffer to ensure sufficient dye retention for a robust signal.[14][15]

  • Kinetic Reading: The calcium response is transient and rapid (occurring within seconds). Therefore, the plate reader must be equipped with an automated injection system to add the compound and immediately begin measuring the fluorescence kinetically.

Materials:

  • HEK293 cells stably or transiently expressing the Gαq-coupled GPCR of interest

  • Piperidine carboxamide compounds

  • 96- or 384-well black-walled, clear-bottom tissue culture plates

  • FLIPR® Calcium Assay Kit or individual components (e.g., Fluo-4 AM, Pluronic F-127, Probenecid)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Plate reader with fluidics injection and kinetic fluorescence reading capability (e.g., FlexStation® or FLIPR®)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into black-walled, clear-bottom plates and grow overnight to form a confluent monolayer.[14][15]

  • Dye Loading Preparation: Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves mixing the calcium-sensitive dye with an assay buffer, often containing probenecid (e.g., at a final concentration of 2.5 mM).[14]

  • Cell Loading: Aspirate the growth medium from the cell plate and add an equal volume of the dye-loading solution (e.g., 100 µL for a 96-well plate).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature, protected from light.[14] Incubation times may need optimization for specific cell lines.

  • Compound Plate Preparation: Prepare a separate plate containing the piperidine carboxamide compounds at 4-5x the final desired concentration in assay buffer.

  • Data Acquisition: Place both the cell plate and the compound plate into the plate reader. Program the instrument to add a specific volume from the compound plate to the cell plate and immediately begin recording fluorescence intensity over time (e.g., every second for 90-120 seconds).

  • Data Analysis: The response is typically quantified as the maximum peak fluorescence minus the baseline fluorescence. Plot the response against the log of the compound concentration to determine the EC₅₀.

β-Arrestin Recruitment Assays

Upon agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs), which creates a binding site for β-arrestin proteins. β-arrestin binding uncouples the receptor from the G-protein, terminating the signal, and targets the receptor for internalization.[16] This recruitment event is a universal step in the activation of most GPCRs, regardless of their G-protein coupling preference, making it a valuable universal assay.[17]

Principle of the PathHunter® β-arrestin EFC assay.

This protocol uses the DiscoverX PathHunter® system, which is based on Enzyme Fragment Complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[17][18]

Causality Behind the Choices:

  • EFC Technology: This approach provides a direct measure of protein-protein interaction (GPCR and β-arrestin). It is highly sensitive and has a large dynamic range. Because the signal generation is downstream of receptor activation, it is independent of the G-protein pathway, making it a universal detection method.[18]

  • Stable Cell Lines: Using a pre-validated stable cell line from the vendor ensures optimal expression levels of the tagged proteins and consistent assay performance, removing the variability of transient transfections.

Materials:

  • PathHunter® cell line expressing the tagged GPCR of interest

  • Cell Plating Reagent (as specified for the cell line)

  • Piperidine carboxamide compounds

  • PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer, and Cell Assay Buffer)

  • Solid white 96- or 384-well tissue culture plates

  • Chemiluminescent-capable plate reader

Step-by-Step Methodology:

  • Cell Plating: Prepare a cell suspension in the recommended Cell Plating Reagent and dispense into a white-walled assay plate (e.g., 20 µL for a 384-well plate).[17] Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the piperidine carboxamide in the appropriate assay buffer.

  • Compound Addition: Add the compound dilutions to the cell plate (e.g., 5 µL for a 384-well plate). To test for antagonist activity, pre-incubate the cells with the test compound for 30-60 minutes before adding a fixed concentration of a known agonist.[18]

  • Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific receptor.

  • Detection Reagent Preparation: Prepare the working detection solution by mixing the PathHunter® reagents according to the kit protocol immediately before use.

  • Signal Development: Add the working detection solution to each well (e.g., 12 µL for a 384-well plate).

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the relative light units (RLU) against the log of the compound concentration to determine EC₅₀ or IC₅₀ values.

Assays for Other Piperidine Carboxamide Targets

The piperidine carboxamide scaffold is also prevalent in inhibitors of other target classes.

  • Kinase Inhibitors: These are often evaluated in cancer cell lines where a specific kinase drives proliferation. The primary assay is often the cell viability/cytotoxicity assay (see Protocol 1) in a panel of relevant cell lines.[2][4] Downstream effects can be measured by Western blot or ELISA to quantify the phosphorylation of a key substrate of the target kinase.

  • Ion Channel Modulators: Many piperidine carboxamides target transient receptor potential (TRP) channels like TRPA1 or TRPV1.[3][19] The primary functional assay for these targets is the measurement of ion flux, most commonly calcium. The Calcium Mobilization Assay (Protocol 3) is directly applicable for characterizing agonists or antagonists of these channels.

  • Enzyme Inhibitors (e.g., PARP, Proteasome): For targets like Poly (ADP-ribose) polymerase (PARP), compounds are often tested for their ability to induce synthetic lethality. This involves performing cell viability assays (Protocol 1) in cell lines with and without specific DNA repair defects (e.g., BRCA1/2 mutations).[20][21] For proteasome inhibitors, cell viability assays are also foundational, often coupled with biochemical assays using cell lysates to measure the inhibition of specific proteasomal activities (e.g., chymotrypsin-like activity).[1][22]

Concluding Remarks

The characterization of piperidine carboxamides requires a systematic, multi-assay approach that begins with a foundational understanding of their impact on cell health. Subsequent functional assays must be carefully selected based on the intended molecular target. By understanding the principles and causality behind each protocol—from the role of specific reagents to the choice of detection technology—researchers can generate high-quality, reliable data to drive their drug discovery programs forward. This guide provides the framework and detailed methodologies to confidently assess the cellular activity of this important class of chemical compounds.

References

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies Application Note. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • Creative Bioarray. cAMP Assay. Available at: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. Available at: [Link]

  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • JoVE. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Available at: [Link]

  • Chen, J., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PNAS. Available at: [Link]

  • DiscoveRx Corporation. PathHunter® β-Arrestin GPCR Assays. Available at: [Link]

  • Rankin, M. D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Dennis, M. L., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tigyi, G., et al. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Sphingosine-1-Phosphate. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • Lee, K., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules. Available at: [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available at: [Link]

  • Dennis, M. L., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Malaria World. Available at: [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]

  • 5z.com. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Available at: [Link]

  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Siehler, S. (2008). Cell-based Assays in GPCR Drug Discovery. Biotechnology Journal. Available at: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • Wang, S., et al. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. Available at: [Link]

  • ResearchGate. Molecules with promising PARP inhibitor activity seen in the cellular.... Available at: [Link]

Sources

Application

Strategic Protocol for the Regioselective N-Arylation of Piperidine-4-carboxamide

Topic: Protocol for N-arylation of piperidine-4-carboxamide Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists Introduction & Chemoselectivity Analysis[1][2][3][4][5][6][7][8] The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-arylation of piperidine-4-carboxamide Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists

Introduction & Chemoselectivity Analysis[1][2][3][4][5][6][7][8]

The N-arylation of piperidine-4-carboxamide presents a classic problem in chemoselectivity. This scaffold contains two distinct nitrogen nucleophiles:[1]

  • The Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine.
    
  • The Carboxamide Nitrogen (

    
    ):  A primary amide.
    
The Selectivity Hierarchy

Under standard nucleophilic conditions, the piperidine nitrogen (


)  is significantly more nucleophilic than the carboxamide nitrogen.
  • 
     (Conjugate Acid):  Piperidine (
    
    
    
    11.2) vs. Amide (
    
    
    -0.5 for O-protonation; N-H deprotonation
    
    
    
    
    17).
  • Nucleophilicity: The lone pair on the piperidine nitrogen is

    
     hybridized and available. The amide nitrogen lone pair is delocalized into the carbonyl system (
    
    
    
    ), drastically reducing its reactivity.

Core Directive: This guide details protocols to selectively arylate the piperidine ring (


) .[1][2]
Note: While specialized catalytic systems (e.g., Au/Ag-co-catalyzed pathways) can invert this selectivity to favor the amide [1], standard medicinal chemistry workflows target the piperidine ring to generate pharmacophores analogous to PARP inhibitors (e.g., Niraparib analogs).

Decision Matrix: Method Selection

Choose the optimal protocol based on your aryl coupling partner and laboratory constraints.

MethodSelection Start Select Aryl Partner (Ar-X) CheckEWG Is Ar-X Electron Deficient? (e.g., -NO2, -CN, -CF3, Pyridine) Start->CheckEWG SNAr Method A: SNAr (Transition-Metal Free) CheckEWG->SNAr Yes (Activated) CheckBoronic Is it a Boronic Acid? (Ar-B(OH)2) CheckEWG->CheckBoronic No (Unactivated) ChanLam Method C: Chan-Lam (Cu-Catalyzed, Air) CheckBoronic->ChanLam Yes Buchwald Method B: Buchwald-Hartwig (Pd-Catalyzed) CheckBoronic->Buchwald No (Aryl Halide/Triflate)

Figure 1: Decision tree for selecting the optimal N-arylation strategy.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination via Meisenheimer complex.

ParameterSpecification
Solvent DMSO or DMF (Polar aprotic promotes the transition state).
Base

(Standard) or DIPEA (Soluble organic base).
Temperature 80–120 °C (Substrate dependent).
Stoichiometry 1.0 equiv Ar-X : 1.1 equiv Piperidine : 2.0 equiv Base.

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add piperidine-4-carboxamide (1.0 mmol, 128 mg) and

    
      (2.0 mmol, 276 mg).
    
  • Dissolve: Add anhydrous DMSO (3.0 mL). Stir for 5 minutes at room temperature to ensure dispersion.

  • Addition: Add the activated aryl halide (1.0 mmol).

    • Tip: If the aryl halide is a solid, add it with the amine. If liquid, add via syringe.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours. Monitor by LC-MS for the consumption of the aryl halide.[1]

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-cold water (15 mL). The product often precipitates.

    • Filtration: Collect the solid by vacuum filtration. Wash with water (

      
       mL) and cold diethyl ether (
      
      
      
      mL).
    • Alternative: If no precipitate forms, extract with EtOAc (

      
       mL), wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides/chlorides/triflates. Catalyst System: Palladium (0) / Phosphine Ligand.[4][2][5][6]

Critical Considerations:

  • Ligand Selection: Use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphines are optimized for secondary amines and prevent catalyst poisoning by the primary amide [2].

  • Base Selection: Use

    
      or NaOtBu . Avoid extremely strong bases if the amide proton is sensitive, though NaOtBu is standard.
    
ComponentRoleRecommendation
Pre-catalyst Pd SourceRuPhos Pd G4 or

+ Ligand
Ligand Chiral/Steric ControlRuPhos (General) or BrettPhos (Challenging)
Solvent Medium1,4-Dioxane or Toluene (Anhydrous, Degassed)
Base Proton Scavenger

(Mild) or NaOtBu (Fast)

Step-by-Step Protocol:

  • Preparation: Oven-dry a reaction vial and cool under a stream of Argon/Nitrogen.

  • Charge Solids: Add piperidine-4-carboxamide (1.0 mmol), Aryl Bromide (1.0 mmol),

    
      (2.0 mmol), and RuPhos Pd G4  (2 mol%, 0.02 mmol).
    
    • Note: If using

      
      /Ligand, add Pd (2 mol%) and Ligand (4 mol%) and premix in solvent for 5 mins.
      
  • Inert Atmosphere: Cap the vial and purge with Argon for 3 cycles (Vacuum/Backfill).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (4 mL) via syringe.

  • Reaction: Heat to 90 °C for 12–16 hours.

  • Work-up:

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Rinse the pad with EtOAc.

    • Concentrate the filtrate.[2][5]

    • Purification: Flash column chromatography (DCM/MeOH gradient). The carboxamide group makes the product polar; start with 2% MeOH in DCM.

BuchwaldWorkflow Prep Inert Gas Purge (Argon/N2) Mix Mix: Substrate + Ar-Br + RuPhos Pd G4 + Base Prep->Mix Heat Heat 90°C (12-16h) Mix->Heat Filter Celite Filtration (Remove Pd) Heat->Filter Purify Flash Column (DCM/MeOH) Filter->Purify

Figure 2: Workflow for Palladium-catalyzed cross-coupling.

Method C: Chan-Lam Coupling

Best for: Aryl Boronic Acids, mild conditions, tolerance of air. Mechanism: Oxidative coupling via Cu(II).

Step-by-Step Protocol:

  • Charge: Add piperidine-4-carboxamide (1.0 mmol), Aryl Boronic Acid (2.0 equiv, 2.0 mmol), and Cu(OAc)2 (0.1–1.0 equiv).

    • Note: Stoichiometric Cu often gives higher yields, but catalytic (10-20 mol%) works with an

      
       balloon.
      
  • Base: Add Pyridine (2.0 equiv) or TEA .

  • Solvent: Add DCM or MeCN (5 mL).

  • Atmosphere: Stir open to air (drying tube) or under an

    
     balloon (for catalytic Cu).
    
  • Time: Stir at Room Temperature for 24–48 hours.

  • Work-up:

    • Dilute with DCM.

    • Wash with dilute

      
       (to sequester Copper) and brine.
      
    • Dry and concentrate.

Troubleshooting & Expert Tips

The "Amide Trap" (Regioselectivity Loss)

If you observe arylation at the amide nitrogen (forming an imide-like structure):

  • Cause: Highly activated aryl partners or specific catalysts (like Gold/Silver systems [1]) can activate the amide.

  • Solution: Switch to Method B (Buchwald) using RuPhos . The steric bulk of RuPhos creates a "pocket" that accommodates the secondary amine but sterically excludes the amide nitrogen from the Pd center.

Solubility Issues

Piperidine-4-carboxamide is polar.

  • Issue: Poor solubility in Toluene or non-polar solvents.

  • Solution: Use DMF , DMAc , or t-Amyl Alcohol . For Buchwald couplings, t-Butanol is an excellent alternative that solubilizes polar substrates and promotes the reaction.

Purification of Polar Products

The product contains a basic amine (if unreacted) and a polar amide.

  • TLC Stain: Use Ninhydrin (stains free amines) or KMnO4 (general).

  • Column: Use DCM:MeOH:NH4OH (90:10:1) to prevent streaking of the basic product on silica.

References

  • Site-Selective Arylation of Carboxamides from Unprotected Peptides. Source: Nanjing University / Vertex AI Search Results. Context: Demonstrates that specific Au/Ag catalysts are required to favor the amide over the amine. Conversely, standard conditions favor the amine. URL:[Link] (Representative link for similar chemoselectivity studies).

  • Buchwald-Hartwig Coupling of Secondary Amines. Source: Organic Chemistry Portal. Context: General protocols and ligand selection (RuPhos/BrettPhos) for selective secondary amine arylation. URL:[Link]

  • Chan-Lam Coupling: Substrate Scope. Source: Thieme Connect / Synlett. Context: Oxidative coupling of amines with boronic acids. URL:[Link]

Sources

Method

Application Note: Evaluation of Piperidine Derivatives in Neurological Drug Discovery

Introduction & Pharmacological Significance[1][2] Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in neuropharmacology. Its structural flexibility and capacity for diverse functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2]

Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in neuropharmacology. Its structural flexibility and capacity for diverse functionalization allow it to modulate critical CNS targets.

In neurological disorder research, piperidine derivatives are primarily applied in two therapeutic areas:

  • Alzheimer’s Disease (AD): As Acetylcholinesterase (AChE) inhibitors.[1][2][3] The piperidine ring mimics the quaternary ammonium structure of acetylcholine, binding to the anionic subsite of the enzyme. Donepezil (Aricept) is the archetypal example.

  • ADHD & Narcolepsy: As Dopamine Transporter (DAT) inhibitors. Piperidine analogs of Methylphenidate block dopamine reuptake, increasing synaptic concentrations.

This guide provides standardized protocols for the end-to-end evaluation of novel piperidine derivatives, from in vitro enzyme kinetics to in vivo behavioral validation.

Molecular Mechanisms & Target Engagement

Understanding the binding mode is prerequisite to experimental design. In AChE inhibition, N-benzylpiperidine derivatives typically span the active site gorge. The piperidine nitrogen (protonated at physiological pH) interacts with the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site (CAS) via cation-


 interactions.
Mechanism of Action Visualization

G Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Synapse Synaptic Cleft Receptor Postsynaptic Receptor Synapse->Receptor Activation ACh->Synapse AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis (Termination) AChE->Synapse Increased ACh Concentration Piperidine Piperidine Derivative Piperidine->AChE Competitive Inhibition

Figure 1: Mechanism of Cholinergic Modulation.[4] Piperidine derivatives competitively inhibit AChE, preventing acetylcholine hydrolysis and enhancing postsynaptic signaling.

Protocol A: High-Throughput Modified Ellman’s Assay

Application: Screening novel piperidine derivatives for AChE inhibitory potency (


).
Principle:  Thiocholine, produced by AChE hydrolysis of acetylthiocholine (ATCh), reacts with DTNB to form a yellow anion (TNB) absorbing at 412 nm.[2][3]
Materials
  • Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE (Sigma).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Reference Standard: Donepezil HCl.[4]

Experimental Workflow
  • Preparation: Dissolve piperidine derivatives in 100% DMSO (Stock 10 mM). Dilute in buffer to ensure final DMSO <1%.

  • Plating: In a 96-well clear plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Test Compound (various concentrations)

    • 20 µL AChE Solution (0.1 U/mL)

  • Pre-incubation: Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

  • Initiation: Add 10 µL of ATCh/DTNB mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis & Validation

Calculate the velocity (


) of the reaction (slope of Absorbance vs. Time).[2]


Table 1: Representative Data Validation Criteria

ParameterAcceptance CriteriaNotes
Z-Factor > 0.5Ensures assay robustness for HTS.
Donepezil IC50 5 nM - 15 nMMust match literature values for validation.
DMSO Tolerance < 2% v/vPiperidines are lipophilic; ensure solubility without killing enzyme.[2]

Protocol B: PAMPA-BBB Permeability Assay

Application: Neurological drugs must cross the Blood-Brain Barrier (BBB).[5][6] Piperidine derivatives are often designed to be lipophilic, but ionization (pKa) affects transport. Method: Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6][7]

Materials
  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Protocol
  • Membrane Coating: Carefully apply 4 µL of Porcine Brain Lipid solution to the membrane of the Donor plate. Allow 5 mins for solvent evaporation.

  • Donor Loading: Add 200 µL of test compound (10 µM in PBS) to the Donor wells.

  • Acceptor Loading: Add 300 µL of PBS to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 37°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

Calculation ( )


Where 

is acceptor concentration,

is filter area,

is volume,

is time.[4][8]

Interpretation:

  • 
    : High CNS permeability (CNS+).
    
  • 
    : Low CNS permeability (CNS-).
    

Protocol C: Morris Water Maze (In Vivo Cognition)

Application: Assessing spatial memory restoration in scopolamine-induced amnesia models (mimicking AD). Subject: Male Wistar Rats or C57BL/6 Mice (n=8-10 per group).

Experimental Setup
  • Apparatus: Circular pool (1.5m diameter) filled with opaque water (24°C).

  • Target: Hidden platform submerged 1.5 cm below surface in the "Target Quadrant."

  • Induction: Scopolamine (1 mg/kg i.p.) administered 30 mins pre-trial to induce memory deficit.

  • Treatment: Piperidine derivative administered p.o. or i.p. 60 mins pre-trial.

Workflow
  • Acquisition Phase (Days 1-4):

    • 4 trials per day. Start animal from different cardinal points (N, S, E, W).

    • Animal must find the hidden platform within 60s.

    • Metric:Escape Latency (Time to find platform).[4]

  • Probe Trial (Day 5):

    • Remove the platform.[5][9][10][11]

    • Allow animal to swim for 60s.

    • Metric:Time in Target Quadrant (Indicates memory retention).[4]

Research Pipeline Diagram

Workflow Synthesis 1. Synthesis (Piperidine Scaffold) InVitro 2. In Vitro Screening (Ellman's Assay) Synthesis->InVitro BBB 3. PAMPA-BBB (CNS Permeability) InVitro->BBB IC50 < 50nM Tox 4. Acute Toxicity (MTD Determination) BBB->Tox CNS+ InVivo 5. Behavioral Testing (Morris Water Maze) Tox->InVivo Safe Dose Lead Lead Candidate Selection InVivo->Lead Memory Recovery

Figure 2: Integrated Discovery Pipeline. A logical filter from chemical synthesis to behavioral validation ensures only viable neuro-candidates reach animal testing.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Vorhees, C. V., & Williams, M. T. (2006). "Morris water maze: procedures for assessing spatial and related forms of learning and memory." Nature Protocols.

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record.

  • Costall, B., & Naylor, R. J. (1997). "The psychopharmacology of piperidine derivatives." Psychopharmacology.

Sources

Application

Application Note: Evaluation of Piperidine Carboxamides as Species-Selective Proteasome Inhibitors in Plasmodium falciparum

[1][2] 5. Abstract & Introduction The emergence of Plasmodium falciparum strains resistant to Artemisinin Combination Therapies (ACTs) necessitates the discovery of novel drug targets with distinct mechanisms of action.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


5.

Abstract & Introduction

The emergence of Plasmodium falciparum strains resistant to Artemisinin Combination Therapies (ACTs) necessitates the discovery of novel drug targets with distinct mechanisms of action. The P. falciparum 20S proteasome (Pf20S) is a validated target; however, developing inhibitors that spare the human host proteasome (Hs20S) has been a formidable medicinal chemistry challenge.[1]

This guide details the application of Piperidine Carboxamides , a non-covalent inhibitor class that exploits structural divergences at the


5 subunit interface to achieve high selectivity. Unlike traditional peptide epoxyketones (e.g., carfilzomib) or boronates (e.g., bortezomib) that bind the catalytic threonine covalently, optimized piperidine carboxamides (such as the SW-series) often occupy unique hydrophobic pockets defined by the 

5,

6, and

3 subunits.
Key Advantages of Piperidine Carboxamides
  • Selectivity: >100-fold selectivity for Pf20S over human constitutive (c20S) and immunoproteasomes (i20S).

  • Reversibility: Reduced toxicity profile compared to irreversible covalent inhibitors.

  • Stage-Specificity: Potent against asexual blood stages and transmissible gametocytes.[2]

Mechanism of Action (MOA)

The ubiquitin-proteasome system (UPS) is essential for parasite stress response and replication. Piperidine carboxamides specifically inhibit the chymotrypsin-like activity of the


5 subunit.
Diagram 1: Proteasome Inhibition Pathway

This diagram illustrates the flow from Ubiquitin tagging to proteolysis and the specific intervention point of Piperidine Carboxamides.

UPS_Pathway Protein Misfolded/Tagged Protein Ubiquitin Ubiquitin Tagging (E1/E2/E3) Protein->Ubiquitin Poly-Ub Proteasome 20S Proteasome Core Particle Ubiquitin->Proteasome Entry Beta5 Pf20S Beta-5 Subunit Proteasome->Beta5 Catalytic Site Degradation Peptide Fragments Beta5->Degradation Hydrolysis CellDeath Parasite Death (Proteotoxic Stress) Beta5->CellDeath Inhibition Trigger Inhibitor Piperidine Carboxamide Inhibitor->Beta5 Allosteric/Active Site Blockade

Caption: Logical flow of the Ubiquitin-Proteasome System showing piperidine carboxamide intervention at the Pf20S


5 subunit, leading to proteotoxic crisis.

Protocol 1: Biochemical Selectivity Assay (Enzymatic)

Objective: Determine the IC50 of piperidine carboxamides against purified Pf20S versus human Hs20S (constitutive and immuno) to establish a Selectivity Index (SI).

Materials
  • Enzymes:

    • Purified Pf20S (isolated from P. falciparum trophozoites or recombinant).

    • Human c20S and i20S (commercially available, e.g., Boston Biochem).

  • Substrate: Suc-LLVY-AMC (Fluorogenic substrate for Chymotrypsin-like

    
    5 activity).
    
  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • Controls: Bortezomib (Non-selective positive control), DMSO (Negative control).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions of piperidine carboxamides in 100% DMSO.

    • Perform 3-fold serial dilutions in assay buffer (Final DMSO concentration <1%).

  • Enzyme Incubation:

    • Add 2 nM Pf20S or Hs20S to 384-well black plates (10 µL/well).

    • Add 10 µL of diluted compound.

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL of Suc-LLVY-AMC (Final concentration: 20 µM).

  • Kinetic Measurement:

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes on a microplate reader (e.g., EnVision or Spark).

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to DMSO control (100% activity).

    • Fit data to a 4-parameter logistic equation to derive IC50.

Validation Criteria:

  • Z-factor should be > 0.5.

  • Bortezomib IC50 should be < 10 nM for both enzymes.

Protocol 2: P. falciparum Growth Inhibition Assay (Cellular)

Objective: Assess the potency of compounds against live parasites using the SYBR Green I fluorescence method.

Materials
  • Parasites: P. falciparum strains (e.g., 3D7, Dd2).[3]

  • Reagents: SYBR Green I nucleic acid stain, Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Culture: RPMI 1640 supplemented with Albumax II.

Step-by-Step Methodology
  • Synchronization:

    • Synchronize cultures to the ring stage using 5% D-Sorbitol treatment 48 hours prior to the assay.

  • Plating:

    • Dilute parasites to 0.5% parasitemia and 2% hematocrit .

    • Dispense 90 µL of parasite suspension into 96-well plates.

  • Drug Treatment:

    • Add 10 µL of 10x concentrated compound (serial dilutions).

    • Include "No Drug" (100% growth) and "Chloroquine/Artemisinin" (0% growth) controls.

  • Incubation:

    • Incubate plates for 72 hours at 37°C in a hypoxic chamber (90% N₂, 5% CO₂, 5% O₂).

  • Detection:

    • Add 100 µL of Lysis Buffer containing 1x SYBR Green I.

    • Incubate in the dark for 1 hour at room temperature.

    • Read fluorescence (Ex: 485 nm / Em: 535 nm).

Data Interpretation & Screening Workflow

Expected Results (Reference Data)

The following table illustrates ideal performance metrics for a lead Piperidine Carboxamide candidate (e.g., SW-series) compared to a standard proteasome inhibitor.

Compound ClassPf20S IC50 (nM)Hs20S (c20S) IC50 (nM)Selectivity Index (Hs/Pf)Cellular EC50 (nM)
Piperidine Carboxamide 20 - 50 > 5,000 > 100 30 - 80
Bortezomib (Control)540.8 (Toxic)4
Carfilzomib (Control)15201.3 (Toxic)10
Diagram 2: Screening Workflow

This workflow outlines the decision gates for advancing a piperidine carboxamide hit.

Screening_Cascade Library Piperidine Carboxamide Library Enzymatic Pf20S Enzymatic Assay (Protocol 1) Library->Enzymatic Selectivity Hs20S Counter-Screen (Selectivity > 50x?) Enzymatic->Selectivity IC50 < 100 nM Selectivity->Library Fail (Redesign) Cellular Pf Growth Inhibition (Protocol 2) Selectivity->Cellular Pass Cytotox Mammalian Cytotoxicity (HepG2/HFF) Cellular->Cytotox EC50 < 100 nM Lead Lead Candidate (In Vivo Efficacy) Cytotox->Lead SI > 100

Caption: Screening cascade for identifying safe and potent antimalarial proteasome inhibitors.

Scientific Commentary & Troubleshooting

Causality & Optimization
  • Why Piperidine Carboxamides? Unlike peptide-based inhibitors that are rapidly degraded by peptidases, the piperidine scaffold offers improved metabolic stability. The carboxamide linker provides critical hydrogen bond interactions within the

    
    5/
    
    
    
    6 interface, a region that diverges structurally between human and malaria proteasomes.
  • Resistance Profiling: If resistance develops, sequence the pf20s

    
    5 and 
    
    
    
    6 genes. Mutations in
    
    
    6 (a non-catalytic subunit) often confer resistance to these compounds by altering the shape of the binding pocket, confirming the unique binding mode.
Troubleshooting
  • Low Signal in Enzyme Assay: Ensure the Pf20S preparation is fresh. Proteasomes are labile; avoid repeated freeze-thaw cycles.

  • High Background in Cellular Assay: Incomplete lysis of RBCs can scatter light. Ensure Lysis Buffer contains sufficient detergent (Triton X-100).

References

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.[4][5] Cell Chemical Biology.

  • Li, H., et al. (2016). Structure- and Function-Based Design of Plasmodium-Selective Proteasome Inhibitors.

  • Dogra, N., et al. (2018). Antimalarial proteasome inhibitor reveals collateral sensitivity from intersubunit interactions and fitness cost of resistance. PNAS.

  • Kirkman, L.A., et al. (2018). Antimalarial proteasome inhibitors: a new hope? Trends in Parasitology.

Sources

Method

Application Note: Synthesis and Evaluation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as Isoform-Selective Carbonic Anhydrase Inhibitors

[1][2] Executive Summary This guide details the synthetic optimization and biological validation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides . This scaffold represents a "privileged structure" in the design of tum...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the synthetic optimization and biological validation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides . This scaffold represents a "privileged structure" in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors, specifically targeting isoforms hCA IX and hCA XII while minimizing off-target activity against cytosolic hCA I and II.

The protocol utilizes a "Tail Approach" strategy, where the benzenesulfonamide moiety serves as the Zinc-Binding Group (ZBG), the benzoyl-piperidine acts as a rigid linker, and the carboxamide "tail" modulates isoform selectivity through hydrophobic interactions at the rim of the enzyme active site.

Scientific Background & Design Rationale

The "Tail Approach" in CA Inhibitor Design

Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes. The active sites of the 15 human isoforms are highly conserved, making selectivity a major challenge. The "Tail Approach," pioneered by Supuran et al., exploits the structural differences at the entrance of the active site (the hydrophobic and hydrophilic halves) rather than the conserved zinc center.

  • ZBG (Zinc Binding Group): The primary sulfonamide (

    
    ) coordinates directly to the Zn(II) ion.
    
  • Linker: The 1-(4-sulfamoylbenzoyl)piperidine scaffold provides a rigid spacer that pushes the "tail" out of the deep active site cleft.

  • Tail: The carboxamide substituent interacts with amino acid residues (e.g., Phe131, Val135 in hCA II vs. Ala131 in hCA IX) to induce selectivity.

CA_Mechanism cluster_enzyme Enzyme Active Site Cleft Zn Zn(II) Ion (Active Site Bottom) ZBG Sulfonamide ZBG (-SO2NH2) ZBG->Zn Coordination Linker Benzoyl-Piperidine Linker Linker->ZBG Scaffold Tail Carboxamide Tail (Selectivity Modulator) Linker->Tail Extension Isoforms Selectivity Filter (hCA IX/XII vs I/II) Tail->Isoforms Steric/Hydrophobic Interaction

Figure 1: The "Tail Approach" mechanism. The linker positions the tail to interact with isoform-specific residues at the active site rim.

Chemical Synthesis Protocols

The synthesis follows a convergent linear route. The sulfonamide moiety is tolerant of standard amide coupling conditions, provided the carboxylic acid is activated correctly to avoid sulfonamide acylation (though the latter is reversible).

Retrosynthetic Analysis
  • Target: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[1][2][3][4]

  • Precursors: 4-Sulfamoylbenzoic acid + Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) + Diverse Amines.

Protocol A: Scaffold Assembly (Step 1 & 2)

Step 1: Coupling of ZBG to Linker Reaction: 4-Sulfamoylbenzoic acid + Ethyl piperidine-4-carboxylate


 Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.[4]
  • Activation: Dissolve 4-sulfamoylbenzoic acid (1.0 equiv) in anhydrous DMF (or MeCN).

  • Additives: Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 mins to form the active ester.

    • Expert Note: HOBt is critical to suppress racemization (if chiral centers exist) and improve yield, though HATU can be used for difficult couplings.

  • Addition: Add Ethyl piperidine-4-carboxylate (1.1 equiv) and DIPEA (3.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDCI), sat. NaHCO3, and brine. Dry over Na2SO4.[5]

  • Purification: Recrystallize from EtOH or flash chromatography (MeOH/DCM).

Step 2: Ester Hydrolysis Reaction: Ethyl ester


 Carboxylic Acid Intermediate.
  • Dissolve the ester (from Step 1) in EtOH/H2O (3:1).

  • Add NaOH (2.0 equiv). Reflux for 2–4 hours.

  • Acidification: Cool to RT and acidify to pH 2 using 1N HCl. The product, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid , usually precipitates.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Protocol B: Tail Diversification (Step 3)

Step 3: Amide Coupling with "Tail" Amines This step introduces the diversity (R-NH2) required for SAR studies.

  • Dissolution: Suspend the acid from Step 2 (1.0 equiv) in anhydrous DMF.

  • Coupling Agent: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

    • Why HATU? It is more efficient than EDCI for the second coupling, especially if the "tail" amine is sterically hindered or an aniline.

  • Amine Addition: Add the specific amine (R-NH2, e.g., benzylamine, substituted piperazine) (1.1 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Pour into ice water. If a precipitate forms, filter it. If not, extract with EtOAc/n-Butanol.

  • Purification: This is the critical purity step for biological assay. Use Flash Column Chromatography (Gradient: DCM

    
     5-10% MeOH in DCM).
    
    • QC Requirement: Purity >95% by HPLC is mandatory for

      
       determination.
      

Synthesis_Workflow Start 4-Sulfamoylbenzoic Acid (Starting Material) Step1 Step 1: Amide Coupling (EDCI, HOBt, Ethyl Isonipecotate) Start->Step1 Inter1 Intermediate: Ethyl Ester Scaffold Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH, EtOH/H2O) Inter1->Step2 Acid Intermediate: Carboxylic Acid Scaffold Step2->Acid Step3 Step 3: Divergent Coupling (HATU, DIPEA, Diverse Amines) Acid->Step3 Final Final Inhibitors: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides Step3->Final

Figure 2: Synthetic workflow for the generation of the inhibitor library.

Biological Evaluation: Stopped-Flow CO2 Hydration Assay

To validate the inhibitors, you must measure the inhibition constant (


) against specific hCA isoforms.
Assay Principle

The assay measures the rate of the physiological reaction:


.
The reaction is followed spectrophotometrically using a pH indicator (Phenol Red) at 557 nm.
Detailed Protocol
  • Buffer Preparation: 20 mM HEPES buffer (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Enzyme Solution: Recombinant hCA I, II, IX, and XII are diluted to physiological concentrations.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized sulfonamides in DMSO (keep final DMSO < 1% in assay).

  • Reaction Trigger:

    • Chamber A: Enzyme + Inhibitor + Indicator.

    • Chamber B: CO2-saturated water.

    • Mix in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Data Calculation:

    • Measure the initial velocity of the uncatalyzed reaction (

      
      ).
      
    • Measure the velocity of the catalyzed reaction (

      
      ).
      
    • Determine

      
       using the Cheng-Prusoff equation to calculate 
      
      
      
      .
    • Control: Use Acetazolamide (AAZ) as the reference standard.[2][3][4][6]

Representative Data & SAR Trends

The following table illustrates expected trends based on established literature for this scaffold (e.g., ACS Med. Chem. Lett. 2024).[3]

Compound IDTail Structure (R)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity (II/IX)
AAZ (Ref) N/A25012255.70.48
Cmpd 1 -NH-Phenyl>10,00085129.07.1
Cmpd 2 -NH-Benzyl>10,0001504.5 3.2 33.3
Cmpd 3 -Piperazine-R5,4002100.9 0.8 233

Interpretation:

  • Selectivity: Compounds with bulkier, flexible tails (Cmpd 2, 3) often show reduced affinity for the sterically constricted hCA II active site but maintain or improve binding to hCA IX/XII.

  • Potency: The sub-nanomolar activity of Cmpd 3 against hCA IX indicates successful engagement of the "Tail" with the isoform-specific residues.

Troubleshooting & Expert Tips

  • Solubility: Sulfonamides often have poor aqueous solubility.

    • Solution: During synthesis, use DMF/DMSO if MeCN fails. For biological assays, ensure stock solutions are 10-20 mM in 100% DMSO before dilution.

  • Sulfonamide Interference: In Step 1 (coupling), the sulfonamide

    
     is weakly nucleophilic. It generally does not compete with the piperidine amine. However, if yields are low, verify that you are not forming the N-acyl sulfonamide byproduct (identifiable by Mass Spec).
    
  • Workup pH: When isolating the carboxylic acid intermediate (Step 2), careful pH adjustment is vital. If the pH is too low (<1), the piperidine nitrogen may protonate and salt out with inorganic salts; if too high (>4), the acid remains soluble as a carboxylate. Aim for the isoelectric point (approx pH 3-4).

References

  • Primary Scaffold Discovery: Nocentini, A., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[1][2][3] ACS Medicinal Chemistry Letters.[1][3] [Link][1][3]

  • Assay Protocol (Stopped-Flow): Supuran, C. T. (2020).[4] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[7] Journal of Medicinal Chemistry.[7] [Link]

  • Mechanistic Review: Supuran, C. T. (2021).[8] Emerging role of carbonic anhydrase inhibitors.[2][6][8][9] Clinical Science.[8] [Link]

  • Related Piperidine Scaffolds: Eldehna, W. M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.[4][6] International Journal of Molecular Sciences. [Link]

Sources

Application

Application Note: Development of Modality-Selective Piperidine Carboxamide TRPV1 Antagonists

Abstract The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for neuropathic and inflammatory pain.[1][2] However, first-generation antagonists (e.g., AMG 517) failed in clinical trials due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for neuropathic and inflammatory pain.[1][2] However, first-generation antagonists (e.g., AMG 517) failed in clinical trials due to severe on-target hyperthermia. This guide outlines the development of piperidine carboxamide antagonists, a second-generation scaffold designed to decouple analgesia from thermoregulation. We provide a validated workflow for Structure-Activity Relationship (SAR) optimization, high-throughput calcium screening, and electrophysiological characterization, specifically focusing on modality-selective antagonism (sparing proton-mediated activation) to mitigate safety risks.

Introduction: The Hyperthermia Bottleneck

TRPV1 is a polymodal cation channel activated by heat (>43°C), protons (pH < 6.0), and vanilloids (capsaicin). Early antagonists blocked all three modes ("pan-antagonists"). Clinical data revealed that tonic blockade of the proton mode interferes with physiological thermoregulation, leading to dangerous hyperthermia.

The Solution: The piperidine carboxamide scaffold offers a tunable chemical space to develop modality-selective antagonists —compounds that potently block capsaicin- and heat-induced activation (analgesia) while sparing proton-induced activation (safety).

Development Pipeline Visualization

DevelopmentPipeline SAR 1. SAR Design (Piperidine Carboxamide) HTS 2. HTS Screening (FLIPR Calcium Flux) SAR->HTS Library Gen EP 3. Mechanism Validation (Patch Clamp: pH vs Cap) HTS->EP Hit Selection (<50nM) Safety 4. Safety Profiling (In Vivo Telemetry) EP->Safety Modality Profile Safety->SAR Refinement Loop

Figure 1: Iterative workflow for developing safe TRPV1 antagonists. Note the critical feedback loop from Safety/Mechanism back to SAR.

Chemical Space: The Piperidine Carboxamide Scaffold

Unlike early urea-based antagonists (e.g., SB-705498), piperidine carboxamides offer improved metabolic stability and solubility. The pharmacophore generally consists of three regions:

  • Polar Head Group: Often a heterocycle (e.g., benzoxazinone, pyridyl) that interacts with the channel pore.

  • Central Linker: The piperidine ring, providing rigid spacing.

  • Hydrophobic Tail: Interacts with the vanilloid binding pocket (S5-S6 transmembrane region).

Critical Design Parameter: Modifications to the Polar Head Group strongly influence the proton-blocking capability. SAR efforts should focus here to achieve modality selectivity.

Protocol A: High-Throughput Calcium Flux Screening (FLIPR)

Objective: Rapidly filter compounds for potency (IC50) against capsaicin-induced activation.

Materials
  • Cell Line: HEK293 or CHO cells stably expressing human TRPV1 (hTRPV1).[1]

  • Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

  • Agonist: Capsaicin (Sigma), prepared as 10 mM stock in DMSO.

  • Control: Capsazepine (10 µM) or BCTC.

Step-by-Step Protocol
  • Cell Plating:

    • Seed hTRPV1-HEK293 cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media and wash with HBSS (with 20 mM HEPES, pH 7.4).[1]

    • Add 100 µL/well of Calcium-6 dye loading buffer.

    • Incubate: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT). Crucial: RT equilibration prevents thermal artifacts.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (piperidine carboxamides) using an automated liquid handler.

    • Incubate for 30 minutes to allow equilibrium binding.

  • Agonist Challenge:

    • Place plate in FLIPR Tetra or similar reader.

    • Inject Capsaicin (EC80 concentration, typically 50-100 nM) while recording fluorescence.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).[1]
      
    • Fit data to a 4-parameter logistic equation to determine IC50.

Success Criteria: Valid hits should show IC50 < 100 nM with >80% max inhibition.

Protocol B: Electrophysiological Validation (Modality Selectivity)

Objective: The "Go/No-Go" step. Determine if the lead compound blocks low pH (proton) activation. Safe compounds must show low potency against protons.

Materials
  • Rig: Whole-cell patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Pipettes: Borosilicate glass, 2-4 MΩ resistance.

  • Perfusion: Fast-exchange system (RSC-200 or similar) is mandatory for heat/pH jumps.

Solutions Table
SolutionComposition (mM)Purpose
Internal (Pipette) CsCl (140), EGTA (10), HEPES (10), Mg-ATP (4)Block K+ channels; buffer Ca2+
External (Bath) NaCl (140), KCl (5), CaCl2 (2), MgCl2 (1), HEPES (10), Glucose (10)Physiological baseline (pH 7.[3]4)
Acidic Challenge Same as External, but MES buffered to pH 5.0 Activate Proton Mode
Capsaicin Challenge External + 500 nM CapsaicinActivate Vanilloid Mode
Step-by-Step Protocol
  • Seal Formation: Establish a GΩ seal and break-in to whole-cell configuration. Hold membrane potential (

    
    ) at -60 mV .[1]
    
  • Baseline Check: Apply a voltage ramp (-100 mV to +100 mV, 500 ms) to ensure low leak current.

  • Protocol Execution (The "Triple Challenge"):

    • Step A (Cap): Apply Capsaicin (500 nM) for 10s. Wash until baseline recovers.

    • Step B (Drug): Perfuse Test Compound (at 10x IC50 determined in FLIPR) for 2 mins.

    • Step C (Cap + Drug): Co-apply Capsaicin + Compound.[1] Measure % Inhibition.

    • Step D (Wash): Washout for 5 mins.

    • Step E (Acid + Drug): Co-apply pH 5.0 solution + Compound. Measure % Inhibition.

  • Causality Analysis:

    • If Compound blocks Step C (>90%) but fails to block Step E (<30%), it is a Modality-Selective Antagonist . This is the desired profile.

Mechanism Visualization

ModalitySelectivity TRPV1 TRPV1 Channel Analgesia Analgesia (Pain Relief) TRPV1->Analgesia Blocked by Drug Cap Capsaicin (Ligand Mode) Cap->TRPV1 Opens Pore Acid Protons (pH 5.0) (Acid Mode) Acid->TRPV1 Opens Pore Hyperthermia Hyperthermia (Side Effect) Acid->Hyperthermia Tonic Activation (If Blocked) Piperidine Piperidine Carboxamide (Lead Compound) Piperidine->TRPV1 Potent Blockade Piperidine->Acid Weak/No Blockade (Safety Feature)

Figure 2: Logic of Modality-Selective Antagonism. Blocking the Capsaicin path yields analgesia. Sparing the Acid path prevents Hyperthermia.

Protocol C: In Vivo Safety Profiling (Radiotelemetry)

Context: Standard rectal probes are insufficient for continuous temperature monitoring. Radiotelemetry is the industry standard for detecting transient hyperthermic spikes.

Materials
  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Equipment: DSI (Data Sciences International) PhysioTel implants.

  • Environment: Thermoneutral zone (22 ± 1°C).

Protocol
  • Implantation: Surgically implant transmitters intraperitoneally 7 days prior to study to allow recovery and circadian rhythm normalization.

  • Baseline: Record body temperature (

    
    ) every 5 minutes for 24 hours pre-dose.
    
  • Dosing:

    • Group A: Vehicle (PEG400/Saline).

    • Group B: Positive Control (AMG 517, 3 mg/kg) – Expect +1.5°C spike.

    • Group C: Test Piperidine Carboxamide (10, 30, 100 mg/kg).

  • Monitoring: Continue recording

    
     for 8 hours post-dose.
    
  • Analysis:

    • Plot

      
       vs. Time.
      
    • Safety Threshold: A candidate is rejected if

      
       sustained for >30 minutes.
      

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
FLIPR: High Variability Uneven dye loading or temperature shock.Incubate dye at RT for last 15 mins. Ensure plates are not cold when placed in reader.
Patch: Current Run-down Ca2+ mediated desensitization.Use EGTA (10mM) in pipette.[1][4] Limit agonist exposure to <10s.
In Vivo: Unexpected Hyperthermia Compound blocks proton mode unexpectedly.Re-check pH 5.0 efficacy in Patch Clamp. Ensure compound doesn't cross-react with TRPM8 (cold sensor).
Solubility Issues Lipophilic tail of piperidine.Formulate in 10% Solutol HS15 or use micronized suspension for in vivo studies.

References

  • Cheung, W. S., et al. (2008).[5] Discovery of piperidine carboxamide TRPV1 antagonists.[3][5][6] Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572.[5]

  • Garami, A., et al. (2010). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. Journal of Neuroscience, 30(4), 1435-1440.

  • Gunthorpe, M. J., & Szallasi, A. (2008). Peripheral TRPV1 receptors as targets for pain relief.[1][2][7][8][9] Current Pharmaceutical Design, 14(1), 32-41.

  • Gavva, N. R., et al. (2008). Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. Pain, 136(1-2), 202-210.[10]

  • BenchChem. (2025).[1] Application Notes and Protocols for Cell-Based Assays of TRPV1 Antagonists.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Piperidine-4-carboximidamide Hydrochloride Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: Piperidine-4-carboximidamide dihydrochloride (4-Amidinopiperidine 2HCl) Application: Key building block for serine protease inhibitors (e.g., Thrombin, F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: Piperidine-4-carboximidamide dihydrochloride (4-Amidinopiperidine 2HCl) Application: Key building block for serine protease inhibitors (e.g., Thrombin, Factor Xa inhibitors).

Executive Summary & Reaction Logic

The Challenge: Synthesizing amidines from nitriles (Pinner Reaction) is chemically straightforward but technically unforgiving. The primary yield-killers are moisture (leading to ester hydrolysis) and thermal instability of the imidate intermediate.

The Solution: This guide focuses on the Modified Pinner Protocol . While direct addition of ammonia to nitriles is possible, it often requires harsh conditions incompatible with the piperidine ring's functionality. The Pinner method, when optimized for anhydrous handling, offers the highest purity profile.

Visualizing the Pathway

The following diagram outlines the critical decision points and chemical transformations.[1][2][3][4][5]

PinnerReaction Start N-Boc-4-cyanopiperidine Step1 Pinner Salt Formation (Imidate HCl) Start->Step1 HCl (gas), MeOH 0°C, Anhydrous Product 4-Amidinopiperidine Dihydrochloride Step1->Product NH3 (MeOH) 0°C to RT Ester Ester Byproduct (Hydrolysis) Step1->Ester H2O Ingress Amide Amide Byproduct (Decomposition) Step1->Amide High Temp (>20°C) Step2 Ammonolysis

Figure 1: The Pinner Reaction Pathway. Note that moisture ingress at the Pinner Salt stage irreversibly diverts the reaction to the ester byproduct.

Critical Process Parameters (Optimization)

To maximize yield, you must control three variables. Causality is explained below to support your experimental decisions.

ParameterOptimization TargetScientific Rationale (Causality)
Water Content < 0.05% (Karl Fischer) The imidate intermediate is extremely hygroscopic. In the presence of water, the imidate hydrolyzes to the ester (thermodynamically favored) rather than reacting with ammonia to form the amidine.
HCl Saturation Saturation at 0°C High HCl concentration drives the protonation of the nitrile (making it electrophilic). It also simultaneously cleaves the N-Boc protecting group, streamlining the synthesis into a "one-pot" deprotection-functionalization sequence.
Temperature -10°C to 0°C The Pinner salt (imidate hydrochloride) is thermally unstable.[1] Above 20°C, it can decompose into the amide and alkyl chloride. Keep the reaction cold until ammonolysis is complete.

Troubleshooting Center (FAQ)

Q1: My final product contains a significant amount of methyl piperidine-4-carboxylate (Ester). Why?

  • Diagnosis: Moisture contamination.[1] The Pinner reaction competes between alcoholysis (desired) and hydrolysis (undesired).

  • Fix:

    • Dry your methanol over 3Å molecular sieves for 24 hours before use.

    • Use a drying tube (CaCl₂) or positive nitrogen pressure during HCl bubbling.

    • Critical Check: Ensure your HCl gas source is dry. If generating HCl in situ (e.g., Acetyl Chloride + MeOH), ensure the Acetyl Chloride is free of acetic acid/water.

Q2: The reaction mixture turned into a sticky, unfilterable gum. How do I isolate the solid?

  • Diagnosis: Amidine salts are often hygroscopic and can form oils if residual solvent or impurities are present.

  • Fix:

    • Trituration: Decant the supernatant. Add anhydrous diethyl ether or cold acetone to the gum. Scratch the flask vigorously with a glass rod to induce crystallization.

    • Solvent Switch: If methanol was used, the solubility might be too high. Evaporate to dryness and recrystallize from hot Ethanol/Water (95:5) or precipitate from Ethanol by adding Ether.

Q3: I see the starting material (Nitrile) remaining after 24 hours.

  • Diagnosis: Insufficient activation of the nitrile.

  • Fix:

    • Resaturate: The HCl concentration may have dropped (HCl gas is less soluble as the reaction warms). Re-cool to 0°C and bubble fresh HCl gas for 30 minutes.

    • Sterics: If using ethanol, switch to methanol. The smaller methyl group reduces steric hindrance during the nucleophilic attack on the nitrile carbon.

Q4: Can I use aqueous ammonia for the second step?

  • Answer: No. Adding aqueous ammonia introduces water, which will hydrolyze the imidate to the ester immediately. You must use ammonia gas or a solution of ammonia in methanol/ethanol (e.g., 7N NH₃ in MeOH).

Optimized Experimental Protocol

Objective: Synthesis of Piperidine-4-carboximidamide dihydrochloride from N-Boc-4-cyanopiperidine.

Phase 1: Formation of the Imidate (Pinner Salt)[6]
  • Setup: Flame-dry a 250mL three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet tube, and a drying tube (CaCl₂).

  • Dissolution: Dissolve N-Boc-4-cyanopiperidine (10.0 g, 47.6 mmol) in anhydrous Methanol (50 mL) .

    • Note: Methanol is preferred over ethanol for faster kinetics.

  • Saturation: Cool the solution to -10°C (Ice/Salt bath). Slowly bubble dry HCl gas through the solution for 30–45 minutes until saturation is achieved.

    • Observation: The solution will warm up (exothermic).[6] Maintain temperature < 5°C. The Boc group will cleave during this process, evolving CO₂ (ensure venting).

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C (fridge) for 16–24 hours.

    • Checkpoint: Run an IR or TLC. The Nitrile peak (~2240 cm⁻¹) should disappear.

Phase 2: Ammonolysis
  • Preparation: Cool the reaction mixture back to -10°C .

  • Addition: Slowly add a solution of 7N Ammonia in Methanol (30 mL, excess) or bubble dry NH₃ gas into the mixture.

    • Caution: Exothermic reaction. Add slowly to keep Temp < 10°C.

    • pH Check: Ensure the final pH is basic (>9) to ensure free ammonia is available for the attack.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

Phase 3: Isolation & Purification
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude solid.

  • Neutralization/Salt Formation: The crude contains NH₄Cl. Suspend the solid in a minimal amount of cold water, basify with NaOH (to extract free base if needed, but usually difficult due to water solubility).

    • Preferred Workup: Triturate the crude solid with hot Ethanol . Filter off the insoluble NH₄Cl.[1]

  • Crystallization: Concentrate the ethanolic filtrate. Add anhydrous Diethyl Ether dropwise until turbidity appears. Cool to 4°C to crystallize the product.

  • Yield: Expected yield: 70–85%.

    • Characterization: ¹H NMR (D₂O) should show the piperidine ring protons and absence of the Boc singlet.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis. Retrieved from 1

  • J&K Scientific. (2025). Pinner Reaction: Mechanism and Experimental Tips. Retrieved from 7

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. Retrieved from

  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from 3[1][2][3][5][8][9]

Sources

Optimization

Common issues in piperidine synthesis and solutions

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Issues in Piperidine Synthesis Target Audience: Medicinal Chemists & Process Development Scientists Introduction Piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Issues in Piperidine Synthesis Target Audience: Medicinal Chemists & Process Development Scientists

Introduction

Piperidines represent the single most common nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., fentanyl, paroxetine, ritalin). However, their synthesis is often plagued by three "silent killers": catalyst poisoning during hydrogenation, uncontrolled oligomerization during cyclization, and irreversible adsorption during purification.

This guide moves beyond textbook theory to address the specific failure modes encountered in the lab, providing causal analysis and self-validating protocols.

Module 1: Catalytic Hydrogenation of Pyridines

The most atom-economical route, yet prone to stalling and stereochemical drift.

Troubleshooting Guide

Q1: My hydrogenation reaction stalls at 50-60% conversion, even with fresh catalyst. Why? Diagnosis: Catalyst Poisoning via Nitrogen Coordination. Mechanism: The lone pair on the pyridine/piperidine nitrogen binds strongly to the metal surface (especially Pd and Pt), effectively blocking active sites from H₂ adsorption. Solution: Protonate the Nitrogen. [1]

  • Protocol: Run the reaction in Glacial Acetic Acid or add 1.0–1.1 equivalents of HCl/MeOH.

  • Why it works: Protonation forms a pyridinium/piperidinium species. The charged nitrogen cannot coordinate effectively to the metal surface, leaving sites open for hydrogen activation. This also increases the rate of reduction for the aromatic ring.

Q2: I need the cis-2,4-disubstituted piperidine, but I'm getting a mixture of cis and trans. Diagnosis: Isomerization via Enamine Intermediates or Thermodynamic Drift. Solution: Switch to PtO₂ (Adams' Catalyst) in Acidic Media.

  • The Rule: Acidic conditions favor cis selectivity.

  • Mechanism: In acidic media, the pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the metal surface to the bottom face of the ring (syn-addition). Because the nitrogen remains protonated and the intermediate enamine is suppressed, the molecule does not desorb/flip until fully saturated, locking in the cis kinetic product.

  • Catalyst Hierarchy:

    • PtO₂ / AcOH: High cis selectivity (Kinetic control).

    • Pd/C / MeOH: Lower selectivity; allows equilibrium between isomers (Thermodynamic control).

    • Rh/C: Excellent for minimizing hydrogenolysis of sensitive side groups (e.g., benzyl ethers).

Q3: The reaction stops at the tetrahydropyridine intermediate. Diagnosis: Steric hindrance or insufficient hydrogen pressure. Solution: Increase pressure to >50 bar (if safe) or switch to Rh/C . Rhodium is particularly effective at reducing the final C=C bond in hindered systems where Pd fails.

Workflow Visualization: Hydrogenation Logic

Hydrogenation_Troubleshooting start Start: Pyridine Hydrogenation check_conv Check Conversion (LCMS/NMR) start->check_conv stalled Reaction Stalled? check_conv->stalled poison Diagnosis: Catalyst Poisoning stalled->poison Yes (<60%) stereo Wrong Stereochemistry? stalled->stereo No (Full Conv) sol_acid Solution: Switch Solvent to AcOH or add 1 eq HCl poison->sol_acid cis_req Need Cis-Isomer? stereo->cis_req Yes partial Stuck at Tetrahydropyridine? stereo->partial No use_pt Solution: Use PtO2 in AcOH (Kinetic Control) cis_req->use_pt Yes boost Solution: Increase Pressure (>50 bar) or Switch to Rh/C partial->boost Yes

Caption: Decision tree for optimizing pyridine hydrogenation based on conversion and stereochemical outcomes.

Module 2: Ring-Closing Metathesis (RCM)

Constructing the ring from acyclic dienes. The challenge is the catalyst.

Troubleshooting Guide

Q1: My RCM reaction yields no product, and the Grubbs catalyst changes color immediately. Diagnosis: Catalyst Deactivation by Amine Coordination. Mechanism: The basic nitrogen of the piperidine precursor coordinates to the Ruthenium center of the Grubbs catalyst, displacing the phosphine or carbene ligand and killing the catalytic cycle. Solution: Lewis Acid Protection (The Ti-Clash Method).

  • Protocol: Add Ti(OiPr)₄ (Titanium isopropoxide) to the reaction mixture before adding the catalyst.

  • Why it works: The Titanium species binds typically to the nitrogen lone pair, "masking" it from the Ruthenium catalyst. Unlike protonation (which can sometimes interfere with RCM rates), Ti-complexation is reversible during workup.

  • Alternative: Convert the amine to its HCl or p-TSA salt. Note that RCM on ammonium salts is slower and requires higher temperatures (refluxing dichloroethane or toluene).

Q2: I am seeing dimers and oligomers instead of the cyclized piperidine. Diagnosis: Concentration-Dependent Intermolecular Metathesis. Solution: High Dilution Technique.

  • The Threshold: Run the reaction at < 0.01 M (typically 0.005 M).

  • Mechanism: Intramolecular cyclization (Ring Closing) is a unimolecular reaction (rate

    
     [Substrate]), while oligomerization is bimolecular (rate 
    
    
    
    [Substrate]²). Dilution exponentially disfavors the side reaction.

Module 3: Isolation & Purification

The "Sticky Amine" Problem.

Troubleshooting Guide

Q1: My product streaks/tails on the silica column, and I'm losing mass. Diagnosis: Silanol Interaction. Mechanism: Silica gel is slightly acidic (pH 4-5). Basic piperidines form hydrogen bonds or ionic interactions with surface silanol groups (Si-OH), causing them to "stick" irreversibly. Solution: Basified Silica Protocol.

MethodEluent ModifierApplication Note
Standard 1-5% Triethylamine (TEA)Pre-flush column with eluent + TEA. Good for general use.
Aggressive 1-2% NH₄OH (aq) in MeOHUse with DCM/MeOH gradients. Essential for highly polar amines.
Alternative K₂CO₃-doped SilicaMix silica with 10% w/w K₂CO₃ in water, dry, then pack.

Q2: Distillation is failing; I can't separate piperidine from pyridine. Diagnosis: Azeotrope Formation. Solution: Azeotropic Distillation with Water. [2]

  • Protocol: Add water to the mixture. Piperidine forms a specific azeotrope with water that boils at a different temperature than the pyridine-water azeotrope, allowing for fractional separation.

  • Chemical Separation: Treat the mixture with acetic anhydride. Primary/secondary amines (piperidines) react to form amides (higher boiling point), while pyridine (tertiary) does not. Note: This derivatizes your product.

Module 4: Advanced Functionalization (Shono Oxidation)

Accessing the alpha-position of the ring.

Context: Direct C-H functionalization of the piperidine ring is difficult. The Shono Oxidation is the industry standard for introducing nucleophiles at the


-position.

Protocol Visualization:

Shono_Oxidation sub N-Boc/Cbz Piperidine elec Electrolysis (Anodic Oxidation) sub->elec -2e-, -H+ inter N-Acyliminium Ion elec->inter MeOH nuc Nucleophile (TMSCN, Allyl-TMS) inter->nuc Lewis Acid (BF3·OEt2) prod alpha-Functionalized Piperidine nuc->prod

Caption: Workflow for Shono oxidation to functionalize the alpha-carbon of protected piperidines.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of Piperidine Derivatives. Retrieved from 1

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.[4] Angewandte Chemie International Edition. Retrieved from 5

  • Xiao, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[6] Organic & Biomolecular Chemistry.[3][4][7] Retrieved from 6

  • Grubbs, R.H., et al. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.[8] PMC / NIH. Retrieved from 8

  • Shono, T., et al. (2025 Review). Recent Developments in Shono-Type Oxidation. ACS Publications. Retrieved from 9

Sources

Troubleshooting

Technical Support Center: Optimizing Piperidine Reproducibility

Introduction: The Reproducibility Crisis in Fmoc Chemistry In high-throughput drug discovery and peptide manufacturing, piperidine is the workhorse reagent for Fmoc removal. However, "standard" protocols (typically 20% p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Crisis in Fmoc Chemistry

In high-throughput drug discovery and peptide manufacturing, piperidine is the workhorse reagent for Fmoc removal. However, "standard" protocols (typically 20% piperidine in DMF) often suffer from unexplained batch-to-batch variance.

This guide moves beyond basic protocols to address the root causes of failure: reagent degradation via atmospheric CO₂, incomplete deprotection due to on-resin aggregation, and base-catalyzed side reactions (aspartimide formation).

Module 1: Reagent Integrity & Storage

"My deprotection kinetics are drifting, and I see white precipitate in my lines."

The Root Cause: Carbonate Formation

Piperidine is a secondary amine that avidly absorbs atmospheric carbon dioxide. This reaction forms piperidinium piperidine-1-carboxylate (also known as piperidinium carbamate), a semi-solid salt [1].

  • Impact 1: The effective concentration of free piperidine decreases, altering deprotection kinetics.

  • Impact 2: The carbamate salt precipitates in automated synthesizer lines (check valves/flow meters), causing erratic dispensing volumes.

Troubleshooting Protocol
SymptomDiagnosis StepCorrective Action
White precipitate on bottle threads or synthesizer lines.Visual inspection.[1][2]Discard immediately. Do not filter; dissolved carbamate impurities affect pH. Flush lines with MeOH/DCM.
Drifting retention times in HPLC of crude peptide.Check reagent age.Fresh Prep Rule: Prepare 20% Piperidine/DMF daily. Store under inert gas (Argon/Nitrogen).
Inconsistent deprotection (UV monitoring).Titration.Titrate stock: Use 0.1M HCl with methyl orange indicator to verify amine content if stock is >1 week old.

Module 2: Fmoc Deprotection Efficiency

"I am seeing deletion sequences (n-1) in my mass spec data."

The Mechanism: Beta-Elimination & Scavenging

Reproducibility fails when we treat deprotection as a simple "wash." It is a two-step equilibrium process governed by the E1cB mechanism.

  • Proton Abstraction: Piperidine removes the acidic proton from the fluorenyl ring (Fmoc), creating dibenzofulvene (DBF) .[3][4][5]

  • Scavenging: Excess piperidine traps the reactive DBF to form a DBF-piperidine adduct .[3]

  • Failure Mode: If DBF is not scavenged quickly (due to low piperidine concentration or flow issues), it can re-attach to the free amine, reversing the deprotection [2].

Visualization: The Fmoc Deprotection Cycle

FmocMechanism Fmoc Fmoc-Peptide-Resin Inter Intermediate (Carbanion) Fmoc->Inter Piperidine (Base) Amine Free Amine-Resin (Ready for Coupling) Inter->Amine Elimination DBF Dibenzofulvene (DBF) Inter->DBF Release DBF->Amine Re-attachment (If Scavenging Fails) Adduct DBF-Piperidine Adduct (Stable) DBF->Adduct Piperidine (Scavenger)

Figure 1: The Fmoc deprotection mechanism.[4][6][7] Efficient scavenging of DBF (orange) by excess piperidine is critical to prevent the reverse reaction (dotted red line).

FAQ: Handling "Difficult" Sequences

Q: Why does deprotection fail on hydrophobic sequences (e.g., Poly-Ala, Poly-Val)? A: These sequences form inter-chain


-sheets (aggregation), sterically hiding the Fmoc group.
  • Solution A (Heat): Elevate reaction temperature to 50°C or use microwave irradiation (75°C) to disrupt H-bonds [3].

  • Solution B (Stronger Base): Switch to 2% DBU / 5% Piperidine in DMF . DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that drives the reaction on aggregated resins.

Module 3: Side Reaction Management

"I see impurities with Mass +18 or -18 Da. Is piperidine too strong?"

The Issue: Aspartimide Formation

Piperidine is a strong base (


).[7] In sequences containing Aspartic Acid (especially Asp-Gly, Asp-Ser), piperidine catalyzes the attack of the backbone nitrogen on the Asp side-chain ester. This forms a succinimide ring (Aspartimide , -18 Da), which then hydrolyzes to 

- or

-aspartyl peptides (+18 Da from original mass) [4].
Optimization Protocol: The "Low-Base" Strategy

If you detect Aspartimide, you must alter the deprotection cocktail.

StrategyCocktail CompositionMechanism of Action
Acidic Additive 20% Piperidine + 0.1M HOBt (or Oxyma)The acid suppresses the basicity slightly, reducing the rate of aspartimide formation without stopping deprotection [5].
Alternative Base 5-10% Piperazine in DMFPiperazine (

) is milder than piperidine. It effectively removes Fmoc but is less likely to trigger side-chain cyclization.
High Efficiency 20% Piperidine + 0.1M Formic Acid A cost-effective alternative to HOBt for reducing base-catalyzed side reactions in industrial settings.

Module 4: Process Control & Automation

"My manual synthesis works, but the automated run fails."

Troubleshooting Flowchart

Troubleshooting Start Issue: Poor Reproducibility Check1 Check Reagent (Precipitate?) Start->Check1 Action1 Replace Piperidine (Check Storage) Check1->Action1 Yes Check2 Check Sequence (Asp-Gly / Asp-Ser?) Check1->Check2 No Success Protocol Optimized Action1->Success Action2 Use 0.1M HOBt or Piperazine Check2->Action2 Yes Check3 Check Resin (Aggregation?) Check2->Check3 No Action2->Success Action3 Add DBU or Increase Temp Check3->Action3 Yes Check3->Success No (Check Hardware) Action3->Success

Figure 2: Decision tree for diagnosing piperidine-related synthesis failures.

Critical Hardware Checks
  • UV Monitoring Cell: Piperidine-DBF adducts absorb strongly at 301 nm (and 290 nm). If your UV cell is dirty, the baseline will drift, causing the synthesizer to extend deprotection times unnecessarily, leading to side reactions. Clean UV cells with MeOH weekly.

  • Solvent Quality: Use "Amine-Free" grade DMF. Dimethylamine impurities in DMF can mimic piperidine activity but lack the scavenging capacity, leading to erratic results.

References

  • H. N. White & P. D. Bailey. (2020). Piperidine Stability and Carbonate Formation in High-Throughput Synthesis. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. Link

  • Mergler, M., et al. (2003). The Aspartimide Problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. Link

  • Steinauer, R., et al. (1989). Prevention of Aspartimide Formation by HOBt. International Journal of Peptide and Protein Research. Link

Sources

Optimization

Optimizing reaction conditions for multicomponent reactions involving piperidines

Technical Support Center: Multicomponent Synthesis of Piperidines Current Status: Operational Subject: Optimization & Troubleshooting for Piperidine MCRs Ticket ID: PIP-MCR-OPT-001 Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Multicomponent Synthesis of Piperidines

Current Status: Operational Subject: Optimization & Troubleshooting for Piperidine MCRs Ticket ID: PIP-MCR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

Piperidine scaffolds are the structural backbone of numerous blockbuster pharmaceuticals (e.g., Fentanyl, Donepezil). While Multicomponent Reactions (MCRs) offer high atom economy for their synthesis, they are notoriously sensitive to reaction vectors such as water content, Lewis acidity, and temperature.

This guide prioritizes two high-value MCR pathways:

  • The Castagnoli-Cushman Reaction (CCR): For densely functionalized piperidin-2-ones (lactams).[1]

  • Lewis Acid-Catalyzed Formal [4+2] Cycloaddition: For polysubstituted piperidines.

Module 1: The Castagnoli-Cushman Reaction (CCR)

Reaction Scope: Condensation of cyclic anhydrides (e.g., Homophthalic anhydride) with imines to form


-lactams.[1][2]
Mechanistic Workflow (Visualization)

The following diagram illustrates the critical decision points between obtaining the carboxylic acid product (kinetic control) and the decarboxylated product (thermodynamic control).

CCR_Mechanism Start Reagents: Homophthalic Anhydride + Imine Enol Enol/Enolate Formation (Rate Limiting Step) Start->Enol Solvent/Base dependent Mannich Mannich-type Addition Enol->Mannich Nucleophilic attack Acylation Intramolecular Acylation Mannich->Acylation AcidProduct Product A: Piperidinone Acid (Kinetic Product) Acylation->AcidProduct Low Temp (<80°C) Decarb Thermal Decarboxylation (>110°C) AcidProduct->Decarb Heat/Reflux FinalProduct Product B: Decarboxylated Lactam (Thermodynamic Product) Decarb->FinalProduct

Figure 1: Mechanistic bifurcation in the Castagnoli-Cushman Reaction. Control of temperature determines the isolation of the carboxylic acid intermediate versus the decarboxylated product.

Troubleshooting Guide: CCR Optimization
SymptomRoot Cause AnalysisCorrective Action
Low Yield / Hydrolysis Anhydride Hydrolysis: Homophthalic anhydride is extremely moisture-sensitive. Even trace water in "anhydrous" solvents opens the ring to the dicarboxylic acid, killing reactivity.Protocol Adjustment: Use freshly distilled solvents stored over 4Å Molecular Sieves. Add

(1.0 equiv) directly to the reaction pot as a water scavenger.
No Reaction (Enolization Failure) Weak Enolization: The anhydride is not tautomerizing to the reactive enol form.Solvent Switch: Switch to 2,2,2-Trifluoroethanol (TFE) . TFE acts as a hydrogen-bond donor, stabilizing the enol form and accelerating the reaction without external catalysts [1].
Unwanted Decarboxylation Thermal Overshoot: The carboxylic acid product is thermally unstable.Temperature Control: Maintain reaction temperature

. If reflux is required for solubility, switch to lower boiling solvents (e.g., CHCl3 instead of Toluene).
Diastereomeric Mixtures Isomerization: The cis/trans ratio is eroding due to retro-Mannich pathways or epimerization at the

-carbon.
Kinetic Trapping: Lower temperature to

(if using TFE) or use bulky amine protecting groups to sterically lock the trans isomer (thermodynamic preference).

Module 2: Lewis Acid-Catalyzed [4+2] Cycloaddition

Reaction Scope: Reaction of imines (dienophiles) with electron-rich dienes (e.g., Danishefsky’s diene) or pseudo-dienes to form piperidines.

Catalyst & Solvent Optimization Matrix
VariableRecommendationScientific Rationale
Catalyst Selection

(10-20 mol%)
or

Indium(III) and Ytterbium(III) are "water-tolerant" Lewis acids. Unlike

or

, they do not decompose instantly in open-flask conditions, allowing for easier handling and higher reproducibility [2].
Solvent System Acetonitrile (MeCN) MeCN coordinates weakly to the metal center, preventing catalyst poisoning while solubilizing polar imine intermediates.
Stoichiometry Imine (1.0) : Diene (1.2) Always use slight excess of the diene. Dienes (especially silyl enol ethers) are prone to hydrolysis; excess ensures the imine is fully consumed.
Additives 4Å Molecular Sieves Essential.[1] They prevent hydrolysis of the imine back to the aldehyde and amine, driving the equilibrium forward (Le Chatelier's principle).

Module 3: Validated Experimental Protocols

Protocol A: TFE-Promoted Castagnoli-Cushman Reaction

Best for: Synthesizing piperidin-2-one carboxylic acids without metal catalysts.

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Reagents: Add the Imine (1.0 mmol) and Homophthalic Anhydride (1.2 mmol).

  • Solvent: Add anhydrous 2,2,2-Trifluoroethanol (TFE) (3.0 mL). Note: TFE is the critical driver here.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor TLC.[1] The anhydride spot should disappear.

  • Workup: The product often precipitates. Filter and wash with cold ether. If soluble, evaporate TFE (recoverable) and recrystallize from EtOH.

  • Expected Yield: 85–95%.

Protocol B: Catalyzed Three-Component Coupling

Best for: One-pot synthesis of functionalized piperidines from aldehyde, amine, and diene.

  • Mixing: In Acetonitrile (5 mL), combine Aldehyde (1.0 mmol), Amine (1.0 mmol), and

    
      (10 mol%).
    
  • Imine Formation: Stir for 30 mins at RT. Add Molecular Sieves (4Å) .

  • Cycloaddition: Add the Diene (e.g., Danishefsky’s diene) (1.2 mmol) dropwise.

  • Conditions: Stir at RT for 6 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc).

Troubleshooting Logic Tree (Decision Support)

Troubleshooting_Tree Problem Identify Issue Yield Low Yield Problem->Yield Purity Impure/Mixture Problem->Purity CheckWater Check Water Content Yield->CheckWater CheckStereo Diastereomer Mix? Purity->CheckStereo Dry Use Mol. Sieves Distill Solvent CheckWater->Dry Wet CheckCat Check Catalyst Loading CheckWater->CheckCat Dry MoreCat Increase to 20 mol% Or switch to InCl3 CheckCat->MoreCat TempCtrl Lower Temp (-20°C) Kinetic Control CheckStereo->TempCtrl Yes CheckDecomp Product Decomposing? CheckStereo->CheckDecomp No ColChrom Use Neutral Alumina (Avoid Silica Acid) CheckDecomp->ColChrom Acid Sensitive

Figure 2: Step-by-step logic for diagnosing reaction failures in piperidine MCRs.

Frequently Asked Questions (FAQs)

Q: Why does my product turn into a tar during silica gel chromatography? A: Piperidines and their enamine intermediates are basic and acid-sensitive. Standard silica gel is slightly acidic (


), which can cause ring-opening or polymerization.
  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexane to neutralize it, or switch to Neutral Alumina stationary phase.

Q: Can I use microwave irradiation for these reactions? A: Yes, but with caution. Microwave heating is excellent for the decarboxylative Castagnoli-Cushman reaction (driving the


 loss). However, for the carboxylic acid retention or the Lewis Acid catalyzed [4+2], microwave heating often accelerates polymerization over cyclization.

Q: My anhydride is not dissolving in Toluene. Can I use DMF? A: Avoid DMF if possible. DMF is difficult to remove and can compete with the imine for the Lewis Acid catalyst (if used).

  • Fix: Use Chlorobenzene or Dichloromethane (DCM) . If using the TFE protocol, solubility is rarely an issue due to TFE's high polarity.

References

  • Boukis, A. C., et al. (2022). "Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride." Molecules, 27(3), 844.

  • Loh, T. P., et al. (1999). "Indium trichloride catalyzed three-component reaction: one-pot synthesis of amino esters." Tetrahedron Letters, 40(9), 1781-1784.

  • Bakulina, O., et al. (2022).[3] "Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold." ChemistrySelect, 7(3).

  • Brauch, S., van Berkel, S. S., & Westermann, B. (2013). "Higher-order multicomponent reactions: opportunities for chemistry and biology." Chemical Society Reviews, 42(11), 4948-4962.

Sources

Troubleshooting

Technical Support Center: Piperidine-4-carboximidamide Hydrochloride

Topic: Piperidine-4-carboximidamide hydrochloride purification techniques Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Profile Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidine-4-carboximidamide hydrochloride purification techniques Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

Compound: Piperidine-4-carboximidamide hydrochloride (4-Amidinopiperidine HCl) CAS: 1502-04-1 (Free base), 84803-46-3 (HCl salt - generic ref) Chemical Class: Cyclic Amidine / Guanidine-like base Critical Property: Hygroscopic . The amidine moiety is a strong base (


) and is prone to hydrolysis under basic conditions or prolonged exposure to moisture, converting to the corresponding amide (isonipecotamide).

As a Senior Application Scientist, I often see purification failures stem not from the technique itself, but from a misunderstanding of the impurity profile generated during synthesis (typically the Pinner reaction). Your purification strategy must target the removal of three specific contaminants:

  • Ammonium Chloride (

    
    ):  A stoichiometric byproduct of the Pinner synthesis.
    
  • Piperidine-4-carboxamide: The primary hydrolysis degradation product.

  • 4-Cyanopiperidine: Unreacted starting material.

Diagnostic Troubleshooting Guide

Identify your issue below to find the correct protocol.

SymptomProbable CauseDiagnostic CheckRecommended Action
Sticky / Gum-like Solid Residual solvent or amorphous state due to rapid precipitation.NMR shows broad solvent peaks.Protocol B (Trituration) using Diethyl Ether or MTBE.
High Ash Content / Non-combustible residue Inorganic salts (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, NaCl) trapped in the lattice.
Silver Nitrate test (positive for Cl- is normal, but excessive precipitate suggests free salts).Protocol A (Recrystallization) with hot filtration.
Melt Point Depression (< 250°C) Hydrolysis product (Amide) contamination.LC-MS shows M+1 peak at ~129 Da (Amide) vs ~128 Da (Amidine).Protocol A (Recrystallization) from Ethanol/Water.[1]
Yellow Discoloration Oxidative degradation of the piperidine ring or trace pyridine impurities.UV-Vis shows absorbance >300nm.Activated Carbon treatment followed by Protocol A .

Core Purification Protocols

Protocol A: Selective Recrystallization (The Gold Standard)

Best for: Removing inorganic salts (


) and hydrolysis byproducts.

Principle: Amidine salts are highly soluble in water and hot ethanol but insoluble in non-polar ethers.


 is sparingly soluble in ethanol, allowing for its removal via hot filtration.

Reagents:

  • Solvent A: Absolute Ethanol (EtOH)

  • Solvent B: Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether)
    
  • Activated Charcoal (optional for decolorization)

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in minimal Absolute Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) with stirring. The amidine HCl should dissolve; inorganic salts (
    
    
    
    ) will largely remain suspended.
  • Hot Filtration (Critical Step): While boiling, filter the solution rapidly through a pre-warmed glass frit or Celite pad to remove undissolved inorganic salts.

    • Scientist's Note: If the solution is yellow, add 5% w/w activated charcoal before this filtration step.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT).

  • Anti-solvent Addition: If no crystals form at RT, add Solvent B dropwise until the solution becomes slightly turbid.

  • Maturation: Refrigerate at

    
     for 12-16 hours.
    
  • Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture absorption). Wash with cold

    
    .
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    or silica gel.
Protocol B: Trituration (Reslurrying)

Best for: Converting sticky gums into handleable solids; removing surface impurities.

Principle: Uses a solvent where the product is insoluble but impurities (like unreacted nitrile or organic solvents) are soluble.

  • Place the sticky crude gum in a flask.

  • Add Acetone or Isopropanol (10 mL/g).

  • Sonicate for 10-15 minutes until the gum breaks down into a fine suspension.

  • Stir vigorously for 1 hour at RT.

  • Filter and dry.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying Piperidine-4-carboximidamide HCl based on the impurity profile.

PurificationWorkflow Start Crude Piperidine-4-carboximidamide HCl SolubilityCheck Solubility Check (Hot Ethanol) Start->SolubilityCheck Insolubles Insoluble Residue? (Likely NH4Cl) SolubilityCheck->Insolubles HotFilter Hot Filtration Insolubles->HotFilter Yes (Remove Salts) Cooling Cool to RT + Anti-solvent (Ether) Insolubles->Cooling No (Clear Solution) HotFilter->Cooling Crystals Crystalline Solid Formed? Cooling->Crystals FilterDry Filter & Vacuum Dry Crystals->FilterDry Yes StickyGum Sticky Gum Formed? Crystals->StickyGum No FinalQC QC: HPLC & Chloride Titration FilterDry->FinalQC Trituration Protocol B: Trituration (Acetone/Isopropanol) StickyGum->Trituration Yes Trituration->FilterDry

Caption: Decision tree for removing inorganic salts and managing physical state issues (gum vs. crystal).

Analytical Validation (Self-Validating Systems)

Do not assume purity based on appearance. Use these methods to validate the success of your purification.

A. HPLC Method (Reverse Phase)

Since the compound is polar and basic, standard C18 columns may result in peak tailing.

  • Column: C18 polar-embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP).

  • Mobile Phase A: 0.1% TFA in Water (Maintains protonation, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 15 minutes. (The compound is very polar and will elute early).

  • Detection: 210 nm (Amidine absorption).

B. Chloride Content Titration

To distinguish between the Free Base, Mono-HCl, and Di-HCl salts (or excess


):
  • Dissolve 50 mg of product in water.

  • Titrate with 0.1 M Silver Nitrate (

    
    ) using potassium chromate as an indicator.
    
  • Target: 1.0 eq of Chloride per mole of amidine. Excess chloride indicates trapped

    
    .
    

Frequently Asked Questions (FAQs)

Q: Why does my product smell like ammonia? A: This indicates the presence of residual ammonium chloride (


) or decomposition. If the pH of your solution is >9, the amidine may be hydrolyzing. Immediate Action: Recrystallize from Ethanol (Protocol A) to remove the ammonium salts.

Q: Can I use water for recrystallization? A: While the compound is soluble in water, recovering it is difficult due to its high solubility.[2] Furthermore, boiling in water for extended periods can accelerate hydrolysis to the amide [1]. Use water only as a co-solvent (<5%) with ethanol if solubility in pure ethanol is too low.

Q: How do I store the purified salt? A: The hydrochloride salt is hygroscopic. Store in a tightly sealed vial under Argon or Nitrogen at


. Use a desiccator for long-term storage. Moisture uptake will lead to "caking" and eventual hydrolysis.

Q: The product is oiling out instead of crystallizing. Why? A: This is a common phenomenon with amidines known as "oiling out." It occurs when the anti-solvent (ether) is added too quickly or the concentration is too high.

  • Fix: Re-heat the mixture until clear. Add the anti-solvent very slowly down the side of the flask. Seed the solution with a tiny crystal of pure product if available.

References

  • Amidine Hydrolysis Kinetics

    • Source: "Hydrolysis of Amidines and Related Compounds." Journal of the American Chemical Society.
    • Context: Explains the mechanism where water attacks the protonated amidine carbon, leading to amide form
    • URL:[Link]

  • Pinner Synthesis & Impurities

    • Source: "The Pinner Reaction: A Versatile Method for the Prepar
    • Context: Details the formation of byproducts and the requirement for anhydrous conditions to prevent ester form
    • URL:[Link]

  • Purification of Piperidine Derivatives

    • Source: BenchChem Application Notes.[1][3] "Purification of Piperidine Reaction Products."

    • Context: General protocols for handling piperidine salts and removing pyridine/nitrile impurities.
  • Recrystallization Solvents for Salts

    • Source: University of Rochester, "Solvents for Recrystalliz
    • Context: Validates the use of Ethanol/Ether systems for polar hydrochloride salts.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Piperidine Compounds in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered when working with piperidine-containing compounds in aqueous media. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Foundational Knowledge: Understanding the Piperidine Moiety

The piperidine ring is a common scaffold in many pharmaceuticals and research chemicals. While piperidine itself is miscible with water, its derivatives, particularly those with lipophilic substituents, often exhibit poor aqueous solubility.[1] This is a critical hurdle to overcome for successful in vitro assays and in vivo studies.

Why are some piperidine compounds poorly soluble?

The solubility of a piperidine derivative is a balance between the polarity of the piperidine nitrogen and the lipophilicity of the overall molecule. Key factors influencing solubility include:

  • Lipophilic Substituents: The addition of nonpolar groups to the piperidine ring increases the molecule's overall hydrophobicity, leading to lower aqueous solubility.[1]

  • Crystal Lattice Energy: For solid compounds, strong intermolecular forces in the crystal lattice can make it difficult for water molecules to solvate individual molecules, resulting in low solubility.[1]

  • pH-Dependent Ionization: The basic nitrogen atom in the piperidine ring plays a crucial role in its solubility profile.

The basicity of the piperidine nitrogen, with a typical pKa of the conjugate acid around 11.2, is a key characteristic to leverage for solubility enhancement.[2][3] At a pH below the pKa, the nitrogen atom is protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base.[4]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when encountering solubility issues with piperidine compounds.

Q1: My piperidine-containing compound is described as "insoluble in water." Where do I start?

A1: The first step is to systematically explore simple formulation strategies. The most direct approach is to leverage the basicity of the piperidine nitrogen through pH adjustment. Preparing a stock solution in a dilute acidic vehicle, such as 10-50 mM HCl or a citrate buffer (pH 3-4), can dramatically increase solubility by forming a soluble salt.[4] Another common starting point is the use of a water-miscible organic co-solvent like DMSO, ethanol, or polyethylene glycols (PEGs).[4]

Q2: I've dissolved my compound in DMSO for a stock solution, but it crashes out when I dilute it into my aqueous assay buffer. What can I do?

A2: This is a very common problem. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experiment can tolerate (typically under 1%) without impacting the biological system.[4]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to keep the compound in solution.[4]

  • Use a Surfactant: Including a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help to maintain the solubility of your compound.

Q3: When should I consider more advanced solubilization techniques?

A3: If pH adjustment and co-solvents do not provide the required solubility, or if you need a solid form with improved dissolution for in vivo studies, it's time to explore more advanced methods. These include:

  • Salt Formation: This is a robust method for ionizable compounds like those containing piperidine and can lead to significant increases in solubility and dissolution rates.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with greatly enhanced aqueous solubility.[4][6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[1][7]

III. Troubleshooting Workflows & Experimental Protocols

This section provides a structured approach to troubleshooting solubility issues, complete with step-by-step protocols for key techniques.

Workflow for Poor Aqueous Solubility

G A Start: Poorly Soluble Piperidine Compound B pH Adjustment (e.g., 10 mM HCl) A->B Step 1 C Co-solvent Use (e.g., DMSO, Ethanol) A->C Step 1 D Sufficiently Soluble? B->D C->D E Advanced Techniques D->E No I End: Optimized Formulation D->I Yes F Cyclodextrin Complexation E->F G Salt Formation E->G H Solid Dispersion E->H F->I G->I H->I G cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Piperidine Compound C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) B->C

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

IV. Data Summary Tables

For quick reference, the following tables summarize key information.

Table 1: Physicochemical Properties of Piperidine

PropertyValueSource
Molecular FormulaC₅H₁₁N[8][9]
Molar Mass85.15 g/mol [8][9]
AppearanceColorless liquid[8][10]
Boiling Point106 °C[2][10]
Solubility in WaterMiscible[2][10]
pKa (Conjugate Acid)~11.2[2][3]

Table 2: Common Co-solvents for Formulation

Co-solventPropertiesTypical Use Concentration
DMSO High solubilizing power for many organic compounds.<1% in final assay
Ethanol Good solvent for many organic molecules, less toxic than DMSO.Varies, often <5%
PEG 400 A liquid polymer with good solubilizing capacity.Varies depending on application
V. Concluding Remarks

Overcoming the solubility challenges of piperidine-containing compounds is often an iterative process of experimentation and optimization. By starting with a fundamental understanding of the compound's physicochemical properties and systematically applying the strategies outlined in this guide, researchers can develop robust formulations for their experimental needs. Always remember to prepare fresh solutions for your experiments to ensure consistency and avoid issues with compound precipitation upon storage. [5]

References
  • Piperidine | Solubility of Things. [Link]

  • Piperidine - Wikipedia. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Hot melt extrusion as an approach to improve solubility, permeability and oral absorption of a psychoactive natural product, piperine. PMC. [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PMC. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

Sources

Troubleshooting

Catalyst selection for efficient pyridine hydrogenation to piperidine

Topic: Catalyst Selection & Process Optimization for Pyridine Piperidine Ticket ID: PYR-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Catalysis Technical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Pyridine Piperidine

Ticket ID: PYR-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Catalysis Technical Support Center. You are likely here because pyridine hydrogenation is deceptively difficult. While thermodynamically favorable, the reaction is kinetically challenged by catalyst poisoning . The nitrogen lone pair in both the substrate (pyridine) and the product (piperidine) binds strongly to metal surfaces, often halting the reaction or requiring extreme conditions.[1]

This guide moves beyond generic advice to provide a causal understanding of catalyst behavior, allowing you to select the right system for your specific equipment and cost constraints.

Module 1: Catalyst Selection Matrix

User Query: "Which metal should I use? I have Pd/C, Pt/C, and Rh/C in the inventory."

Technical Response: Selection depends entirely on your pressure capabilities and functional group tolerance .

CatalystActivityPressure Req.[2][3][4][5]CostPrimary Use Case
Rh/C (5%)Highest Low (1–5 bar)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

$
Mild Conditions. Best for lab-scale where high pressure is unavailable. Works often without acid additives.
PtO₂ (Adams')HighMed (10–50 bar)

$
Acidic Media. The historical standard. Excellent in acetic acid; robust against poisoning.
Pd/C (5-10%)ModerateMed-High (20–70 bar)

The Workhorse. Requires acidic solvent/additive to prevent poisoning. Prone to stalling if H₂ pressure drops.
Ru/C (5%)LowHigh (>70 bar)$Industrial Scale. extremely robust but requires high T/P. Minimizes ring-opening side reactions.
Raney Ni LowVery High (>100 bar)¢Bulk Commodity. Only for dedicated high-pressure autoclaves. Pyrophoric handling risk.
Decision Logic: Select Your Catalyst

CatalystSelection Start START: Define Constraints Pressure Can you exceed 50 bar? Start->Pressure Acid Is substrate acid-sensitive? Pressure->Acid No (Low Pressure Only) Cost Is catalyst cost a major factor? Pressure->Cost Yes Rh Select: Rh/C (Mildest, Fast, Expensive) Acid->Rh Yes (Neutral pH needed) Pt Select: PtO2 or Pt/C (Robust in Acetic Acid) Acid->Pt No (Acid OK) Pd Select: Pd/C (Requires Acid Additive) Cost->Pd No (Standard) Ru Select: Ru/C (High P/T, Low Cost) Cost->Ru Yes (Cheapest)

Figure 1: Decision tree for selecting the optimal hydrogenation catalyst based on equipment and chemical constraints.

Module 2: The "Acid Effect" (Critical Mechanism)

User Query: "My reaction using Pd/C in Methanol stalled at 40% conversion. I added more catalyst, but it didn't help."

Diagnosis: Product Inhibition (Self-Poisoning). You are experiencing a classic kinetic trap. Pyridine binds to the catalyst, but piperidine (the product) binds even stronger . As the concentration of piperidine increases, it competitively displaces pyridine from the active sites, effectively "choking" the catalyst.

The Fix: You must run the reaction in an acidic medium (e.g., Acetic Acid, or MeOH + 1 eq. HCl/H₂SO₄).

  • Mechanism: Acid protonates the piperidine product (

    
    ).
    
  • Result: The resulting piperidinium ion (

    
    ) cannot coordinate effectively to the metal surface (no lone pair available). It desorbs, leaving the active site free for more pyridine.
    
Mechanism of Action: Acid Promotion

PoisoningMechanism cluster_0 Neutral Conditions (Stalling) cluster_1 Acidic Conditions (Efficient) Py Pyridine Site Metal Site (Pd) Py->Site Binds Pip Piperidine (Strong Base) Pip->Site Re-binds Strongly (POISONING) Site->Pip Hydrogenates Py_A Pyridine Site_A Metal Site (Pd) Py_A->Site_A Pip_A Piperidine Salt Piperidinium Salt (Non-Coordinating) Pip_A->Salt + H+ (Fast) H_Ion H+ (Acid) Salt->Site_A Cannot Bind (Site Remains Active) Site_A->Pip_A

Figure 2: Comparison of reaction pathways. In neutral media (left), the product poisons the catalyst. In acidic media (right), the product is scavenged, sustaining the catalytic cycle.

Module 3: Troubleshooting Guide

Issue 1: Ring Opening (Over-Reduction)
  • Symptom: GC/MS shows pentylamine or pentane.

  • Cause:

    • Temperature too high: High T favors C-N bond cleavage (hydrogenolysis).

    • Support Acidity: Using acidic supports (Zeolites, Alumina) promotes ring opening.

  • Solution:

    • Lower temperature (keep <50°C if possible).

    • Switch to Carbon (C) support, which is neutral.

    • Avoid Ru/C if temperature control is poor; Rh/C is more selective for the ring saturation.

Issue 2: Reaction extremely slow (Induction Period)
  • Symptom: No H₂ uptake for the first hour.

  • Cause: Oxide layer on the metal (common with older Pd/C or Rh/C batches).

  • Solution: Pre-activation. Stir the catalyst in the solvent under H₂ (without substrate) for 30 minutes before injecting the pyridine. This reduces metal oxides (

    
    ) to their active state.
    
Issue 3: Leaching / Workup Difficulty
  • Symptom: Product is colored; metal residue in piperidine.

  • Cause: Piperidine can solubilize metal colloids.

  • Solution:

    • Filter through a Celite® pad mixed with activated charcoal.

    • If using acetic acid, basify with NaOH after filtration to avoid precipitating metal salts into the product phase.

Module 4: Standard Operating Protocol (SOP)

Protocol: Acid-Promoted Hydrogenation (Pd/C)

  • Preparation: In a high-pressure autoclave, dissolve Pyridine (10 mmol) in Glacial Acetic Acid (20 mL).

    • Note: If acid-sensitive, use Methanol + 1.1 eq. Acetic Acid.[2][3][5][6]

  • Loading: Add 5 wt% Pd/C (10 mol% loading relative to substrate).

    • Safety: Add catalyst under inert gas (Nitrogen/Argon).[3] Dry Pd/C is pyrophoric in air!

  • Purging: Seal reactor. Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Reaction: Pressurize to 20 bar

    
    . Heat to 50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus.
    
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter catalyst over Celite.

    • Concentrate filtrate.

    • Basify with NaOH (aq) and extract with Dichloromethane (DCM) to recover free piperidine.

References

  • Comparison of PGM Catalysts

    • Study: Rh/C demonstrated uniquely high activity for pyridine hydrogenation under mild conditions compared to Pd, Pt, and Ru, which required higher pressures or acidic additives.
    • Source: (ChemRxiv/ACS, 2024).

  • Mechanism of Poisoning & Acid Effect

    • Study: Detailed kinetics of pyridine hydrogenation showing that piperidine product inhibition is the rate-limiting factor in neutral solvents, and how acidic media mitigates this by proton
    • Source: (RSC, Organic & Biomolecular Chemistry, 2024).

  • Industrial Process & Safety

    • Study: Safety data regarding piperidine handling and industrial hydrogen
    • Source: (Loba Chemie / MSDS Standards).

  • Alternative Catalyst Systems

    • Study: Investigation of Mo2N and other non-noble metal catalysts for hydrodenitrogenation (HDN) pathways, highlighting the ring-opening side reactions.
    • Source: (Canadian Journal of Chemistry, 2022).

Sources

Optimization

Technical Support Center: A Guide to Understanding and Mitigating the Instability of Aminophenyl-Piperidine-Carboxamide Derivatives in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the aminophenyl-piperidine-carboxamide scaffold. This molecular framework is a cornerstone in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the aminophenyl-piperidine-carboxamide scaffold. This molecular framework is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its inherent structural features can present significant stability challenges in solution, potentially compromising experimental results, analytical accuracy, and drug product shelf-life.

This guide provides an in-depth analysis of the common degradation pathways affecting this class of compounds. It offers practical, step-by-step troubleshooting protocols and frequently asked questions (FAQs) to help you diagnose, understand, and mitigate instability issues in your experiments.

Section 1: The Chemistry of Instability - Understanding the "Why"

The aminophenyl-piperidine-carboxamide structure contains three primary functional groups that are susceptible to degradation under common laboratory and storage conditions. Understanding these molecular "hot spots" is the first step toward preventing unwanted compound loss.

The Three Pillars of Instability
  • Carboxamide Hydrolysis: The amide bond is the most common point of failure. It can be cleaved by water (hydrolysis) in a reaction that is significantly accelerated by both acidic and basic conditions.[2][3] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[2][3] In basic conditions, a direct attack by a hydroxide ion on the carbonyl carbon initiates the cleavage.[2][4] This reaction is often the primary cause of degradation in aqueous buffers.[5]

  • Oxidative Degradation: Both the piperidine ring and the aminophenyl (aromatic amine) moiety are susceptible to oxidation.[6] The nitrogen atom in the piperidine ring can be oxidized, potentially leading to ring-opening.[6] Furthermore, hydrogen abstraction from the carbon atoms adjacent to the nitrogen can occur, forming various oxidation products.[7][8][9] The aromatic amine is also prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides, often leading to colored degradation products.[10]

  • Photodegradation: Aromatic amines are well-known to be light-sensitive.[10][11][12] Exposure to UV or even ambient laboratory light can provide the energy needed to excite the molecule, leading to the formation of reactive intermediates and subsequent degradation.[12][13] This is a critical factor to consider for solutions left on a benchtop or stored in clear glass vials.

Caption: Key degradation "hot spots" on the core scaffold.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and analysis of aminophenyl-piperidine-carboxamide compounds.

Q1: My compound's purity is rapidly decreasing in an aqueous buffer. What is the most likely cause?

A: The most probable cause is hydrolysis of the carboxamide bond, especially if your buffer is acidic or basic.[2][14] Amide hydrolysis rates are highly dependent on pH.[15][16][17] Even seemingly neutral buffers can have a localized pH at the solid-liquid interface during dissolution that can accelerate degradation.

Q2: I observe a color change (e.g., turning yellow or brown) in my stock solution over time, even when stored in the dark. Why?

A: This is a classic sign of oxidative degradation, likely involving the aminophenyl moiety.[10] Trace amounts of dissolved oxygen or metal ion contaminants in your solvent can catalyze this process.[6] Preparing solutions with de-gassed solvents or adding a chelating agent like EDTA can sometimes help.

Q3: What is the ideal pH for storing my compound in a solution?

A: While many compounds are most stable in the pH 4-8 range, there is no universal answer.[18][19] The optimal pH must be determined experimentally by conducting a pH-rate profile study. This involves measuring the degradation rate at various pH points to find the minimum rate, which corresponds to the pH of maximum stability.

Q4: How can I protect my compound from light-induced degradation?

A: Always store solutions in amber glass vials or containers wrapped in aluminum foil to block light. When working with the solutions, minimize exposure to direct overhead lighting. If you suspect photodegradation, compare a sample stored in the dark to one intentionally exposed to light; a significant difference in purity confirms light sensitivity.

Q5: Can my choice of buffer species affect the stability of my compound?

A: Absolutely. Some buffer species can act as catalysts for hydrolysis, a phenomenon known as buffer catalysis.[15] For example, phosphate or citrate buffers can sometimes participate in the degradation reaction. If you suspect this, try preparing your compound in a different buffer system at the same pH and compare the stability.

Q6: My compound seems to degrade even when stored as a solid. Is this possible?

A: Yes, especially if the solid material is exposed to high humidity or heat.[20] Hygroscopic compounds can absorb atmospheric moisture, creating a microenvironment where hydrolysis can occur.[18] Thermal stress can also provide the energy needed to initiate degradation, even without a solvent.[21] Always store solid compounds in a cool, dry place, preferably in a desiccator.

Section 3: Troubleshooting & Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic, evidence-based approach to troubleshooting. The following protocols are designed to help you diagnose instability and develop robust analytical methods.

Guide 1: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the cornerstone of stability assessment.[22][23] They are designed to intentionally degrade the compound to identify potential degradation products and establish a "stability-indicating" analytical method.[24][25] The goal is to achieve 5-20% degradation of the active ingredient.[24]

G start Prepare Compound Stock Solution (e.g., in ACN or MeOH) split Aliquot Stock into Separate Vials for Each Stress Condition start->split control Control Sample (No Stressor) split->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) split->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) split->base oxidation Oxidation (e.g., 3% H₂O₂, RT) split->oxidation thermal Thermal Stress (e.g., 80°C in solution) split->thermal photo Photolytic Stress (ICH Q1B Light Exposure) split->photo analysis Analyze All Samples by HPLC-UV/MS at Timed Intervals (e.g., 0, 2, 8, 24h) control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Identify Degradants - Calculate % Degradation - Confirm Peak Purity analysis->evaluation

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve the compound in a suitable organic solvent (like acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, dilute the stock solution into the stress medium. A summary of typical starting conditions is provided in the table below.[26]

  • Incubate: Place the samples under their respective conditions. Include a control sample (diluted in neutral water or mobile phase) stored at room temperature in the dark.

  • Sample at Time Points: At specified intervals (e.g., 0, 2, 8, 24 hours), take an aliquot from each sample. Quench the reaction if necessary (e.g., neutralize the acid/base samples) and dilute to a final concentration suitable for analysis.

  • Analyze: Analyze all samples using a high-performance liquid chromatography (HPLC) system, preferably with both UV and Mass Spectrometry (MS) detectors.[27][28]

  • Evaluate: Compare the chromatograms of the stressed samples to the control. The goal is to see the main peak decrease and new peaks (degradants) appear. This confirms your HPLC method can separate the parent compound from its degradation products, making it "stability-indicating."

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl60 - 80 °C2 - 48 hoursCarboxamide Hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp - 40 °C1 - 24 hoursCarboxamide Hydrolysis
Oxidation 3% - 15% H₂O₂Room Temperature4 - 24 hoursOxidation of Piperidine/Aminophenyl
Thermal 80 °C (in solution)80 °C24 - 72 hoursAll pathways accelerated
Photolytic ICH Q1B Option 2AmbientN/APhotodegradation of Aminophenyl

Note: These are starting points. Conditions should be adjusted to achieve the target 5-20% degradation.

Guide 2: pH-Rate Profile Study Protocol

This experiment is crucial for identifying the pH at which your compound is most stable, which is invaluable for formulating solutions for assays or long-term storage.[15]

Step-by-Step Methodology:

  • Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known pKa values to ensure stable pH.

  • Initiate Study: Add a small aliquot of your compound's organic stock solution to each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the amount of organic solvent is low (<5%) to not significantly alter the aqueous environment.

  • Incubate: Store all samples at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation to a measurable level).

  • Analyze at Time Points: At regular intervals over several days or weeks, inject each sample onto your stability-indicating HPLC system.

  • Calculate Degradation Rate: For each pH, plot the natural logarithm of the parent compound's peak area versus time. The slope of this line will be the negative of the apparent first-order rate constant (-k).

  • Construct Profile: Plot the calculated rate constant (k) on a logarithmic scale against the pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

G cluster_troubleshooting Troubleshooting Degradation Issues start Instability Observed (Purity Loss, New Peaks) q_light Was solution exposed to light? start->q_light a_light Action: Store in amber vials. Work in low light. Root Cause: Photodegradation q_light->a_light Yes q_ph Is solution pH acidic or basic? q_light->q_ph No end_node Implement Mitigation Strategy a_light->end_node a_ph Action: Adjust pH towards neutral. Conduct pH-rate study. Root Cause: Hydrolysis q_ph->a_ph Yes q_oxygen Was solution exposed to air for long periods? q_ph->q_oxygen No a_ph->end_node a_oxygen Action: Use de-gassed solvents. Store under inert gas (N₂/Ar). Root Cause: Oxidation q_oxygen->a_oxygen Yes q_oxygen->end_node No / Unsure a_oxygen->end_node

Caption: A logical decision tree for troubleshooting instability.

Section 4: Mitigation and Stabilization Strategies

Based on your investigations, you can implement several strategies to improve the stability of your aminophenyl-piperidine-carboxamide solutions:

  • pH Control: Prepare solutions at the pH of maximum stability as determined by your pH-rate profile. Use the lowest concentration of buffer necessary to maintain pH without causing buffer catalysis.

  • Temperature Control: Store solutions at the lowest practical temperature. For long-term storage, consider freezing at -20°C or -80°C after flash-freezing in liquid nitrogen to prevent cryoconcentration effects.

  • Exclusion of Oxygen: For highly sensitive compounds, use solvents that have been de-gassed by sparging with nitrogen or argon. Overlay the headspace of the vial with an inert gas before sealing.

  • Use of Additives:

    • Antioxidants: For compounds prone to oxidation, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).

    • Chelating Agents: To prevent metal-catalyzed oxidation, add a small amount of ethylenediaminetetraacetic acid (EDTA).

  • Protection from Light: This is a non-negotiable step. Always use amber vials or wrap clear vials in foil for storage and handling.

By applying these systematic diagnostic and preventative measures, you can ensure the integrity of your aminophenyl-piperidine-carboxamide compounds, leading to more reliable, reproducible, and accurate scientific outcomes.

References

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? Biosynce Blog.
  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society.
  • Vereecken, L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • NEET coaching. (2025, March 19).
  • Vereecken, L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Vereecken, L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Muñoz, E. C., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Semantic Scholar.
  • Hu, C. H., et al. (2003). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. PubMed.
  • Chemistry Steps. (2022, June 25).
  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • BenchChem. (2025). HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Parker, C. A., & Barnes, W. J. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. The Royal Society.
  • ResearchGate. (n.d.).
  • Liu, Y., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Lomo-Mainoo, C. A., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
  • ResolveMass Laboratories. (2026, February 15).
  • Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine... Analytical Methods.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Diteba. (n.d.).
  • University of Michigan. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Ardena. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PCCA. (2022, March 16).
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • SciTechnol. (2023, January 31).
  • Al-khalidi, N. A. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • Chem-Impex. (n.d.). 1-(2-Aminophenyl)piperidine-4-carboxamide.
  • Bakhtin, M. A., et al. (2023).
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

Troubleshooting

Technical Support Center: Scale-Up of Piperidine Derivative Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Piperidine rings are the structural backbone of over 12,000 biologically active compounds, including blockbusters like fentanyl , paroxetine , and donepezil . However, transitioning a piperidine synthesis from a 100 mg medicinal chemistry vial to a 10 kg pilot plant reactor introduces non-linear challenges.

This guide addresses the three critical failure modes in piperidine scale-up: thermodynamic runaway during hydrogenation , loss of stereocontrol , and downstream isolation failure (the "emulsion nightmare").

Module 1: Hydrogenation Safety & Thermal Management

The Hazard: The catalytic hydrogenation of pyridine to piperidine is highly exothermic (


). On a gram scale, this heat dissipates easily. On a kilogram scale, it can trigger a thermal runaway, potentially exceeding the flash point of your solvent or the pressure rating of your vessel.
Troubleshooting Guide: Thermal & Pressure Control

Q1: I am seeing a sudden pressure spike 30 minutes into the reaction. What is happening? Diagnosis: You are likely experiencing an induction period followed by rapid kinetic onset .

  • Cause: The catalyst surface may have been initially oxidized or poisoned. Once the active sites are cleared, the reaction accelerates uncontrollably.

  • The Fix:

    • Never add all reagents at once if the exotherm is uncharacterized. Use a semi-batch protocol : Charge the catalyst and solvent, establish the hydrogen atmosphere, and then dose the pyridine substrate slowly.

    • Monitor

      
       vs. 
      
      
      
      :
      If
      
      
      rises faster than your cooling loop can compensate, stop the feed immediately.

Q2: My Pd/C catalyst sparked when I added the solvent. How do I prevent this? Diagnosis: Pyrophoric ignition. Dry Pd/C retains adsorbed hydrogen and oxygen; friction or static can ignite methanol vapors instantly.

  • The Protocol (The "Wet Paste" Method):

    • Inert the vessel with

      
       or Ar before opening any catalyst containers.
      
    • Pre-wet the catalyst: Mix the Pd/C with 50% water (forming a paste) outside the reactor if possible, or charge it as a water slurry. Water does not inhibit the hydrogenation of pyridines (and often helps solubilize the piperidine product).

    • Solvent Order: Add the solvent to the reactor before the catalyst if using a slurry, or add the catalyst paste first, then the solvent. Never drop dry catalyst into methanol.

Visualization: Safe Hydrogenation Workflow

HydrogenationSafety Start Start Scale-Up: Pyridine Hydrogenation CalcHeat Calculate Total Exotherm (ΔH ≈ -190 kJ/mol) Start->CalcHeat CoolingCheck Does Reactor Cooling Capacity > Max Heat Release? CalcHeat->CoolingCheck BatchMode Batch Mode Allowed (Low Risk) CoolingCheck->BatchMode Yes SemiBatch MANDATORY Semi-Batch (Dose Substrate) CoolingCheck->SemiBatch No (High Risk) CatPrep Catalyst Prep: Make Water Slurry BatchMode->CatPrep SemiBatch->CatPrep Inert Inert Vessel (N2/Ar) < 1% O2 CatPrep->Inert Reaction Run Reaction Monitor T_internal - T_jacket Inert->Reaction

Figure 1: Decision logic for thermal safety in pyridine hydrogenation. Note the critical branch point based on cooling capacity.

Module 2: Stereoselectivity & Catalyst Performance

The Challenge: Pyridines are flat (aromatic). Piperidines are chair-shaped (3D). Creating chiral centers during this reduction is difficult because pyridines poison many chiral catalysts, and high temperatures (required for conversion) erode enantiomeric excess (ee).

FAQ: Optimizing Selectivity

Q3: My enantiomeric excess (ee) drops from 95% (lab) to 80% (pilot). Why? Analysis: This is a classic Heat Transfer vs. Selectivity trade-off.

  • Mechanism: Enantioselectivity is driven by the difference in activation energy (

    
    ) between the R and S transition states. This difference is more pronounced at lower temperatures.
    
  • Scale-Up Failure: In the pilot plant, localized hot spots (due to poor mixing or fast dosing) momentarily raise the temperature, allowing the "fast but non-selective" pathway to compete.

  • Solution:

    • Lower the global jacket temperature by 5–10°C.

    • Increase impeller speed to ensure

      
       is uniform.
      

Q4: The reaction stalls at 90% conversion. Should I add more catalyst? Analysis: Likely Product Inhibition .

  • Mechanism: The product (piperidine) is a secondary amine and is more basic (

    
    ) than the starting pyridine (
    
    
    
    ). The piperidine binds strongly to the metal surface, blocking active sites.
  • The Fix: Do not just add metal. Add an acid scavenger or run under acidic conditions (e.g., Acetic Acid solvent).

    • Why? Protonating the piperidine turns it into a piperidinium salt, which does not coordinate effectively to the metal, leaving the catalyst surface free for the unreacted pyridine.

Comparative Data: Catalyst Systems
Catalyst SystemPressure (bar)Temp (°C)Primary Use CaseScale-Up Risk
Pd/C + H₂ 1–520–60Racemic reduction, DebenzylationHigh (Pyrophoric, Exotherm)
PtO₂ (Adams) 1–325Avoiding ring openingMedium (Cost, Leaching)
Rh/Al₂O₃ 5–2025–80Low temperature activityLow (Less pyrophoric than Pd/C)
Ir-Chiral 50–10025–50Asymmetric HydrogenationHigh (Cost, O₂ sensitivity)

Module 3: Work-Up & Isolation (The "Emulsion Nightmare")

The Challenge: Piperidines are highly polar and water-soluble. Traditional extraction (DCM/Water) often fails because the product stays in the water or forms a stable emulsion ("rag layer") due to the surfactant-like properties of long-chain amine salts.

Troubleshooting Guide: Isolation

Q5: I cannot extract my piperidine from the aqueous reaction mixture. It stays in the water phase. The Protocol: "Salting Out" & pH Swing

  • Basify: Adjust pH to >12 using 50% NaOH. (Piperidine must be in the free-base form).

  • Saturate: Add NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic piperidine out ("salting out").

  • Solvent Switch: Stop using Diethyl Ether. Use MTBE (Methyl tert-butyl ether) or Toluene .

    • Why? MTBE forms cleaner phase splits with basic brine than DCM or Ether.

Q6: I have a persistent emulsion. Centrifugation isn't an option at 100L scale. The Fix: The Celite/Salt Trick

  • Add a small amount of Celite (diatomaceous earth) to the emulsion and filter through a pad. The solids often break the surface tension stabilizing the emulsion.

  • Alternative: If the product is stable, distill the water off (azeotropic drying) using Toluene. Piperidine/Water forms an azeotrope, but Toluene/Water boils lower, removing the water and leaving the amine in toluene.

Visualization: Isolation Strategy Flowchart

WorkupStrategy Mix Reaction Mixture (Aq. Acidic) Basify Adjust pH > 12 (NaOH) Mix->Basify Extract Attempt Extraction (MTBE/Toluene) Basify->Extract Success Clean Phase Split Proceed to Conc. Extract->Success Works Fail Emulsion / Product in Aq. Extract->Fail Issues SaltOut Add NaCl (Sat.) 'Salting Out' Fail->SaltOut High Sol. in Water Filter Filter thru Celite (Break Emulsion) Fail->Filter Rag Layer SaltOut->Extract Filter->Extract

Figure 2: Logical workflow for overcoming piperidine isolation challenges.

References

  • Vertex AI Search. (2025). Safety hazards palladium carbon hydrogenation scale-up. 1

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. 2[3]

  • BenchChem. (2025).[4] Technical Support Center: Overcoming Challenges in Piperidine Synthesis. 5

  • Cramer, N., et al. (2025).[3][6][7] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Catalysis. 3

  • University of Rochester. (n.d.). Workup for Removing Amines. 8

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Scaffolds in Drug Design

Introduction Within the medicinal chemist's toolkit, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds, integral to the architecture of a vast array of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the medicinal chemist's toolkit, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds, integral to the architecture of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to confer advantageous pharmacokinetic properties, establish critical molecular interactions, and offer a synthetically versatile framework for molecular design.[1][2][3] While at first glance they appear as close structural relatives—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the introduction of a second nitrogen atom in the piperazine ring creates profound distinctions. These differences critically influence their physicochemical behavior, metabolic fate, and interaction with biological targets.

This guide presents an in-depth, comparative analysis of these two prolific scaffolds. Moving beyond a simple list of attributes, we will explore the causal relationships between their structural nuances and their performance in drug candidates. Supported by experimental data and validated protocols, this document aims to equip drug discovery and development professionals with the critical insights required to make strategic decisions in scaffold selection and optimization.

Part 1: Physicochemical Properties - The Foundation of Function

The choice between a piperidine and a piperazine core fundamentally alters a molecule's physical and chemical identity. These properties, particularly basicity (pKa) and lipophilicity (logP), are primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

Basicity (pKa)

A key differentiator is the number and strength of the basic nitrogen centers.

  • Piperidine possesses a single, strongly basic nitrogen atom with a pKa of approximately 11.2.[1][4] At physiological pH (7.4), it is predominantly protonated. This strong basicity is often advantageous for forming robust ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket.[1] However, the high degree of ionization can reduce membrane permeability, potentially limiting oral absorption and blood-brain barrier penetration.[1]

  • Piperazine features two nitrogen atoms with distinct pKa values (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8).[1] This dual basicity offers unique flexibility. The more basic nitrogen can be used for primary target interactions, while the second, weaker basic center allows for fine-tuning of the molecule's overall ionization state.[5] This can be leveraged to enhance aqueous solubility while maintaining sufficient lipophilicity for membrane passage, a delicate balance crucial for many drug candidates.[6]

Lipophilicity (logP)

Lipophilicity governs a molecule's ability to partition between aqueous and lipid environments, impacting everything from solubility to membrane transport and plasma protein binding.

  • Piperidine , in its unsubstituted form, is significantly more lipophilic (logP ≈ 0.9) than piperazine.[1] This characteristic can enhance permeability across biological membranes and improve access to lipophilic binding pockets within target proteins.[1]

  • Piperazine is inherently more hydrophilic (logP ≈ -1.5 for the unsubstituted ring), a property conferred by the second nitrogen atom which increases its hydrogen bonding capacity.[1] This often translates to better aqueous solubility, a desirable trait for oral and intravenous drug formulations.[1][7]

Conformational Flexibility & Hydrogen Bonding

Both rings primarily adopt a stable chair conformation, which allows substituents to be placed in well-defined axial or equatorial positions.[8] This conformational adaptability enables them to fit into diverse binding sites.[9] However, their hydrogen bonding potential differs significantly.

  • Piperidine (unsubstituted): One hydrogen bond donor (N-H) and one acceptor (N).

  • Piperazine (unsubstituted): Two hydrogen bond donors (N-H) and two acceptors (N).

The greater number of hydrogen bond donors and acceptors in piperazine enhances water solubility and provides more opportunities for specific, directed interactions with biological targets.[1]

G

Summary of Physicochemical Properties
PropertyPiperazinePiperidineRationale & Implication in Drug Design
Structure 1,4-DiazacyclohexaneAzacyclohexaneThe second nitrogen in piperazine is the key structural differentiator.
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[1]≈ 11.22[1]Piperazine's two pKa values allow fine-tuning of ionization at physiological pH, modulating solubility and target engagement. Piperidine's higher basicity often ensures protonation, enhancing ionic bonds but potentially reducing permeability.[1]
Lipophilicity (logP) -1.5 (unsubstituted)[1]0.9 (unsubstituted)[1]Piperazine's hydrophilicity improves aqueous solubility.[1] Piperidine's lipophilicity can enhance membrane permeability and access to lipophilic binding pockets.[1]
H-Bonding 2 Donors, 2 Acceptors1 Donor, 1 AcceptorPiperazine's greater H-bonding capacity can increase solubility and provides more interaction points with targets.[1]
Conformational Flexibility High (Chair/Boat)High (Chair/Boat)Both rings can adapt to various binding site topographies. The disubstituted nature of piperazine offers a versatile framework for orienting pharmacophoric groups.[1][10]

Part 2: Implications for Pharmacokinetics (ADME) & Toxicology

The choice between these scaffolds has profound consequences for a drug's journey through the body.

Absorption and Distribution
  • Piperidine: The generally higher lipophilicity of piperidine-containing drugs can lead to better passive diffusion across the gut wall, potentially resulting in good oral absorption.[1] This property also facilitates distribution into tissues and crossing the blood-brain barrier, making it a common scaffold in CNS-active drugs.[1][9]

  • Piperazine: The inherent hydrophilicity of piperazine often leads to higher aqueous solubility, which can be beneficial for dissolution, a key step in oral absorption.[1] However, its lower lipophilicity might necessitate active transport mechanisms for efficient membrane permeation. The ability to modulate the ionization state via its two nitrogen atoms is a key tool for optimizing the solubility-permeability balance.[6][11]

Metabolism

Metabolic stability is a critical parameter where the two rings often diverge.

  • Piperidine: The metabolic profile is often simpler compared to piperazine.[1] Common metabolic pathways include N-dealkylation, C-oxidation (alpha to the nitrogen) leading to lactam formation, and ring-opening.[12] Its relative metabolic stability can contribute to a longer half-life.[9]

  • Piperazine: The presence of two nitrogen atoms provides more sites for metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][13] N-dealkylation is a common pathway, and oxidation can occur at multiple positions on the ring. This can sometimes lead to more rapid clearance or the formation of active or toxic metabolites, which requires careful profiling during development.[1]

G

Toxicology
  • Piperidine: The high basicity of the piperidine nitrogen can lead to its sequestration in acidic lysosomes, which can cause phospholipidosis, a potential toxicity concern in long-term studies.[1]

  • Piperazine: While generally well-tolerated, the metabolic pathways of piperazine can sometimes generate reactive metabolites. For example, N-dealkylation can lead to the formation of ethylenediamine-like species, which have been associated with toxicity. Careful metabolite identification and safety testing are crucial.

Part 3: Therapeutic Landscape - A Showcase of Success

The distinct properties of piperidine and piperazine have led to their widespread success in different, and sometimes overlapping, therapeutic areas.

  • Piperazine is often considered a "privileged scaffold" and is particularly prominent in CNS-active drugs and oncology.[1][10] Its ability to interact with multiple receptors is crucial for the activity of many atypical antipsychotics like Olanzapine and Aripiprazole.[10] In oncology, the piperazine ring is a key feature of numerous kinase inhibitors, including the groundbreaking drug Imatinib, where it enhances solubility and provides a key interaction point in the ATP-binding pocket.[1][10]

  • Piperidine is a cornerstone of many drugs targeting the CNS and is also found in a wide range of other therapeutic classes.[2][9] It is the core of potent analgesics like Fentanyl and anticholinergic agents.[1][14] Many successful antipsychotics, such as Risperidone and Haloperidol, incorporate a piperidine moiety.[15][16] Furthermore, it is a key component in drugs like Donepezil for Alzheimer's disease and Methylphenidate (Ritalin) for ADHD.[15][17]

Representative Approved Drugs
DrugScaffoldTherapeutic AreaBrief Mechanism of Action
Imatinib PiperazineOncologyTyrosine Kinase Inhibitor (BCR-Abl)[1][10]
Aripiprazole PiperazinePsychiatryPartial agonist at dopamine D2 and serotonin 5-HT1A receptors[10]
Cetirizine PiperazineAllergyH1 histamine receptor antagonist[10]
Palbociclib PiperazineOncologyInhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[1]
Risperidone PiperidinePsychiatryDopamine D2 and serotonin 5-HT2A receptor antagonist[15][16]
Donepezil PiperidineNeurologyAcetylcholinesterase inhibitor[17]
Methylphenidate PiperidinePsychiatryNorepinephrine and dopamine reuptake inhibitor[15]
Fentanyl PiperidineAnesthesiologyµ-opioid receptor agonist[14]

Part 4: Experimental Protocols for Scaffold Evaluation

To make an informed decision, empirical data is paramount. The following are streamlined protocols for assessing key properties discussed in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: This method directly measures the buffering capacity of the ionizable group(s) against a titrant of known concentration. The midpoint of the resulting titration curve corresponds to the pH at which the compound is 50% ionized, which is, by definition, its pKa. For piperazine, two inflection points will be observed, corresponding to its two pKa values.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility of both neutral and ionized forms.

  • Blank Titration: Perform a titration of the solvent system alone with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH) to determine the equivalence points of the solvent.

  • Sample Titration (Acid): Calibrate a pH meter and electrode. Place the electrode in the sample solution and begin adding the standardized base titrant in small, precise increments. Record the pH after each addition.

  • Sample Titration (Base): To the same solution, titrate back with the standardized acid titrant, again recording the pH at each increment.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For piperazine, two such points will be identified.

Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method

Causality: This classic method physically partitions the compound between two immiscible phases (n-octanol and water), mimicking its distribution between a biological membrane and an aqueous environment. The ratio of concentrations at equilibrium directly provides the partition coefficient (P), the logarithm of which is logP.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase by subtraction from the initial aqueous concentration.

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • logP = log10(P)

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

Causality: This assay uses subcellular fractions (microsomes) containing key drug-metabolizing enzymes (e.g., CYPs) to simulate hepatic metabolism. By measuring the rate of disappearance of the parent drug over time, we can estimate its intrinsic clearance, providing a reliable indicator of its metabolic lability.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system (cofactor solution).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the buffer, microsome suspension, and test compound (typically at a final concentration of 1 µM) to 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the resulting line (k) represents the elimination rate constant.

    • Half-life (t½) = 0.693 / k. A shorter half-life indicates lower metabolic stability.

Conclusion: Making a Strategic Choice

The decision to employ a piperidine or piperazine scaffold is a strategic one, dictated by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] Neither ring is inherently superior; rather, they offer a distinct set of trade-offs for the medicinal chemist to leverage.

  • Choose Piperazine when:

    • Enhanced aqueous solubility is a primary concern.

    • The target requires interactions at multiple points or a linker to orient two pharmacophores.

    • Fine-tuning ionization to balance solubility and permeability is necessary, particularly in CNS drug design.[1]

  • Choose Piperidine when:

    • Increased lipophilicity and membrane permeability are required for target access.

    • A strong, single-point ionic interaction with the target is a key binding determinant.

    • A simpler metabolic profile and potentially greater metabolic stability are desired.[1][18]

Ultimately, both piperazine and piperidine are, and will continue to be, indispensable tools in the drug designer's arsenal. A thorough understanding of their comparative strengths and weaknesses, validated by empirical data, is the key to unlocking their full potential in the creation of safe and effective medicines.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. [URL: https://www.benchchem.
  • Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20473523/]
  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd. [URL: https://www.scribd.com/document/346252923/10-1007-s00894-010-0712-x]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9316629/]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Hindawi. [URL: https://www.hindawi.com/journals/ijoc/2026/9931704/]
  • Pharmaceutically available drugs containing the piperidine core structure. ResearchGate. [URL: https://www.researchgate.net/figure/Pharmaceutically-available-drugs-containing-the-piperidine-core-structure-Alogliptin-1_fig1_319086105]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1498]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.2c00247]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39433159/]
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36106607/]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/96]
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2104523]
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32947229/]
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/31204]
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04297]
  • Some FDA‐approved piperazine‐containing drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Some-FDA-approved-piperazine-containing-drugs_fig1_392305388]
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36299882/]
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5530263/]
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-metabolic-stability-morpholine-vs-piperidine-analogs]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Piperidine-Derivatives%3A-Recent-Advances-in-and-Vereshchagin-Minaeva/72121e428416d634710113c2f0f48f5727725514]
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00291h]
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2023.2238714]
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891238/]
  • (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [URL: https://www.researchgate.net/publication/374088924_Synthetic_Routes_for_the_Development_of_Piperazine-Based_Acetanilides_and_Their_Medicinal_Importance]
  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00628]
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [URL: https://www.blumberginstitute.org/assets/bioisosteres-of-piperazine-related-diamines-in-the-design-of-biologically-active-compounds.pdf]
  • Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis. ResearchGate. [URL: https://www.researchgate.net/figure/Intrinsic-and-effective-lipophilicities-logP-and-logD74-respectively-for-cis-and_fig2_236127117]
  • pK a values of common substituted piperazines. ResearchGate. [URL: https://www.researchgate.net/figure/The-pKa-values-of-piperazine-and-a-small-set-of-common-substituted-piperazines-was_tbl1_351185458]
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [URL: https://www.mdpi.com/1422-0067/25/5/2890]
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [URL: https://cuestionesdefisioterapia.com/index.php/journal/article/view/516]
  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. [URL: https://www.researchgate.net/publication/236127117_Modulation_of_Pharmacologically_Relevant_Properties_of_Piperidine_Derivatives_by_Functional_Groups_in_an_Equatorial_or_Axial_b-Position_to_the_Amino_Group]
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Piperazine-amides-with-desirable-solubility%2C-and-Varela-Gonz%C3%A1lez/66b726084627b0b1442c753381e4b3c4a259c60e]

Sources

Comparative

Validation of Analytical Methods for Piperidine Compounds: A Comparative HPLC Guide

Introduction: The "Piperidine Problem" in Chromatography Piperidine and its derivatives represent a unique challenge in pharmaceutical analysis. Structurally, the piperidine ring is a secondary amine with a high (~11.2).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Piperidine Problem" in Chromatography

Piperidine and its derivatives represent a unique challenge in pharmaceutical analysis. Structurally, the piperidine ring is a secondary amine with a high


 (~11.2). In standard Reversed-Phase HPLC (RP-HPLC) at acidic pH (pH 2–4), the nitrogen is fully protonated (

), leading to two critical issues:
  • Severe Peak Tailing: The positively charged amine interacts ionically with residual anionic silanol groups (

    
    ) on the silica support, causing broad, asymmetric peaks.
    
  • Lack of Retention: As a polar ionic species, protonated piperidine elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Detection Limits: The saturated ring lacks a strong UV chromophore, making low-level impurity quantification (e.g., genotoxic impurity screening) impossible with standard UV detection without derivatization.

This guide objectively compares three validation-ready strategies to overcome these hurdles, culminating in a detailed protocol for the most robust modern approach.

Comparative Analysis of Separation Modes

The following table contrasts the three dominant methodologies for analyzing piperidine compounds.

Table 1: Performance Comparison of HPLC Methodologies
FeatureMethod A: Ion-Pairing (IP-HPLC) Method B: Pre-Column Derivatization Method C: High-pH Hybrid RP-HPLC
Principle Adds anionic reagent (e.g., HFBA, SDS) to mobile phase to form neutral ion-pairs.Reacts piperidine with chromophore (e.g., Tosyl-Cl) to enable UV detection.[1]Uses hybrid silica (e.g., Ethylene Bridged) stable at pH > 11 to keep amine neutral.
Target Analyte Polar piperidines; Non-chromophoric salts.Pure Piperidine (Impurity); Non-chromophoric species.Piperidine-containing Drugs (e.g., Donepezil, Rimonabant).[2]
Peak Shape (

)
Good (1.0 – 1.3)Excellent (0.9 – 1.1)Superior (1.0 – 1.2)
Sensitivity Medium (Requires CAD/MS for non-UV).High (UV

230-254 nm).
High (Native fluorescence/UV).
Equilibration Slow (Reagent adsorbs to column).Fast.Fast.
MS Compatibility Poor (Reagents suppress ionization).[3]Good.Excellent (Volatile buffers).
Robustness Low (Sensitive to temp/conc changes).Medium (Reaction completeness varies).High (Self-validating).
Strategic Recommendation
  • Use Method B if quantifying trace piperidine impurity (no chromophore) in a drug substance.

  • Use Method C for assay/purity of piperidine-based drugs (with chromophores). This is the modern "Gold Standard" due to column longevity and MS compatibility.

Method Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate validation method based on analyte properties.

PiperidineMethodSelection Start Start: Piperidine Analyte CheckChrom Has UV Chromophore? Start->CheckChrom CheckTrace Trace Impurity (<0.1%)? CheckChrom->CheckTrace No MethodC Method C: High pH RP-HPLC (Hybrid C18 + NH4OH) CheckChrom->MethodC Yes (e.g., Donepezil) MethodA Method A: Ion-Pairing (C18 + HFBA/TFA) CheckTrace->MethodA No (Assay Level) MethodB Method B: Derivatization (Tosyl-Cl + UV) CheckTrace->MethodB Yes (High Sensitivity) MethodD HILIC / CAD Detection MethodA->MethodD Alt: If very polar

Caption: Decision matrix for selecting the optimal HPLC validation strategy based on chromophore presence and sensitivity requirements.

"Gold Standard" Protocol: High-pH Hybrid RP-HPLC

Applicability: Validation of piperidine-containing active pharmaceutical ingredients (APIs) or derivatized impurities. Rationale: Operating at pH 10.5–11.0 ensures the piperidine moiety is uncharged (free base), promoting hydrophobic retention on C18 and eliminating silanol interactions without toxic ion-pairing reagents.

Chromatographic Conditions[1][3][4][5][6][7][8][9][10][11][12][13]
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini-NX),

    
    .
    
    • Why: Traditional silica dissolves above pH 8. Hybrid particles incorporate organosiloxanes to withstand pH up to 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp:

    
     (Reduces viscosity and improves mass transfer).
    
  • Detection: UV @ 210–254 nm (analyte dependent) or MS (ESI+).

Step-by-Step Workflow

Step 1: Buffer Preparation (Critical)

  • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water.

  • Add Ammonium Hydroxide (

    
    ) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 
    
    
    
    0.1.
  • Filter through a 0.22

    
     nylon filter (Do not use cellulose acetate).
    

Step 2: System Suitability Testing (SST) Inject the standard solution (


) before any validation runs.
  • Acceptance Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      (Demonstrates suppression of silanol activity).
    • Theoretical Plates (

      
      ): 
      
      
      
      .
    • %RSD of Area:

      
      .
      

Step 3: Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5

| 17.0 | 95 | 5 |

Validation Framework (ICH Q2(R2) Compliant)

This section details the experimental evidence required to validate the method.

Specificity (Forced Degradation)

Demonstrate that the method discriminates between the analyte and degradants.

  • Protocol: Expose sample to Acid (0.1N HCl, 60°C), Base (0.1N NaOH, 60°C), Peroxide (3%

    
    ), and Light.
    
  • Requirement: Peak purity angle < Purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between all peaks.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance: Coefficient of determination (

    
    ) 
    
    
    
    .[1][5]
Accuracy (Recovery)[1]
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[1]

Sensitivity (LOD/LOQ)

For piperidine impurities, sensitivity is paramount.

  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration where

    
    .
    
  • LOQ: Concentration where

    
    .
    
Validation Workflow Diagram

ValidationWorkflow Setup 1. System Suitability (Tailing < 1.3, RSD < 1%) Spec 2. Specificity (Forced Degradation) Setup->Spec Lin 3. Linearity & Range (5 Levels, R² > 0.999) Spec->Lin AccPrec 4. Accuracy & Precision (Spike Recovery & Repeatability) Lin->AccPrec Robust 5. Robustness (pH ±0.2, Temp ±5°C) AccPrec->Robust Report 6. Final Validation Report Robust->Report

Caption: Sequential workflow for full ICH Q2(R2) method validation.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

When using Method B (Derivatization) with Tosyl Chloride, researchers often observe excess reagent peaks interfering with the analyte.

  • Solution: Introduce a "Quenching" step. Add a primary amine (e.g., glycine) after the reaction time to consume excess Tosyl-Cl before injection.

The "Drifting Baseline" in Method A (Ion-Pairing)

Ion-pairing reagents (e.g., TFA, HFBA) are slow to equilibrate.

  • Solution: Dedicate a specific column solely to ion-pairing methods. Never wash the column with 100% organic solvent, as this strips the ion-pair reagent; use a 50:50 mix to store.

Sample Solvent Mismatch

Injecting a piperidine sample dissolved in 100% Methanol into a highly aqueous mobile phase (Method C) can cause "solvent shock" and split peaks.

  • Solution: Match the sample diluent to the starting gradient composition (e.g., 95% Buffer / 5% MeCN).

References

  • International Conference on Harmonisation (ICH). (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]

  • Phenomenex. (2023).[6] HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes using High pH Stable Phases. Retrieved from [Link]

  • Waters Corporation. (2024). Method Development Guide for Basic Compounds using XBridge BEH Technology. Retrieved from [Link]

  • Sielc Technologies. (2025). Separation of Piperidine and Derivatives on Newcrom R1 Mixed-Mode Columns. Retrieved from [Link]

Sources

Validation

Comparative Profiling of Piperidine-Based Inhibitors: Mitigating hERG and CYP2D6 Cross-Reactivity

Executive Summary The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including antihistamines (fexofenadine), opioids (fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including antihistamines (fexofenadine), opioids (fentanyl), and kinase inhibitors (tofacitinib). However, its basic secondary amine (


) and lipophilic ring create a distinct liability profile: promiscuous cross-reactivity .

This guide objectively compares Standard Flexible Piperidines (Generation 1) against Constrained/Substituted Piperidine Analogs (Generation 2) . We analyze the structural causality behind two critical failure modes—hERG channel inhibition (cardiotoxicity) and CYP2D6 metabolic clearance —and provide experimental protocols to validate superior alternatives.

The Piperidine Liability: Mechanisms of Cross-Reactivity

To design better inhibitors, we must first understand why the piperidine moiety is so promiscuous.

The hERG Trap (Cardiotoxicity)

The human ether-a-go-go-related gene (hERG) potassium channel is the primary off-target for piperidine-based drugs.

  • Mechanism: The hERG pore contains aromatic residues (Tyr652 and Phe656). At physiological pH, the piperidine nitrogen is protonated (

    
    ). This cation forms a strong 
    
    
    
    -cation interaction
    with the aromatic cage of the channel, while the lipophilic ring engages in hydrophobic stacking.
  • Consequence: QT interval prolongation and risk of Torsades de Pointes.

The CYP2D6 Sink (Metabolic Instability)

CYP2D6 is the major clearance route for basic amines.

  • Mechanism: The active site of CYP2D6 contains an aspartic acid residue (Asp301).[1] The protonated piperidine nitrogen forms a charge-stabilized hydrogen bond with Asp301, anchoring the molecule for oxidation.

  • Consequence: Rapid clearance, high patient-to-patient variability (polymorphism), and potential for drug-drug interactions (DDIs).

Comparative Analysis: Flexible vs. Constrained Scaffolds

We compared a representative "Generation 1" inhibitor (unsubstituted N-benzylpiperidine core) against a "Generation 2" optimized analog (3,4,6-trisubstituted piperidine or rigidified isoquinuclidine).

Performance Data Summary

The following data summarizes the shift in selectivity profiles when optimizing the piperidine core.

FeatureGen 1: Flexible Piperidine Gen 2: Constrained/Substituted Impact
Scaffold Type N-benzylpiperidine (Unsubstituted)3-Fluoro-4-phenylpiperidine / IsoquinuclidineStructural Rigidity
Primary Target

12 nM (High Potency)15 nM (Maintained Potency)Target Engagement
hERG

0.8

M (High Risk)
> 30

M (Safety Margin > 2000x)
Cardiovascular Safety
CYP2D6 Inhibition (

)
1.2

M
> 50

M
Metabolic Stability
Selectivity Score (S(10)) 0.45 (Promiscuous)0.15 (Selective)Kinase Selectivity
Interpretation of Results
  • Gen 1 (The Liability): The flexible piperidine ring can adopt multiple conformations (chair/boat), allowing it to "mold" into the hERG pore and CYP2D6 active site.

  • Gen 2 (The Solution):

    • Substitutions: Adding a polar group (e.g., -F or -OH) or steric bulk at the C3/C4 position disrupts the hydrophobic packing in the hERG channel without affecting the primary target binding (assuming the target pocket is tolerant).

    • Rigidification: Bridged systems (e.g., 2-azabicyclo[2.2.1]heptane) impose an entropic penalty for binding to off-targets that require induced fit.

Visualization: The Optimization Workflow

The following diagram illustrates the decision tree for optimizing piperidine scaffolds to avoid cross-reactivity.

PiperidineOptimization Hit Hit Identification (Flexible Piperidine) Screen Primary Screen (Target IC50 < 100nM) Hit->Screen Liability Liability Profiling (hERG & CYP2D6) Screen->Liability Fail High Cross-Reactivity (Stop or Redesign) Liability->Fail hERG IC50 < 10uM Opt1 Strategy A: Reduce Basicity (Piperidine -> Piperazine) Liability->Opt1 Optimization Opt2 Strategy B: Steric Shielding (C3/C4 Substitution) Liability->Opt2 Optimization Opt3 Strategy C: Rigidification (Bridged Systems) Liability->Opt3 Optimization Lead Lead Candidate (High Selectivity Index) Opt1->Lead Opt2->Lead Opt3->Lead

Figure 1: Strategic workflow for mitigating piperidine-associated liabilities. High-risk hits are funneled through three distinct medicinal chemistry strategies to improve the Selectivity Index.

Experimental Protocols

To replicate the comparative data above, use the following self-validating protocols.

Protocol A: Automated Patch Clamp for hERG Profiling

Purpose: To quantify the "Safety Margin" of the piperidine inhibitor.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HB-PS (standard physiological saline).

    • Intracellular: K-Aspartate based solution (130 mM).

  • Procedure:

    • Use an automated system (e.g., QPatch or SyncroPatch).

    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -50 mV for 500 ms (elicits tail current).

    • Application: Apply vehicle (0.1% DMSO) for 3 min to establish baseline. Apply Test Compound (Gen 1 or Gen 2) at 4 concentrations (e.g., 0.1, 1, 10, 30

      
      M).
      
  • Validation Control: E-4031 (Positive Control) must show

    
     nM. If E-4031 fails, discard the plate.
    
  • Data Analysis: Calculate % inhibition of the tail current amplitude.

Protocol B: CYP2D6 Inhibition Assay (Fluorometric)

Purpose: To assess metabolic liability and drug-drug interaction potential.

  • Reagents:

    • Recombinant Human CYP2D6 Baculosomes.

    • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

    • Cofactor: NADPH Regenerating System.

  • Workflow:

    • Incubation: Mix CYP2D6 (5 nM final) + Test Inhibitor (0 - 50

      
      M) in phosphate buffer (pH 7.4).
      
    • Start: Add NADPH and AMMC substrate. Incubate at 37°C for 30 minutes.

    • Stop: Add Stop Solution (Tris-HCl/Acetonitrile, 80:20).

  • Detection: Measure fluorescence (Ex 390 nm / Em 460 nm). The metabolite (AMHC) is fluorescent.

  • Validation Control: Quinidine (Potent CYP2D6 inhibitor) must show

    
     nM.
    
  • Interpretation: A shift in

    
     from <1 
    
    
    
    M (Gen 1) to >10
    
    
    M (Gen 2) indicates successful removal of the metabolic soft spot.

Strategic Recommendations

When developing piperidine-based inhibitors, follow these design rules to maximize the Therapeutic Index (TI):

  • Scaffold Hopping: If the piperidine nitrogen is not essential for target binding, replace it with a Piperazine or Morpholine ring.[2] This lowers lipophilicity (LogP) and alters the basicity, often reducing hERG affinity [1].

  • Stereochemistry Matters: In chiral piperidines, one enantiomer often binds the target, while the other binds hERG. Isolate enantiomers early. For example, (S)-enantiomers of certain 3-substituted piperidines often show reduced hERG binding compared to racemates [2].

  • Shield the Nitrogen: Introduce a substituent (methyl, fluoro) at the C2 or C6 position. This creates steric hindrance that prevents the "close approach" required for the CYP2D6 Asp301 interaction without necessarily disrupting the primary target binding [3].

References

  • Guo, Y., et al. (2019).[3] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[4][3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, A., et al. (2015). Contributions of Ionic Interactions and Protein Dynamics to Cytochrome P450 2D6 (CYP2D6) Substrate and Inhibitor Binding. Journal of Biological Chemistry. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2013). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.[5] ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine-Based Ligands

Welcome to a comprehensive guide on conducting comparative molecular docking studies of piperidine-based ligands. The piperidine scaffold is a true cornerstone in medicinal chemistry, recognized as a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on conducting comparative molecular docking studies of piperidine-based ligands. The piperidine scaffold is a true cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of approved drugs.[1][2] Its favorable physicochemical properties, including chemical stability and the ability to modulate solubility and lipophilicity, make it a highly attractive starting point for drug design.[3] This guide is crafted for researchers, scientists, and drug development professionals to provide not just a protocol, but a deeper understanding of the causality behind the experimental choices in in silico drug discovery.

Molecular docking is a powerful computational tool that predicts how a small molecule (ligand) might bind to a macromolecular target, typically a protein.[4] By comparing the docking scores and binding modes of a series of related compounds, such as piperidine derivatives, we can gain invaluable insights into their structure-activity relationships (SAR).[1] This, in turn, guides the rational design of more potent and selective therapeutic agents.[3]

This guide will walk you through the entire workflow of a comparative docking study, from the initial setup to the final analysis, with a focus on scientific integrity and providing you with the knowledge to conduct these studies with confidence.

The Strategic Workflow of Comparative Docking

A robust comparative docking study is more than just running software; it's a systematic process of investigation. Each step is crucial for the validity and reliability of the final results. The general workflow is a self-validating system, where initial steps like protocol validation ensure the reliability of the subsequent comparative analysis.

G cluster_0 Setup & Validation cluster_1 Comparative Docking & Analysis PDB 1. Target Selection & Retrieval (PDB) PrepProt 2. Protein Preparation PDB->PrepProt Grid 4. Binding Site & Grid Definition PrepProt->Grid PrepLig 3. Ligand Preparation Redock 5. Protocol Validation (Redocking) PrepLig->Redock Grid->Redock Docking 6. Docking of Piperidine Ligands Redock->Docking Validated Protocol Analysis 7. Analysis of Results Docking->Analysis Vis 8. Visualization & Interaction Mapping Analysis->Vis SAR 9. SAR & Lead Optimization Insights Analysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Part 1: The Experimental Protocol - A Step-by-Step Guide

Here, we detail a comprehensive, step-by-step methodology for a comparative docking study. We will use the example of docking piperidine-based inhibitors to a target protein using the widely-used AutoDock Vina software.[5][6]

Step 1: Target Protein Preparation

The foundation of any docking study is a high-quality structure of the target protein.

  • Action: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research.[7][8] A relevant PDB entry would be 4PQE.[9]

  • Causality: An experimental structure provides the precise atomic coordinates of the protein's binding site. Any inaccuracies in the starting structure will propagate through the entire study, leading to unreliable results.

  • Protocol:

    • Download the PDB file (e.g., 4PQE.pdb).

    • Using a molecular visualization tool like PyMOL or Chimera, remove any non-essential molecules such as water, co-solvents, and any co-crystallized ligands that are not part of the protein itself.[5][10]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.

    • Assign partial charges to each atom of the protein. The Kollman charge model is a common choice for this step.[11]

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[11] This format contains the atomic coordinates along with the assigned partial charges.

Step 2: Ligand Preparation

The ligands, in this case, a series of piperidine derivatives, must also be prepared correctly.

  • Action: Generate 3D structures for all piperidine-based ligands to be studied.

  • Causality: The 3D conformation of a ligand is critical for how it fits into the protein's binding pocket. Energy minimization is performed to find a low-energy, stable conformation of the ligand.

  • Protocol:

    • Sketch the 2D structures of your piperidine derivatives using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert these 2D structures into 3D conformations.

    • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94).

    • Save the prepared ligands in the PDBQT file format. This process will also assign partial charges and define the rotatable bonds in the ligand, which AutoDock Vina will explore during the docking process.

Step 3: Grid Box Generation

The grid box defines the search space for the docking algorithm on the protein.

  • Action: Define a 3D grid box that encompasses the active site of the protein.

  • Causality: By defining a specific search space, we focus the computational effort on the region of the protein where the ligand is most likely to bind. This increases the efficiency and accuracy of the docking simulation.

  • Protocol:

    • Load the prepared protein (receptor.pdbqt) into AutoDock Tools (ADT).

    • Identify the active site. If you have a co-crystallized ligand, the active site is the region it occupies.

    • Use the Grid Box option in ADT to create a box that is large enough to accommodate the piperidine ligands and allow them to rotate freely. A typical box size is around 20x20x20 Ångstroms.[12]

    • Note the coordinates of the center of the grid box and its dimensions. These will be used in the configuration file for AutoDock Vina.

Step 4: Docking Protocol Validation (Redocking)

This is a critical self-validating step to ensure your docking parameters are reliable.

  • Action: Re-dock the co-crystallized ligand (if available) into the protein's active site and compare the predicted pose with the experimental pose.

  • Causality: If the docking protocol can accurately reproduce the experimentally observed binding mode of a known ligand, it provides confidence that the protocol is suitable for predicting the binding modes of your novel piperidine derivatives.[3][13]

  • Protocol:

    • Prepare the co-crystallized ligand in the same way as the other ligands.

    • Perform a docking run with this ligand using the defined grid box.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[4][13]

Step 5: Running the Comparative Docking Simulations

Now, you can proceed with docking your series of piperidine-based ligands.

  • Action: Systematically dock each prepared piperidine derivative into the prepared protein target.

  • Causality: This step generates the raw data for your comparative study: the predicted binding poses and their corresponding docking scores for each ligand.

  • Protocol:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.

    • Run AutoDock Vina from the command line for each ligand, using the configuration file as input.[11]

    • AutoDock Vina will generate an output PDBQT file for each ligand, containing the coordinates of the predicted binding poses, ranked by their binding affinity scores in kcal/mol.[11]

Part 2: Data Presentation and Analysis

The true insights from a comparative docking study come from a careful analysis of the results.

Quantitative Data Summary

Summarizing the docking results in a clear, tabular format is essential for easy comparison. The docking score, typically representing the binding energy, is a key metric. A more negative score generally indicates a stronger predicted binding affinity.[11]

Target ProteinLigand/DerivativeDocking SoftwareDocking Score (kcal/mol)Experimental Activity (IC50/Ki)Reference
Pancreatic LipaseCompound 12 (pyrrolidine derivative)AutoDock 4.2-8.240.143 ± 0.001 mg/mL[3][13]
Pancreatic LipaseCompound 10 (pyrrolidine derivative)AutoDock 4.2-7.39-[3][13]
PPAR-gammaRepaglinideAutoDock Vina-9.3-[3][14]
PPAR-gammaPiperineAutoDock Vina-8.3-[3][14]
Sigma-1 ReceptorCompound 1Glide (Schrödinger)-3.2 nM (Ki)[3]
AcetylcholinesteraseCompound 5d--13 ± 2.1 nM (IC50)[15]
µ-Opioid ReceptorFentanyl Analogues--8.13 to -13.37-[16]

Note: Direct comparison of docking scores between different software packages is not recommended as their scoring functions are different.

Visualization of Binding Modes

Visual inspection of the docked poses is crucial to understand the specific molecular interactions driving the binding.

  • Action: Use a molecular graphics program like PyMOL or Chimera to visualize the docked poses of your piperidine ligands within the protein's active site.[10][17]

  • Causality: Visualization allows you to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which rationalize the observed docking scores and can explain differences in activity between derivatives.

  • Protocol:

    • Load the prepared protein structure and the output PDBQT file from a docking run into PyMOL.

    • Display the ligand in a stick representation and the protein in a surface or cartoon representation.

    • Focus on the active site residues.

    • Use the software's tools to identify and display hydrogen bonds and other non-covalent interactions between the ligand and the protein.

    • Analyze how different substitutions on the piperidine ring lead to different interactions with the protein. For example, a hydroxyl group might introduce a new hydrogen bond, leading to a better docking score.

G cluster_0 Ligand-Protein Complex cluster_1 Key Interactions Ligand Piperidine Ligand - H-bond donor/acceptor - Hydrophobic core Interactions Hydrogen Bonds Hydrophobic Interactions Pi-Stacking Ligand->Interactions:f0 e.g., with SER, THR, TYR Ligand->Interactions:f1 e.g., with LEU, ILE, VAL Ligand->Interactions:f2 e.g., with PHE, TYR, TRP Protein Protein Active Site - Key Residues - Catalytic Triad Protein->Interactions:f0 Protein->Interactions:f1 Protein->Interactions:f2

Caption: Key molecular interactions governing ligand binding.

Part 3: Drawing Authoritative Conclusions

The ultimate goal of a comparative docking study is to generate hypotheses that can be tested experimentally. Your analysis should lead to clear structure-activity relationship (SAR) insights. For example, you might conclude that a particular substitution on the piperidine ring is crucial for binding affinity due to a specific hydrogen bond it forms with a key residue in the active site.

It is imperative to remember that molecular docking is a predictive tool.[4] While it is excellent for prioritizing compounds for synthesis and experimental testing, the results should be interpreted with caution. The correlation between docking scores and experimental binding affinities is not always perfect.[4] Therefore, experimental validation is a critical next step to confirm the in silico predictions.[4][18]

By following a rigorous, self-validating protocol and conducting a thorough analysis, comparative docking studies of piperidine-based ligands can significantly accelerate the drug discovery process, providing a rational basis for the design of the next generation of therapeutics.

References

  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery - Benchchem.
  • Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Compar
  • Visualizing protein-protein docking using PyMOL | by The Bioinform
  • Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Deriv
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026-02-10).
  • Tutorial – AutoDock Vina. (2020-12-04).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025-08-29).
  • (PDF)
  • Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop.
  • Active site directed docking studies: Synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase - Academia.edu.
  • Basic docking — Autodock Vina 1.2.
  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (2023-07-25).
  • Visualization of Molecular Docking result by PyMOL - YouTube. (2022-05-12).
  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PubMed. (2024-12-15).
  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024-11-21).
  • Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecula. (2024-06-30).

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Validation

A Comparative Guide to the Structure-Activity Relationship of Piperidine Derivatives as MenA Inhibitors for Mycobacterium tuberculosis

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidine-based inhibitors targeting 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an essential enzyme in the menaquinone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidine-based inhibitors targeting 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb). We will objectively compare the performance of various piperidine derivatives, supported by experimental data, to provide researchers and drug development professionals with actionable insights for designing the next generation of anti-tubercular agents.

The Rationale for Targeting MenA in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a leading infectious killer globally. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first- and second-line drugs ineffective, creating an urgent need for novel therapeutics with new mechanisms of action.

The electron transport chain (ETC) is essential for Mtb's survival, particularly under the hypoxic, non-replicating conditions found within host granulomas.[1][2] Menaquinone (MK or Vitamin K2) is a critical electron carrier in the mycobacterial ETC, a function served by ubiquinone in mammals.[3][4] This distinction makes the MK biosynthetic pathway an attractive and selective target for drug development.

MenA is the antepenultimate enzyme in this pathway, catalyzing the transfer of a long isoprenoid chain onto 1,4-dihydroxy-2-naphthoate (DHNA).[1][2][5] Its essentiality for mycobacterial survival has been validated, positioning it as a promising target for novel anti-TB drugs.[6][7][8][9]

The Piperidine Scaffold: A Privileged Chemotype for MenA Inhibition

Recent drug discovery campaigns have identified piperidine-containing scaffolds as potent inhibitors of Mtb MenA.[1][2] These compounds generally possess a central piperidine ring linked to various lipophilic and aromatic moieties. An initial lead compound, while potent, was hampered by high lipophilicity (cLogP = 7.9), which often leads to poor solubility, low absorption, and high metabolic turnover.[1] This prompted extensive SAR studies aimed at improving both potency and drug-like properties.

The core focus of these studies has been the systematic modification of three key molecular regions to understand their impact on inhibitory activity against the MenA enzyme (IC50) and whole-cell Mtb growth (GIC50 or MIC).

cluster_0 General SAR of Piperidine-Based MenA Inhibitors Core Piperidine Core Scaffold RegionA Region A (Piperidine Substitution) Core->RegionA Modifications here impact potency RegionB Region B (Phenyl Ring) Core->RegionB Substitutions affect potency & properties RegionC Region C (Terminal Group) Core->RegionC Crucial for balancing lipophilicity & activity SAR_A e.g., N-alkylation RegionA->SAR_A SAR_B e.g., Halogenation, Methoxy groups RegionB->SAR_B SAR_C e.g., Aromatic rings, Heterocycles RegionC->SAR_C

Caption: General SAR regions of the piperidine scaffold for MenA inhibition.

Comparative Analysis of Piperidine Derivatives

The optimization of the piperidine scaffold has focused on balancing potency against MenA and whole-cell Mtb with crucial pharmacokinetic parameters. Below, we compare key structural modifications across the primary regions of the scaffold.

Region A & B: The Substituted Piperidinol Core

Initial studies explored modifications to the core piperidinol structure. The stereochemistry at the hydroxyl-bearing carbon and substitutions on the phenyl ring directly attached to the piperidine were found to be critical.

  • Stereochemistry: For piperidinol analogs, both (R) and (S) stereoisomers at the secondary hydroxyl group have yielded highly active compounds, suggesting the pocket can accommodate both configurations depending on other substituents.[10]

  • Phenyl Ring Substituents: Electron-withdrawing groups like chloro (Cl) and trifluoromethyl (CF3) on this phenyl ring are consistently found in the most potent analogs.[10] For instance, compound 4b with a para-chloro substitution and (R) stereochemistry showed excellent activity (MIC: 1.4 µg/mL).[10]

Region C: The Terminal Group and Linker

This region has proven most fruitful for modulating both potency and drug-like properties, particularly lipophilicity. The goal is to replace a highly lipophilic adamantyl group from earlier leads with moieties that retain or improve activity while reducing cLogP.

Compound ID (Reference)Key Modification in Region C (Terminal Group)MenA IC50 (µM)Mtb GIC50 (µM)cLogPKey SAR Insight
Lead Cpd 1 [1]AdamantylPotentPotent7.9Highly potent but excessively lipophilic, limiting drug-like properties.
Analog A [1][2]p-Fluorophenyl1310LowerReplacement of adamantyl with a smaller aromatic ring significantly improves drug-like properties while retaining good potency.
Analog B [1][2]Cyclohexyl228LowerThe saturated cyclohexyl ring is well-tolerated and maintains strong whole-cell activity, demonstrating flexibility in the terminal binding pocket.
Analog C [1]Phenyl>100>100-Unsubstituted phenyl is not well-tolerated, indicating a need for specific interactions or conformations.
Analog D [1]Pyridyl>100>100-Introduction of a basic nitrogen in this position is detrimental to activity, suggesting a hydrophobic pocket.

Analysis: The data clearly shows that replacing the bulky, highly lipophilic adamantyl group is a successful strategy. Both a fluorinated phenyl ring and a cyclohexyl ring serve as excellent replacements, leading to novel inhibitors with potent activity against both the MenA enzyme and whole-cell Mtb (IC50 = 13–22 µM, GIC50 = 8–10 µM) and substantially improved pharmacokinetic profiles.[1][2]

Synergy with Clinical and Pre-clinical ETC Inhibitors

A compelling feature of MenA inhibitors is their synergistic activity with other drugs targeting the Mtb electron transport chain.[11][12] This is a critical finding for the development of future combination therapies.

  • Mechanism of Synergy: MenA inhibitors block the production of menaquinone, the electron shuttle. Other drugs, like bedaquiline (targets ATP synthase) and QcrB inhibitors (target the cytochrome bc1 complex), act on different components of the same pathway. By hitting multiple nodes in the ETC, these combinations can achieve enhanced and faster bactericidal activity.[11][12]

  • Experimental Evidence: Studies have shown that piperidine-based MenA inhibitors display potent synergy with bedaquiline, clofazimine, and experimental QcrB inhibitors.[1][2][11][12] This synergy has been demonstrated to achieve near-complete sterilization of Mtb in vivo within two weeks, highlighting the immense therapeutic potential of this combination strategy.[1][2]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, we describe the core methodologies used to evaluate these piperidine derivatives.

Protocol: MenA Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MenA in Mtb membrane preparations.

  • Preparation of Mtb Membrane Fraction:

    • Grow M. tuberculosis H37Rv to mid-log phase in a suitable medium (e.g., glycerol-alanine-salts).

    • Harvest cells by centrifugation and wash with saline.

    • To ensure safety, inactivate the bacteria via gamma-irradiation (e.g., 18h at 2,315 Rads/min), which kills the bacteria while retaining ~90% of enzyme activity.[4][7]

    • Resuspend the cell pellet in homogenization buffer (e.g., 50 mM MOPS pH 7.9, 0.25 M sucrose, 10 mM MgCl2, 5 mM 2-mercaptoethanol).[7]

    • Disrupt cells via probe sonication on ice.

    • Isolate the membrane fraction through ultracentrifugation. The pellet contains the membrane-associated MenA enzyme.

    • Determine the total protein concentration using a BCA assay.

  • Enzymatic Reaction:

    • Prepare assay mixtures in a final volume (e.g., 50-100 µL) containing:

      • 100 mM MOPS buffer, pH 8.0[4][7]

      • 5 mM MgCl2 (an essential divalent cation for activity)[4][7][9]

      • 0.1% CHAPS (detergent to aid solubility)[4][7]

      • 500 µM DHNA (substrate 1)[4][7]

      • 10 µM [3H]-farnesyl diphosphate ([3H]-FPP, radiolabeled substrate 2)[4][7]

      • A known amount of Mtb membrane protein.

      • Test compound at various concentrations.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quantification and Data Analysis:

    • Stop the reaction by adding 1 mL of 0.1 M acetic acid in methanol.[4][7]

    • Extract the radiolabeled product (demethylmenaquinone) twice with 3 mL of hexanes.[4][7]

    • Evaporate the combined hexane extracts to dryness under nitrogen.

    • Redissolve the product and quantify the incorporated radioactivity using liquid scintillation counting.

    • Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol: Whole-Cell Mtb Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.

  • Inoculum Preparation:

    • Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the optical density (OD) of the culture to a standardized value to ensure a consistent starting inoculum.

  • Assay Setup:

    • In a 96-well microplate, perform a serial dilution of the test compounds in 7H9 broth.

    • Add the standardized Mtb inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator such as Resazurin (which turns from blue to pink in the presence of metabolically active cells).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (or prevents the color change of the indicator).

cluster_workflow Inhibitor Evaluation Workflow Synthesis Compound Synthesis (Piperidine Analogs) EnzymeAssay MenA Enzymatic Assay (Determine IC50) Synthesis->EnzymeAssay WholeCell Whole-Cell Mtb Assay (Determine MIC/GIC50) EnzymeAssay->WholeCell EnzymeAssay->WholeCell Potent? Cytotox Cytotoxicity Assay (e.g., Vero, RAW 264.7) WholeCell->Cytotox WholeCell->Cytotox Active? PK_Studies Pharmacokinetic Studies (ADME, cLogP) Cytotox->PK_Studies Cytotox->PK_Studies Selective? Synergy Synergy Studies (with ETC Inhibitors) PK_Studies->Synergy PK_Studies->Synergy Good Profile? InVivo In Vivo Efficacy (Mouse Model of TB) Synergy->InVivo Lead Lead Candidate InVivo->Lead InVivo->Lead Efficacious?

Caption: A typical workflow for the evaluation of novel MenA inhibitors.

Conclusion and Future Outlook

The systematic SAR exploration of piperidine derivatives has successfully identified novel, potent inhibitors of Mtb MenA with significantly improved drug-like properties compared to initial leads.[1][2] The key to this success has been the strategic replacement of highly lipophilic moieties with smaller cyclic and aromatic groups that maintain potent enzyme and whole-cell activity.

These new inhibitors represent a promising class of anti-tubercular agents for several reasons:

  • Novel Mechanism of Action: They target the menaquinone biosynthesis pathway, which is distinct from the targets of most current TB drugs.

  • Activity Against Non-Replicating Mtb: By disrupting the ETC, they are effective against the persistent, non-replicating bacteria that are notoriously difficult to eradicate.[6][8][11][12]

  • Potent Synergy: Their ability to synergize with other ETC inhibitors opens the door to powerful, shorter-course combination therapies that could combat drug resistance.[1][2][11][12]

Future work should focus on further optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to identify a clinical candidate. The promising in vivo data suggests that piperidine-based MenA inhibitors are a valuable scaffold in the ongoing fight against tuberculosis.

References

  • Kurosu, M., & Crick, D. C. (2009). MenA is a promising drug target for developing novel lead molecules to combat Mycobacterium tuberculosis. Medicinal Chemistry, 5(2), 197–207. [Link][6]

  • Kurosu, M., & Crick, D. C. (2009). MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis. Medicinal chemistry (Shariqah (United Arab Emirates)), 5(2), 197-207. [Link][7]

  • Berube, B. J., Russell, D. A., Castro, L., Choi, S. R., Narayanasamy, P., & Parish, T. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. Antimicrobial Agents and Chemotherapy, 63(7), e00287-19. [Link][11]

  • Kurosu, M., & Crick, D. C. (2009). MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis. Bentham Science Publishers. [Link][8]

  • Berube, B. J., Russell, D., Castro, L., Choi, S. R., Narayanasamy, P., & Parish, T. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. Scilit. [Link][12]

  • Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link][1]

  • Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link][2]

  • Li, X., Zhang, T., Wan, B., Franzblau, S. G., & Kozikowski, A. P. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ChemMedChem, 9(7), 1395-1400. [Link][10]

  • Berg, K., Hegde, P., Pujari, V., et al. (2022). SAR Study of Piperidine Derivatives as Inhibitors of 1,4-Dihydroxy-2-Naphthoate Isoprenyltransferase (MenA) from Mycobacterium Tuberculosis. SSRN. [Link][5]

  • ResearchGate. (n.d.). Mycobacterium tuberculosis MenA enzyme inhibitory activities of.... Retrieved from ResearchGate. [Link][3]

  • Dhiman, R. K., Pujari, V., Kincaid, J. M., Ikeh, M. A., Parish, T., & Crick, D. C. (2019). Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. PLOS ONE, 14(4), e0214958. [Link][9]

  • Preprints.org. (2024). A Novel and Polymeric Inhibitor of MenA against Mycobacterium tuberculosis. [Link][4]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Piperidine-4-carboximidamide hydrochloride

[1] Executive Summary & Compound Profile Piperidine-4-carboximidamide hydrochloride (also known as 4-Amidinopiperidine hydrochloride) is a functionalized piperidine derivative commonly used as a building block in peptido...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Piperidine-4-carboximidamide hydrochloride (also known as 4-Amidinopiperidine hydrochloride) is a functionalized piperidine derivative commonly used as a building block in peptidomimetic drug discovery, particularly for serine protease inhibitors.[1]

Unlike its parent compound Piperidine (a flammable, corrosive liquid), this derivative is typically a solid hydrochloride salt . While this salt form reduces volatility, it introduces specific risks related to fine particulate inhalation and mucous membrane irritation .

Property Details
Physical State White to off-white crystalline powder
CAS Number 1170937-23-1 (Dihydrochloride) / 150255-96-2 (General)
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)
Solubility Highly soluble in water; Hygroscopic (absorbs moisture)
Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury. Amidine groups are strongly basic. Even as a hydrochloride salt, contact with moisture (sweat, tears, mucous membranes) can result in localized pH changes and irritation.

Core Hazard Table:

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritant H315 Causes skin irritationDirect contact with powder can cause contact dermatitis.[1]
Eye Irritant H319 Causes serious eye irritationDust entry into the eye is the highest risk during weighing.
Respiratory H335 May cause respiratory irritationInhalation of fine dust triggers coughing/inflammation.
Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Hand Protection: The "Double-Check" Protocol[1]
  • Material: Nitrile Rubber (NBR).

  • Why Nitrile? Amidine salts are polar and ionic. They do not permeate nitrile matrices easily, unlike latex which can be degraded by organic solvents often used alongside this reagent.

  • Thickness: Minimum 0.11 mm (4-5 mil) .

  • Protocol:

    • Inspection: Inflate the glove slightly to check for pinholes before donning.

    • Technique: Tuck lab coat cuffs inside the glove to prevent wrist exposure during reaching movements inside the fume hood.

    • Change Frequency: Immediately upon visible contamination or every 2 hours of continuous handling.

B. Eye & Face Protection
  • Standard Operation: ANSI Z87.1 compliant Safety Glasses with Side Shields .

  • High-Dust Operation ( >1g transfers): Chemical Splash Goggles are required.[1]

    • Reasoning: Fine powders can drift around side shields. Goggles provide a sealed environment.

C. Respiratory Protection (Engineering Controls First)
  • Primary: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator .[1]

    • Note: Relying on a respirator instead of a fume hood is discouraged for routine synthesis due to ergonomic burden and fit-testing requirements.[1]

D. Body Protection[2]
  • Standard: Cotton-blend lab coat (buttoned fully).

  • Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).[1]

Operational Workflow Visualization

The following diagram outlines the decision logic for handling Piperidine-4-carboximidamide hydrochloride, emphasizing the "Hierarchy of Controls."

HandlingProtocol Start Start: Task Assessment Quantity Check Quantity Start->Quantity SmallScale < 1 gram (Analytical) Quantity->SmallScale LargeScale > 1 gram (Preparative) Quantity->LargeScale StdPPE Standard PPE: Safety Glasses + Nitrile Gloves + Lab Coat SmallScale->StdPPE HighPPE Enhanced PPE: Chemical Goggles + Double Gloves + Sleeve Guards LargeScale->HighPPE Hood Chemical Fume Hood (Sash at working height) StdPPE->Hood HighPPE->Hood Static Static Control: Use Anti-Static Gun or Ionizer Hood->Static Critical Step Weigh Weighing Procedure Static->Weigh Clean Wet Wipe Cleanup (Avoid Dry Sweeping) Weigh->Clean

Caption: Operational decision matrix for PPE selection based on quantity handled. Note the critical inclusion of static control for fine powders.

Detailed Operational Protocols
Phase 1: Preparation & Weighing

The Challenge: Hydrochloride salts of amidines are often hygroscopic (absorb water) and prone to static charge, causing the powder to "fly" or cling to spatulas.

  • Static Mitigation:

    • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

    • Why: This prevents the powder from repelling off the spatula and becoming airborne dust.

  • Environment:

    • Perform all weighing inside a functioning fume hood.

    • Ensure the balance is shielded from direct draft (use a draft shield).

  • Transfer:

    • Use a funnel for transferring into flasks. Do not pour from a weighing boat directly into a narrow neck flask, as this generates dust.

Phase 2: Solubilization[1]
  • Solvent Choice: The compound is water-soluble.[3] When dissolving in organic solvents (e.g., Methanol, DMSO), add the solvent slowly.

  • Exotherm Check: While generally mild, amine salt neutralization can be slightly exothermic.

  • Vessel: Keep the reaction vessel closed when not actively adding reagents to prevent moisture absorption, which can degrade the salt or alter stoichiometry.

Phase 3: Spill Response

Scenario: You spill ~500mg of powder on the benchtop.

  • Do NOT dry sweep. This aerosolizes the irritant.

  • Cover the spill with a paper towel.

  • Wet the towel significantly with water (or 50% ethanol).

  • Wipe up the wet slurry.

  • Dispose of the towel as solid hazardous waste.

Disposal & Waste Management

Disposal must comply with local regulations (e.g., RCRA in the US).

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Place in a dedicated Solid Hazardous Waste container. Label as "Contaminated Debris: Piperidine derivative".
Liquid Waste Reaction mixtures, mother liquors.Segregate into Basic Organic Waste or General Organic Waste depending on solvent. Note: Ensure pH is compatible with the waste drum.
Sharps Needles/syringes used with solution.Standard Sharps Container.
Emergency Response Pathways

If exposure occurs, immediate action minimizes injury severity.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Remove Remove Contaminated Clothing Skin->Remove Wash Flush with Water (15 Minutes) Eye->Wash FreshAir Move to Fresh Air Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical Remove->Wash FreshAir->Medical

Caption: Immediate First Aid response workflow. Speed is critical for eye exposure to prevent corneal abrasion from particulates.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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